molecular formula C9H18O B1618552 7-Methyl-4-octanone CAS No. 20809-46-5

7-Methyl-4-octanone

Cat. No.: B1618552
CAS No.: 20809-46-5
M. Wt: 142.24 g/mol
InChI Key: JUTSLBALKVVBQM-UHFFFAOYSA-N
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Description

7-Methyl-4-octanone is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTSLBALKVVBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174919
Record name 7-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20809-46-5
Record name 7-Methyl-4-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-4-OCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEV9GYV2W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for the analysis of this compound.

Core Physicochemical Properties

This compound is a branched-chain ketone with the molecular formula C9H18O.[1][2][3] It is also known by synonyms such as Isoamyl n-propyl ketone.[2][4] The physicochemical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

PropertyValueUnitSource(s)
Molecular Formula C9H18O[1][2][3]
Molecular Weight 142.24 g/mol [1][2][4][5]
Boiling Point 178.00 - 181°C[4][6]
451.00 ± 4.00K[5][7]
Vapor Pressure 0.913mmHg @ 25°C (est.)[6]
1.012hPa @ 20°C (est.)[4]
1.4476hPa @ 25°C (est.)[4]
Flash Point 57.60°C (est.)[6]
Water Solubility 457.7mg/L @ 25°C (est.)[6]
logP (Octanol/Water Partition Coefficient) 2.859 (est.)[6]
2.4 (XLogP3-AA)[1][2][4]
Refractive Index 1.415[8]
Density 0.8258g/cm³ (est.)[8]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and development. The following sections detail standard experimental methodologies for key properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Liquid paraffin (B1166041) or other suitable heating oil

  • Sample of this compound

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer and immerse it in the Thiele tube, ensuring the sample is level with the thermometer bulb.

  • Gently heat the side arm of the Thiele tube.[2][9]

  • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source when a continuous stream of bubbles is observed.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2][7]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter, with the latter being a more modern and precise method. The ASTM D4052 standard test method is widely used for this purpose.[5][10][11]

Apparatus:

  • Digital Density Meter

  • Syringe for sample injection

  • Sample of this compound

  • Cleaning solvents (e.g., acetone (B3395972), ethanol)

  • Dry air or nitrogen source

Procedure:

  • Calibrate the digital density meter with dry air and deionized water at a known temperature.

  • Ensure the measuring cell of the density meter is clean and dry.

  • Inject the this compound sample into the measuring cell using a syringe, avoiding the introduction of air bubbles.[10]

  • Allow the sample to equilibrate to the set temperature of the instrument.

  • The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.

  • Record the density reading.

  • Clean the measuring cell thoroughly with appropriate solvents and dry it with a stream of air or nitrogen after the measurement.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. An Abbe refractometer is a common instrument for this measurement.[4][12][13]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Sample of this compound

  • Cleaning solvent (e.g., acetone or ethanol)

  • Soft lens tissue

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C or 25°C).

  • Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.[4][12]

  • Using a dropper, apply a few drops of the this compound sample onto the lower prism.[4][12]

  • Close the prisms firmly.

  • Adjust the eyepiece to bring the crosshairs into focus.

  • Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

  • If a colored band is visible, adjust the chromaticity screw to obtain a sharp, colorless dividing line.

  • Use the fine adjustment knob to center the dividing line exactly on the crosshairs.[4]

  • Read the refractive index value from the scale.

  • Clean the prism surfaces thoroughly after the measurement.

Determination of Water Solubility

The solubility of a ketone in water can be determined by various methods. For sparingly soluble compounds like this compound, a common approach involves creating a saturated solution and then determining the concentration of the dissolved compound.

Apparatus:

  • Flask with a stopper

  • Magnetic stirrer and stir bar

  • Constant temperature bath or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Seal the flask and place it in a constant temperature bath.

  • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After stirring, allow the mixture to stand undisturbed in the constant temperature bath to allow the undissolved ketone to separate.

  • Centrifuge an aliquot of the aqueous phase to remove any suspended micro-droplets of the undissolved ketone.

  • Carefully extract a known volume of the clear aqueous phase.

  • Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as GC-FID or GC-MS, by comparing the response to a calibration curve prepared with standard solutions of known concentrations.

Logical Workflow for Analysis

The analysis of a compound like this compound, particularly in a quality control context for flavor and fragrance applications, follows a structured workflow to ensure its identity, purity, and consistency.[8][14][15][16][17]

7_Methyl_4_octanone_Analysis_Workflow raw_material Raw Material Receipt (this compound) sampling Sampling raw_material->sampling phys_chem_tests Physicochemical Tests sampling->phys_chem_tests chromatography Chromatographic Analysis sampling->chromatography spectroscopy Spectroscopic Analysis sampling->spectroscopy density Density phys_chem_tests->density ri Refractive Index phys_chem_tests->ri bp Boiling Point phys_chem_tests->bp data_review Data Review and Specification Comparison density->data_review ri->data_review bp->data_review gc_ms GC-MS (Identity) chromatography->gc_ms gc_fid GC-FID (Purity/Assay) chromatography->gc_fid gc_ms->data_review gc_fid->data_review ftir FTIR (Functional Groups) spectroscopy->ftir nmr NMR (Structure) spectroscopy->nmr ftir->data_review nmr->data_review pass Pass data_review->pass fail Fail data_review->fail release Product Release pass->release investigation Investigation/ Rejection fail->investigation

Analysis Workflow for this compound

References

The Elusive Presence of 7-Methyl-4-octanone: An In-depth Technical Guide on its Probable Natural Occurrence and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Volatile of Interest

7-Methyl-4-octanone, a branched-chain aliphatic ketone, has garnered interest within the scientific community for its potential role as a semiochemical in the natural world. While direct, unequivocal evidence of its presence in specific plant or insect species remains elusive in currently available literature, a compelling body of indirect evidence suggests its likely, albeit perhaps transient, existence. This technical guide synthesizes the current state of knowledge, focusing on the confirmed occurrence of its immediate precursor in fungi and the well-established role of structurally analogous compounds as insect pheromones. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology, providing a comprehensive overview of the pertinent data, experimental methodologies, and biosynthetic pathways.

Section 1: Occurrence in the Fungal Kingdom - The Shiitake Mushroom Case

While direct detection of this compound in plants has not been explicitly reported, a significant breakthrough comes from the analysis of volatile compounds in the shiitake mushroom (Lentinula edodes). Research has confirmed the presence of 7-methyl-4-octanol, the corresponding secondary alcohol of this compound. The biochemical conversion of a secondary alcohol to a ketone is a common and well-documented enzymatic process in fungi, making the presence of this compound in shiitake mushrooms highly probable.

Quantitative Data on 7-Methyl-4-octanol in Lentinula edodes

The following table summarizes the quantitative findings of 7-methyl-4-octanol in shiitake mushrooms from a study on their volatile flavor compounds. The data is presented as a percentage of the total volatile compounds at different growth stages of the mushroom.

Growth StageCompoundRetention Index (RI)Relative Amount (%)
Young (P-1)7-Methyl-4-octanol14870.03
Immature (P-2)7-Methyl-4-octanol14870.07
Mature (P-3)7-Methyl-4-octanol14870.04
Old (P-4)7-Methyl-4-octanol14870.06

Data extracted from a study on the volatile flavor compounds produced during the growth stages of shiitake mushrooms.

Experimental Protocol: Volatile Compound Analysis in Lentinula edodes

The identification and quantification of volatile compounds such as 7-methyl-4-octanol in shiitake mushrooms are typically achieved through gas chromatography-mass spectrometry (GC-MS) following a solvent extraction or headspace collection method.

1. Sample Preparation:

  • Fresh shiitake mushrooms at various growth stages (young, immature, mature, and old) are harvested.

  • A representative sample (e.g., 100 g) of the mushroom fruiting bodies is homogenized in a blender.

2. Extraction of Volatile Compounds (Simultaneous Steam Distillation-Extraction - SDE):

  • The homogenized mushroom sample is placed in a flask with distilled water.

  • A mixture of n-pentane and diethyl ether (1:1, v/v) is used as the extraction solvent in a separate flask.

  • The sample is subjected to simultaneous steam distillation and solvent extraction for a defined period (e.g., 2 hours).

  • The resulting solvent extract, containing the volatile compounds, is dried over anhydrous sodium sulfate.

  • The extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then increased at a rate of 2°C/min to 150°C, held for 1 minute, and then increased at 5°C/min to 200°C, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Mass Spectrometer: An Agilent 5973N Mass Selective Detector or similar, operating in electron impact (EI) mode at 70 eV. The mass range scanned is typically m/z 35-350.

  • Identification: Compounds are identified by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with those of authentic standards or literature values.

  • Quantification: The relative amount of each compound is calculated by dividing the peak area of the compound by the total peak area of all identified compounds.

Biosynthetic Pathway: From Precursor to Ketone

The presence of 7-methyl-4-octanol strongly suggests the concurrent or subsequent formation of this compound through enzymatic oxidation. This conversion is a common metabolic process in fungi, often catalyzed by alcohol dehydrogenases. The likely biosynthetic origin of the precursor, 7-methyl-4-octanol, is from the metabolism of branched-chain amino acids, such as leucine (B10760876).

Biosynthesis cluster_amino_acid Amino Acid Metabolism cluster_intermediate Intermediate Metabolism cluster_volatile Volatile Compound Formation Leucine Leucine Branched_Chain_Keto_Acid Branched-Chain Keto Acid Leucine->Branched_Chain_Keto_Acid Transamination Branched_Chain_Fatty_Acid Branched-Chain Fatty Acid Branched_Chain_Keto_Acid->Branched_Chain_Fatty_Acid Decarboxylation & Further modifications Alcohol 7-Methyl-4-octanol Branched_Chain_Fatty_Acid->Alcohol Reduction Ketone This compound Alcohol->Ketone Enzymatic Oxidation (Alcohol Dehydrogenase)

Caption: Proposed biosynthetic pathway of this compound from leucine in fungi.

Section 2: A Potential Role in the Insect World - Inference from Analogs

While this compound has not been definitively identified as a pheromone in any insect species to date, the well-established role of a structurally similar ketone, 2-methyl-4-octanone (B1585218), provides a strong basis for inferring a potential semiochemical function.

2-Methyl-4-octanone: An Aggregation Pheromone

2-Methyl-4-octanone is the major component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. This pheromone is released by males and attracts both males and females to a common location for feeding and mating. The structural similarity between 2-methyl-4-octanone and this compound suggests that the latter could also possess biological activity in insects, potentially as a pheromone or a component of a pheromone blend.

Logical Relationship: From Known Pheromone to Potential Candidate

The discovery and characterization of insect pheromones often involve the screening of a range of structurally related compounds. The established activity of 2-methyl-4-octanone makes this compound a prime candidate for investigation in other insect species, particularly those where methyl-branched ketones might play a role in chemical communication.

Insect_Pheromone_Logic cluster_known Established Knowledge cluster_inference Inferential Step cluster_hypothesis Research Hypothesis Known_Pheromone 2-Methyl-4-octanone is an aggregation pheromone in Scyphophorus acupunctatus Structural_Similarity This compound has a similar chemical structure to 2-methyl-4-octanone Known_Pheromone->Structural_Similarity Provides a structural template for biologically active molecules Potential_Role This compound may have semiochemical activity in other insect species Structural_Similarity->Potential_Role Suggests a plausible biological function

Caption: Logical framework for hypothesizing a semiochemical role for this compound.

Section 3: Future Directions and Conclusion

The natural occurrence of this compound remains an open area of investigation. The strong evidence for the presence of its precursor in shiitake mushrooms, coupled with the known pheromonal activity of a close structural analog in insects, provides a solid foundation for future research.

For researchers in mycology and food science, targeted analyses of shiitake mushroom volatiles, specifically looking for this compound, are warranted. This could involve the use of more sensitive detection methods or specific extraction techniques aimed at capturing this potentially low-abundance compound.

For chemical ecologists and entomologists, the synthesis of this compound and its subsequent testing in electrophysiological and behavioral assays with a variety of insect species could lead to the discovery of new pheromones or other semiochemicals.

In-Depth Technical Guide: 7-Methyl-4-octanone (CAS Number 20809-46-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. 7-Methyl-4-octanone is not for human or veterinary use.[1]

Core Compound Information

This compound is a branched aliphatic ketone. Its chemical structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the seventh position.[2][3] The presence of a stereocenter at the C7 position indicates that this compound can exist as a pair of enantiomers.[1] This technical guide provides a consolidated overview of its chemical properties, synthesis methodologies, and spectroscopic data.

Chemical and Physical Data

Quantitative data for this compound has been compiled into the following table for ease of reference.

Identifier Value
CAS Number 20809-46-5[2][3]
Molecular Formula C₉H₁₈O[2][3]
Molecular Weight 142.24 g/mol [1][2]
IUPAC Name 7-methyloctan-4-one[2]
Synonyms Isoamyl n-propyl ketone[2]
InChI InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3[2]
InChIKey JUTSLBALKVVBQM-UHFFFAOYSA-N[1][2]
SMILES CCCC(=O)CCC(C)C[2]
Physical Property Value
Boiling Point 178.00 °C @ 760.00 mm Hg
Vapor Pressure 0.913000 mmHg @ 25.00 °C (estimated)
Flash Point 136.00 °F. TCC ( 57.60 °C. ) (estimated)
logP (o/w) 2.859 (estimated)

Synthesis and Experimental Protocols

Oxidation of 7-methyl-4-octanol

A primary route for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 7-methyl-4-octanol.[1]

Generalized Experimental Protocol:

  • Reactant Preparation: A solution of 7-methyl-4-octanol is prepared in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere.

  • Oxidizing Agent Addition: A solution of an appropriate oxidizing agent, for instance, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail, is added to the alcohol solution in a controlled manner, typically at a reduced temperature (0 °C) to manage the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched. The crude reaction mixture is then filtered and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate and brine) to remove byproducts and impurities.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

experimental_workflow_oxidation start 7-methyl-4-octanol in DCM oxidation Add Oxidizing Agent (e.g., PCC) at 0°C start->oxidation monitor Monitor by TLC/GC oxidation->monitor workup Aqueous Workup & Extraction monitor->workup purify Vacuum Distillation or Column Chromatography workup->purify product Pure this compound purify->product

Workflow for the Oxidation of 7-methyl-4-octanol.
Synthesis via Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent reacting with a nitrile. For the synthesis of this compound, this could be achieved by reacting propylmagnesium bromide with 4-methylpentanenitrile.

Generalized Experimental Protocol:

  • Grignard Reagent Preparation: The Grignard reagent is prepared by the reaction of an alkyl halide (e.g., 1-bromopropane) with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reaction with Nitrile: The nitrile (4-methylpentanenitrile) is added to the Grignard reagent solution at a controlled temperature.

  • Hydrolysis: The intermediate imine formed is hydrolyzed by the addition of an aqueous acid.

  • Extraction and Purification: The final ketone product is extracted from the aqueous layer using an organic solvent, followed by washing, drying, and purification by distillation.

logical_relationship_grignard cluster_reactants Reactants cluster_products Products Propylmagnesium\nBromide Propylmagnesium Bromide This compound This compound Propylmagnesium\nBromide->this compound + 4-Methylpentanenitrile 4-Methylpentanenitrile 4-Methylpentanenitrile->this compound followed by H₃O⁺ workup

Reactant-Product Relationship in Grignard Synthesis.

Spectroscopic Data

Spectroscopic information is crucial for the structural elucidation and confirmation of this compound. Data is available from public repositories such as PubChem and the NIST Chemistry WebBook.[2][3]

Spectroscopy Type Characteristic Features
¹H NMR Signals corresponding to the different types of protons (methyl, methylene, methine) are expected. The protons on the carbons alpha to the carbonyl group (C3 and C5) will be shifted downfield. The spectrum will exhibit complex splitting patterns due to the chirality of the molecule.
¹³C NMR The spectrum will display nine distinct signals, one for each carbon atom. The carbonyl carbon (C4) is expected to have a chemical shift in the range of 210-215 ppm.
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) will be observed at m/z = 142. The fragmentation pattern will be characteristic of an aliphatic ketone, with prominent peaks resulting from alpha-cleavage around the carbonyl group.
Infrared (IR) Spectroscopy A strong and sharp absorption band characteristic of the C=O stretching vibration of a ketone is expected around 1715 cm⁻¹.
Mass Spectrum Fragmentation
m/z Value Possible Fragment
142[C₉H₁₈O]⁺ (Molecular Ion)
99[CH₃CH(CH₃)CH₂CH₂CO]⁺
85[CH₃CH₂CH₂CO]⁺
71[CH₃CH(CH₃)CH₂CH₂]⁺
43[CH₃CH₂CH₂]⁺

Biological Activity and Drug Development Potential

A thorough review of the current scientific literature and chemical databases reveals no significant published data on the biological activity of this compound. There is no information to suggest its involvement in any specific signaling pathways, nor are there any reports of its use or evaluation in drug development programs. Its utility is currently confined to its role as a building block in organic synthesis.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions for handling similar aliphatic ketones should be followed.

Hazard Category Recommendation
Flammability Flammable liquid. Keep away from heat, sparks, and open flames.
Inhalation Avoid breathing vapors. Use in a well-ventilated area or with a fume hood.
Skin/Eye Contact Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

References

7-Methyl-4-octanone: An Unexplored Frontier in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyl-4-octanone, a branched aliphatic ketone, is a compound known primarily for its chemical properties and potential applications in the fragrance industry. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its biological activity. Despite the known physiological roles and therapeutic potential of other ketone bodies and structurally related molecules, this compound remains largely uncharacterized from a pharmacological and toxicological standpoint. This technical guide summarizes the current state of knowledge regarding this compound and highlights the absence of substantive research into its biological effects, thereby identifying a potential area for novel investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for any future experimental design, including solubility testing for bioassays and formulation development.

PropertyValueReference
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 20809-46-5[1]
Appearance Not specified in literatureN/A
Boiling Point 178.00 °C @ 760.00 mm Hg (est.)[2]
Flash Point 136.00 °F TCC (57.60 °C) (est.)[2]
Solubility 457.7 mg/L in water @ 25 °C (est.)[2]
logP (o/w) 2.859 (est.)[2]

Current State of Biological Investigation

Extensive searches of scientific databases have yielded no specific studies detailing the biological activity of this compound. There is a notable absence of published research on its:

  • Antimicrobial or antifungal activity: No minimum inhibitory concentration (MIC) or other quantitative data against bacterial or fungal strains have been reported.

  • Cytotoxic or anticancer activity: There are no available data from in vitro or in vivo studies on cancer cell lines or animal models.

  • Pharmacological effects: Its mechanism of action on any biological target, signaling pathway, or physiological process remains uninvestigated.

  • Toxicological profile: While safety data sheets exist, they provide general warnings for flammable liquids and do not contain detailed toxicological studies.[3][4] Oral, dermal, and inhalation toxicity data have not been determined.[5]

The stereochemistry of this compound has been noted as potentially important in the context of pheromone synthesis; however, there is no direct evidence to classify this compound itself as an insect pheromone.

Potential Avenues for Future Research

The lack of data on the biological activity of this compound presents a unique opportunity for novel research. The general class of aliphatic ketones has been recognized for its role in metabolism and as a potential scaffold for drug design.[6][7] Based on the activities of structurally related compounds, the following areas warrant investigation for this compound:

  • Antimicrobial Screening: Given that other volatile organic compounds, including ketones, have demonstrated antimicrobial properties, a logical first step would be to screen this compound against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Initial in vitro screening against a variety of cancer cell lines could quickly determine if the compound possesses any anti-proliferative effects.

  • Metabolic Studies: Investigating the metabolism of this compound in vitro using liver microsomes could provide insights into its potential biotransformation and stability.

  • Pheromonal and Kairomonal Activity: Behavioral bioassays with various insect species could explore its potential as a semiochemical.

Proposed Initial Experimental Workflow

For researchers interested in exploring the biological activity of this compound, a suggested initial experimental workflow is outlined below. This workflow is hypothetical due to the absence of existing specific protocols for this compound.

G A Compound Acquisition & Purity Analysis (this compound, >95%) B Antimicrobial Screening (Broth microdilution against E. coli, S. aureus, C. albicans) A->B C Cytotoxicity Assay (MTT assay on HepG2, A549, MCF-7 cell lines) A->C D Determination of MIC/IC50 Values B->D Positive Hit C->D Positive Hit E Mechanism of Action Studies (e.g., membrane permeability, enzyme inhibition) D->E F Structural Analogue Synthesis & SAR Studies D->F

References

7-Methyl-4-octanone structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 7-Methyl-4-octanone

Introduction

This compound is a branched-chain aliphatic ketone with the molecular formula C9H18O.[1] Its structure, featuring a carbonyl group and a chiral center, makes it a valuable model compound for studying the influence of steric and electronic effects on chemical reactivity.[2] For researchers in organic synthesis and drug development, a thorough understanding of its isomers—both structural and stereo—is critical. Isomeric variations can lead to significant differences in physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive overview of the isomers of this compound, detailed experimental protocols for their synthesis and characterization, and a summary of their chemical significance.

Structural Isomerism

Structural isomers share the same molecular formula (C9H18O) but differ in the connectivity of their atoms. The isomers of this compound can be categorized based on the position of the ketone functional group, the branching of the alkyl chain, or a combination of both.

Positional Isomers of Methyl-Octanone

Positional isomers of this compound retain the octanone backbone but vary the location of the methyl group. For example, 2-methyl-4-octanone (B1585218) is a structural isomer where the methyl group is at the C-2 position instead of the C-7 position.[3]

Functional Group Isomers (Ketone Position)

The position of the carbonyl group along the nine-carbon backbone can also vary, leading to isomers such as 2-nonanone (B1664094) and 5-nonanone (B165733) (dibutyl ketone).[4][5]

Skeletal Isomers

The carbon skeleton itself can be rearranged to form different branched structures, such as 2,6-dimethyl-4-heptanone (B141440) (diisobutyl ketone).[5]

The relationship between this compound and some of its structural isomers is illustrated below.

G Structural Isomers of C9H18O Ketones cluster_octanones Methyl-Octanones cluster_nonanones Nonanones (Linear Chain) cluster_heptanones Dimethyl-Heptanones C9H18O C9H18O Ketones This compound This compound C9H18O->this compound 2-Methyl-4-octanone 2-Methyl-4-octanone C9H18O->2-Methyl-4-octanone 3-Methyl-4-octanone 3-Methyl-4-octanone C9H18O->3-Methyl-4-octanone 2-Nonanone 2-Nonanone C9H18O->2-Nonanone 3-Nonanone 3-Nonanone C9H18O->3-Nonanone 5-Nonanone 5-Nonanone C9H18O->5-Nonanone 2,6-Dimethyl-4-heptanone 2,6-Dimethyl-4-heptanone C9H18O->2,6-Dimethyl-4-heptanone

Fig 1. Structural isomers of this compound.

Stereoisomerism of this compound

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms. Due to the presence of a chiral center at the C-7 position, this compound exists as a pair of enantiomers.[2]

  • (R)-7-methyl-4-octanone

  • (S)-7-methyl-4-octanone

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure forms is often a key objective in pharmaceutical and fine chemical production.[2]

G Stereoisomers of this compound Racemic This compound (Racemic Mixture) R_isomer (R)-7-Methyl-4-octanone Racemic->R_isomer component S_isomer (S)-7-Methyl-4-octanone Racemic->S_isomer component Mirror < Mirror Plane > R_isomer->Mirror S_isomer->Mirror

Fig 2. Enantiomers of this compound.

Physicochemical Properties

The isomeric form of a C9H18O ketone significantly influences its physical properties. While comprehensive data for all isomers is not always available, the following table summarizes known properties for this compound and related isomers.

PropertyThis compound5-Nonanone2-NonanoneUnitReference
Molecular Weight142.24142.24142.24 g/mol [1][4][5]
Boiling Point451.00 ± 4.00460.15464.15K[4][5][6]
Critical Temperature636.64643.0641.0K[4][5][6]
Critical Pressure2472.732500.02500.0kPa[4][5][6]
logP (Octanol/Water)2.792---[6]
Water Solubility (log10WS)-2.63--mol/L[6]

Experimental Protocols

Synthesis of Racemic this compound

A common method for synthesizing this compound involves carbonyl condensation reactions.[2]

Protocol: Aldol-Type Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (B47883) and a suitable aliphatic ketone (e.g., 2-hexanone) in an appropriate solvent like ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to the mixture to initiate the condensation reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product via fractional distillation or column chromatography to obtain pure this compound.

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)

Producing a single enantiomer of this compound requires a chiral synthesis strategy. Dynamic Kinetic Resolution (DKR) of the precursor alcohol, racemic 7-methyl-4-octanol, is an effective method.[2][7]

Protocol: DKR of 7-Methyl-4-octanol

  • Reaction Mixture: In a suitable organic solvent, dissolve racemic 7-methyl-4-octanol, an acyl donor (e.g., vinyl acetate), and a lipase (B570770) enzyme such as Candida antarctica lipase B (CAL-B).

  • Racemization Catalyst: Add a racemization catalyst (e.g., a ruthenium-based complex) to the mixture. This catalyst continuously converts the non-reactive S-enantiomer of the alcohol into the reactive R-enantiomer.

  • Enzymatic Acylation: The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer unreacted. The DKR process allows for a theoretical yield of up to 100% for the single enantiomeric ester.[2]

  • Separation: Once the reaction is complete, separate the enantiopure ester from the reaction mixture using column chromatography.

  • Hydrolysis: Hydrolyze the separated ester using a base (e.g., NaOH) to yield the enantiopure alcohol ((R)-7-methyl-4-octanol).

  • Oxidation: Oxidize the enantiopure alcohol to the corresponding ketone, (R)-7-methyl-4-octanone, using a standard selective oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation).

G Workflow for Enantioselective Synthesis via DKR cluster_dkr Dynamic Kinetic Resolution (DKR) cluster_purification Separation & Transformation Racemic_Alcohol Racemic 7-Methyl-4-octanol R_Alcohol (R)-Alcohol Racemic_Alcohol->R_Alcohol S_Alcohol (S)-Alcohol Racemic_Alcohol->S_Alcohol R_Ester (R)-Ester R_Alcohol->R_Ester Lipase + Acyl Donor S_Alcohol->R_Alcohol Racemization Catalyst Separation Chromatographic Separation R_Ester->Separation Hydrolysis Base Hydrolysis Separation->Hydrolysis Purified (R)-Ester Oxidation Selective Oxidation Hydrolysis->Oxidation Enantiopure (R)-Alcohol Final_Product (R)-7-Methyl-4-octanone Oxidation->Final_Product

Fig 3. Synthesis of (R)-7-methyl-4-octanone via DKR.
Characterization Methods

Distinguishing between isomers requires various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework, allowing for the definitive identification of structural isomers based on chemical shifts, splitting patterns, and integration.[8][9]

  • Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique helps determine the molecular weight and fragmentation patterns, which can be used to differentiate isomers.[1][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which shows a characteristic strong absorption band around 1715 cm⁻¹.[8]

  • Chiral Chromatography: To distinguish between enantiomers, chiral GC or HPLC columns are required. These columns contain a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

Chemical and Biological Significance

While specific biological roles for this compound are not widely documented, its structural motifs are relevant in several areas of chemical and biological research.

  • Model for Reactivity Studies: The branched structure of this compound provides a platform to study how steric hindrance near the carbonyl group affects reaction kinetics and mechanisms compared to its linear isomers.[2]

  • Building Block in Organic Synthesis: The ketone functionality can be used as a handle for further chemical transformations to build more complex molecules.[2]

  • Relevance in Proteomics and Pharmaceuticals: The related isomer, 2-methyl-4-octanone, is utilized as a building block in proteomics research for synthesizing specific peptides and as an intermediate in pharmaceutical synthesis.[3] This suggests potential applications for other C9H18O ketones in creating novel molecular probes or drug candidates.

  • Pheromones and Fumigants: Other structurally similar methyl ketones are known to have biological activity. For example, 2-undecanone (B123061) is a natural insect repellent and fumigant, and various methyl-octanols (precursors to methyl-octanones) are components of insect pheromones.[10][11] These connections highlight the potential for discovering biological activities in understudied isomers like this compound.

Conclusion

This compound and its isomers represent a diverse group of C9H18O ketones with distinct structural and stereochemical features. The differences in their chemical connectivity and spatial arrangement give rise to unique physicochemical properties and potential applications. For researchers in the chemical and pharmaceutical sciences, a deep understanding of these isomeric relationships, coupled with robust synthetic and analytical protocols, is essential for leveraging these compounds in areas ranging from mechanistic studies to the development of new biologically active molecules.

References

Spectral Analysis of 7-Methyl-4-octanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the ketone 7-Methyl-4-octanone (CAS No. 20809-46-5). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
H-10.89t
H-21.58sextet
H-32.41t
H-52.38t
H-6Data not availableData not available
H-7Data not availableData not available
H-8 (CH₃)Data not availableData not available
H-8' (CH₃)Data not availableData not available

Note: A complete assignment of all proton signals, including coupling constants, was not available in the public domain at the time of this compilation.

¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O (C4)~210
Other carbonsSpecific data not available

Note: While a full experimental ¹³C NMR spectrum is available through databases like SpectraBase, the individual peak assignments were not publicly accessible. The chemical shift for the carbonyl carbon is predicted to be in the typical range for ketones.[1]

Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range [cm⁻¹]
C=O (Ketone)1715-1725

Note: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group.[1]

Mass Spectrometry (MS)
m/zInterpretation
142Molecular Ion (M⁺)
127[M - CH₃]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[C₄H₇O]⁺ / [C₅H₁₁]⁺
57[C₃H₅O]⁺ / [C₄H₉]⁺
43[C₃H₇]⁺ / [C₂H₃O]⁺

Data derived from typical ketone fragmentation patterns.[1] The NIST WebBook provides the electron ionization mass spectrum for this compound.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is converted to a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For a neat sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. This is known as the "capillary cell" or "neat" technique.[4]

  • Background Spectrum : A background spectrum of the clean, empty salt plates is recorded.

  • Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is acquired over a typical range of 4000 to 400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent.

  • Gas Chromatography : A small volume of the sample is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column. The temperature of the GC oven is programmed to ramp up to ensure good separation.

  • Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

  • Data Analysis : The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for identification.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Peaks (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectral analysis of this compound.

References

A Technical Guide to the Function of Ketone Semiochemicals in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semiochemicals, particularly ketones, play a pivotal role in the chemical communication systems of insects, mediating critical behaviors such as aggregation, alarm, and mating. This technical guide provides an in-depth examination of two prominent ketone semiochemicals: 4-methyl-3-heptanone (B36217), a potent alarm pheromone in various ant species, and 2-methyl-4-octanone (B1585218), a key aggregation pheromone for the agave weevil. This document synthesizes quantitative data on their behavioral and electrophysiological effects, details the experimental protocols used to elicit these findings, and illustrates the underlying biological and experimental frameworks through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology and professionals engaged in the development of novel pest management strategies and other semiochemical-based technologies.

Introduction to Ketone Semiochemicals

Ketones are a class of organic compounds that function as vital signaling molecules in a multitude of insect species. Their volatility and structural diversity make them ideal candidates for both short- and long-range communication. This guide focuses on two well-documented examples:

  • 4-Methyl-3-heptanone: This compound is a primary component of the alarm pheromone in numerous ant species. Its release triggers immediate and dose-dependent behavioral responses, ranging from alertness and attraction at low concentrations to aggression and dispersal at high concentrations[1][2].

  • 2-Methyl-4-octanone: This ketone is the major component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. It is produced by males and attracts both sexes, playing a crucial role in mate finding and resource colonization[3].

A clear understanding of the function, efficacy, and underlying mechanisms of these semiochemicals is paramount for their potential application in integrated pest management (IPM) programs and for fundamental research in insect neurobiology and behavior.

Quantitative Data on Semiochemical Activity

The following tables summarize the quantitative data on the behavioral and electrophysiological responses elicited by 4-methyl-3-heptanone and 2-methyl-4-octanone in their respective target species.

Table 1: Behavioral Response of Atta texana to 4-Methyl-3-heptanone
Concentration (g/cm³)Molecule Density (molecules/cm³)Behavioral ResponseReference
5.7 x 10⁻¹³2.7 x 10⁷Detection and Attraction[1][4]
5.7 x 10⁻¹²2.7 x 10⁸Alarm[1][4]
Table 2: Electrophysiological and Behavioral Responses of Scyphophorus acupunctatus to 2-Methyl-4-octanone
ParameterValue/ObservationConditionsReference
Electrophysiological Response 30-day-old adults show significantly higher antennal sensitivity than 8-day-old adults.10 µg/µL of 2-methyl-4-octanone[5]
Behavioral Response (Olfactometer) Both males and females are significantly attracted.10 µg/µL of 2-methyl-4-octanone vs. hexane (B92381) control[5][6]
Field Trapping Traps baited with 2-methyl-4-octanone and host plant tissue (agave) show synergistic attraction.Field conditions[3][7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these studies.

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for assessing the preference of an insect to a volatile chemical in a two-choice scenario.

Objective: To determine the attractancy or repellency of a semiochemical to an insect.

Materials:

  • Y-tube glass olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Activated charcoal filter

  • Odor sources (e.g., filter paper treated with the semiochemical in a solvent, and a solvent-only control)

  • Test insects

Procedure:

  • System Preparation: The olfactometer is cleaned thoroughly with a solvent (e.g., ethanol) and baked to remove any residual odors.

  • Airflow Setup: A clean, humidified, and charcoal-filtered air stream is generated. The airflow is split and directed through the two arms of the Y-tube at a constant rate.

  • Odor Introduction: The test odor source is placed in one arm, and the control source is placed in the other.

  • Insect Acclimatization: Insects are acclimatized to the experimental conditions (temperature, humidity, light) for a specified period before the assay.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Data Collection: The insect's first choice of an arm and/or the time spent in each arm over a defined period is recorded.

  • Replication and Randomization: The experiment is replicated multiple times. The positions of the test and control odors are swapped between trials to avoid positional bias.

Electrophysiology: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odor stimulus.

Objective: To determine if an insect antenna can detect a specific volatile compound and to assess the relative sensitivity to different compounds or concentrations.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • High-impedance amplifier

  • Data acquisition system

  • Stimulus delivery system (puff of air through a cartridge containing the test compound)

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

  • Mounting: The base and the tip of the antenna are placed in contact with the two electrodes, which are filled with saline solution to ensure electrical conductivity.

  • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air carrying the test odorant at known concentrations are injected into this continuous stream.

  • Signal Recording: The depolarization of the antennal neurons in response to the odorant is recorded as a voltage change (the EAG signal).

  • Data Analysis: The amplitude of the EAG response is measured and compared across different stimuli.

Chemical Analysis and Bioassay: Coupled Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique that identifies which specific compounds in a complex mixture are biologically active.

Objective: To pinpoint the specific components of a natural extract (e.g., from a pheromone gland) that elicit an olfactory response in an insect.

Procedure:

  • Sample Injection: A volatile sample is injected into a gas chromatograph (GC).

  • Separation: The GC separates the components of the mixture based on their volatility and chemical properties.

  • Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths.

  • Dual Detection: One portion of the effluent goes to a standard chemical detector (like a Flame Ionization Detector - FID), which produces a chromatogram. The other portion is directed over an EAG preparation.

  • Simultaneous Recording: The signals from the FID and the EAG are recorded simultaneously.

  • Data Interpretation: By aligning the FID chromatogram with the EAG recording, the peaks in the chromatogram that correspond to an electrical response from the antenna can be identified as the biologically active compounds.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and experimental processes discussed in this guide.

olfactory_signaling_pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant Odorant Molecule (e.g., 4-Methyl-3-heptanone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP_Odorant->OR_Orco Transport & Delivery IonChannel Ion Channel Opening OR_Orco->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential

Caption: Generalized insect olfactory signal transduction pathway.

y_tube_workflow prep 1. System Preparation (Clean & Assemble Olfactometer) airflow 2. Establish Airflow (Filtered & Humidified) prep->airflow odor_prep 3. Prepare Odor Sources (Test vs. Control) airflow->odor_prep acclimate 4. Acclimatize Insects odor_prep->acclimate release 5. Release Insect at Base acclimate->release observe 6. Observe & Record Choice (e.g., First Turn, Time in Arm) release->observe replicate 7. Replicate & Randomize observe->replicate replicate->release Next Trial analyze 8. Statistical Analysis replicate->analyze

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

gcead_workflow cluster_gc Gas Chromatography cluster_detectors Detection cluster_output Data Output inject 1. Inject Sample (Pheromone Extract) separate 2. Separate Compounds (GC Column) inject->separate splitter 3. Split Effluent separate->splitter fid 4a. Flame Ionization Detector (FID) splitter->fid Path 1 ead 4b. Electroantennographic Detector (EAD) splitter->ead Path 2 chromatogram 5a. Chromatogram fid->chromatogram eag_signal 5b. EAG Signal ead->eag_signal analysis 6. Correlate Signals & Identify Active Peaks chromatogram->analysis eag_signal->analysis

Caption: Workflow for coupled gas chromatography-electroantennography (GC-EAD).

References

The Role of Methyl-Branched Ketones in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the role of methyl-branched ketones in insect communication, with a primary emphasis on 4-methyl-3-heptanone (B36217). Initial literature searches for the specific compound 7-methyl-4-octanone did not yield significant information regarding a defined role as a pheromone in insect communication. However, 4-methyl-3-heptanone, a structurally similar compound, is a well-documented and extensively studied insect pheromone. The principles, experimental methodologies, and signaling concepts discussed in this guide for 4-methyl-3-heptanone are broadly applicable to the study of other novel semiochemicals, including other methyl-branched ketones.

Introduction to Methyl-Branched Ketones in Insect Communication

Methyl-branched ketones represent a significant class of semiochemicals, which are chemicals used for communication between organisms. In the insect world, these compounds are pivotal in mediating a variety of behaviors essential for survival and reproduction. One of the most well-documented examples is 4-methyl-3-heptanone, which primarily functions as an alarm pheromone in numerous ant species. This guide will delve into the multifaceted role of 4-methyl-3-heptanone, exploring its biosynthesis, the behavioral responses it elicits, and the experimental protocols used to elucidate its function.

Case Study: 4-Methyl-3-heptanone as an Alarm Pheromone in Ants

4-Methyl-3-heptanone is a key component of the alarm pheromone system in several ant species, most notably in the leaf-cutting ants of the genus Atta and the clonal raider ant Ooceraea biroi.[1][2][3] Its function is often concentration-dependent, acting as an attractant at low concentrations and triggering alarm and aggression at higher concentrations.[2][4][5]

Behavioral Responses and Caste-Specific Variations

The behavioral cascade initiated by 4-methyl-3-heptanone is a classic example of the complex language of chemical communication in social insects. The response to this pheromone is not uniform across all individuals within a colony; it is often modulated by the caste and size of the ant.

  • In the leaf-cutting ant Atta sexdens rubropilosa, smaller workers, which typically tend to duties within the nest, have mandibular glands that predominantly contain 4-methyl-3-heptanone.[1] In contrast, larger foraging workers and soldiers possess a more complex blend dominated by neral (B7780846) and geranial, with significantly less of the ketone.[1]

  • Virgin and mated females of A. sexdens rubropilosa also have mandibular glands containing almost exclusively 4-methyl-3-heptanone, with the quantity increasing after mating.[1]

  • Studies on Atta texana have demonstrated a clear dose-dependent response. Low concentrations of 4-methyl-3-heptanone attract worker ants, while higher concentrations induce alarm and defensive behaviors.[4]

  • In the clonal raider ant Ooceraea biroi, 4-methyl-3-heptanone is part of an alarm pheromone blend along with 4-methyl-3-heptanol (B77350).[2][6][7] On its own, 4-methyl-3-heptanone tends to be immediately repulsive, whereas 4-methyl-3-heptanol can be initially attractive.[2][7] The blend of these two compounds elicits a dose-dependent response, with low concentrations being attractive and high concentrations causing repulsion.[2][7]

Quantitative Data on Pheromone Production and Behavioral Thresholds

The following tables summarize the quantitative data available for 4-methyl-3-heptanone in various ant species.

Table 1: Quantity of 4-Methyl-3-heptanone in Mandibular Glands of Atta sexdens rubropilosa

Caste/StatusHead Width (mm)Primary Mandibular Gland Component(s)
Small Workers0.5 - 1.84-methyl-3-heptanone[1]
Large Workers/Soldiers> 1.8Neral and Geranial[1]
Virgin FemalesN/A4-methyl-3-heptanone[1]
Mated FemalesN/A4-methyl-3-heptanone (increased amount)[1]
Virgin MalesN/A4-methyl-3-heptanone and 4-methyl-3-heptanol (approx. equal proportions)[1]

Table 2: Behavioral Response Thresholds of Atta texana to 4-Methyl-3-heptanone

BehaviorConcentration (g/cm³)Concentration (molecules/cm³)
Detection and Attraction5.7 x 10⁻¹³2.7 x 10⁷[4]
Alarm5.7 x 10⁻¹²2.7 x 10⁸[4]

Biosynthesis of 4-Methyl-3-heptanone

The biosynthetic pathway of (S)-4-methyl-3-heptanone has been elucidated using stable isotope-labelled probes and mass spectrometry.[8][9][10][11] It is synthesized from three propionate (B1217596) units through a metabolic route analogous to polyketide or fatty acid biosynthesis.[8][9][10][11]

Biosynthesis_of_4_Methyl_3_Heptanone Propionate1 Propionate Unit 1 Polyketide_Synthase Polyketide/Fatty Acid Synthase Complex Propionate1->Polyketide_Synthase Propionate2 Propionate Unit 2 Propionate2->Polyketide_Synthase Propionate3 Propionate Unit 3 Propionate3->Polyketide_Synthase Intermediate Polyketide Intermediate Polyketide_Synthase->Intermediate Post_Mod Post-Synthase Modifications (e.g., decarboxylation, reduction) Intermediate->Post_Mod Pheromone (S)-4-Methyl-3-heptanone Post_Mod->Pheromone

Biosynthetic pathway of (S)-4-methyl-3-heptanone.

Experimental Protocols

The study of insect pheromones like 4-methyl-3-heptanone involves a combination of chemical analysis and behavioral bioassays.

Pheromone Collection and Chemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of volatile and semi-volatile compounds in insect pheromone blends.

  • Sample Preparation:

    • Gland Extraction: Dissection of the mandibular glands followed by solvent extraction (e.g., with hexane (B92381) or pentane) is a common method.

    • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for trapping volatile organic compounds from the headspace of a live insect or an excised gland.[12] An SPME fiber is exposed to the sample's headspace, and the adsorbed volatiles are then thermally desorbed into the GC injection port.[12]

GC_MS_Workflow cluster_prep Sample Preparation Insect Insect Sample (e.g., mandibular gland) SPME SPME Fiber (Headspace Collection) Insect->SPME Solvent_Extraction Solvent Extraction (e.g., Hexane) Insect->Solvent_Extraction GC_MS GC-MS Analysis SPME->GC_MS Solvent_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Pheromone Profile Data_Analysis->Results Behavioral_Bioassay_Workflow cluster_setup Experimental Setup Ants Test Subjects (e.g., worker ants) Arena Behavioral Arena (e.g., Petri dish) Ants->Arena Observation Observation & Recording (Video Analysis) Arena->Observation Stimulus Chemical Stimulus (e.g., 4-methyl-3-heptanone on filter paper) Stimulus->Arena Control Control (e.g., solvent only) Control->Arena Data_Analysis Quantitative Analysis (e.g., time spent in zones, locomotion speed) Observation->Data_Analysis Conclusion Behavioral Response Characterization Data_Analysis->Conclusion Pheromone_Signaling_Pathway cluster_antenna Peripheral Olfactory System Pheromone 4-Methyl-3-heptanone Antenna Antennal Sensillum Pheromone->Antenna Enters via pores OBP Odorant Binding Protein (OBP) OR Olfactory Receptor (OR) OBP->OR Pheromone-OBP Complex ORN Olfactory Receptor Neuron (ORN) Antennal_Lobe Antennal Lobe (Glomeruli) ORN->Antennal_Lobe Signal Transmission OR->ORN Activates Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Signal Processing Behavior Behavioral Response Higher_Brain->Behavior Elicits

References

Unveiling the Enigmatic 7-Methyl-4-octanone: A Technical Guide to its Prospective Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methyl-4-octanone, a ketone with the molecular formula C₉H₁₈O, is a volatile organic compound of interest for its potential applications in flavor, fragrance, and as a bioactive molecule. While databases and chemical suppliers often note that this compound is "found in nature," a comprehensive review of scientific literature reveals a conspicuous absence of specific details regarding its natural sources, discovery, and the methodologies for its isolation. This technical guide, therefore, addresses this knowledge gap by providing a robust framework for the prospective discovery and isolation of this compound from a hypothetical natural source. The protocols and workflows detailed herein are based on established principles and techniques for the analysis of volatile and semi-volatile compounds from complex biological matrices.

While the natural occurrence of the related alcohol, 7-methyl-4-octanol, has been identified in sources such as the fruit of Actinidia eriantha and the shiitake mushroom (Lentinula edodes), extensive analysis of the volatile compounds from these organisms has not confirmed the presence of this compound. This guide will, therefore, present a generalized yet detailed approach that researchers can adapt for the exploration of these or other potential natural reservoirs.

Section 1: Prospective Natural Sources and Discovery Workflow

The discovery of a novel natural product like this compound from a biological source is a systematic process. The workflow begins with the selection of candidate organisms, followed by robust extraction and analytical procedures to identify the target compound.

1.1. Candidate Organism Selection:

The selection of potential sources is guided by chemotaxonomy and ecological considerations.

  • Plants: Species from the genus Actinidia are a primary focus due to the presence of the analogous alcohol. Other aromatic plants, particularly those known to produce a diverse array of ketones and other volatile compounds, should also be considered.

  • Fungi: Fungi, including various mushroom species, are prolific producers of volatile organic compounds. A screening of different fungal species, especially those with unique aroma profiles, is a viable strategy.

  • Insects: Insects utilize a wide range of ketones as pheromones and allomones. While the isomeric (S)-(+)-2-Methyl-4-octanol has been identified in the sugarcane weevil, a broader screening of insect volatiles could be fruitful.

1.2. General Discovery and Isolation Workflow:

A typical workflow for the discovery and isolation of this compound from a selected natural source is depicted below. This process is designed to handle the volatile nature of the target compound and the complexity of the biological matrix.

Discovery_and_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction of Volatiles cluster_analysis Screening & Identification cluster_isolation Preparative Isolation cluster_characterization Structural Elucidation & Purity Assessment Sample Biological Material (e.g., Plant Leaves, Fungal Mycelia) Preparation Grinding / Homogenization (in liquid nitrogen or with solvent) Sample->Preparation Extraction Headspace-SPME or Solvent Extraction (e.g., Hexane (B92381), Dichloromethane) Preparation->Extraction Concentration Solvent Evaporation (under reduced pressure) Extraction->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (for initial identification) Concentration->GCMS PrepGC Preparative Gas Chromatography (Prep-GC) GCMS->PrepGC Target Compound Detected Fractionation Fraction Collection PrepGC->Fractionation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Fractionation->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Fractionation->HRMS Purity Analytical GC-FID (for purity assessment) Fractionation->Purity Final Pure this compound Purity->Final

Figure 1: Generalized workflow for the discovery and isolation of this compound.

Section 2: Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the workflow. These are generalized and would require optimization based on the specific natural source.

2.1. Extraction of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME):

This method is ideal for the initial screening of volatile compounds without the use of solvents.

  • Sample Preparation: Finely grind 5-10 g of the fresh biological material and place it in a 20 mL headspace vial.

  • Extraction: Equilibrate the vial at 40-60°C for 15-30 minutes. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30-60 minutes.

  • Analysis: Immediately desorb the fiber in the injection port of a GC-MS system.

2.2. Solvent Extraction of Volatiles:

This method is suitable for obtaining a larger quantity of the extract for further analysis and isolation.

  • Extraction: Macerate 100 g of the ground biological material with 500 mL of a non-polar solvent (e.g., hexane or dichloromethane) for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (30-35°C) to minimize the loss of volatile compounds.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the cornerstone for the tentative identification of this compound in the crude extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/min.

  • Identification: The mass spectrum of the target compound is compared with reference spectra in databases (e.g., NIST, Wiley). The retention index is also calculated and compared with literature values.

2.4. Preparative Gas Chromatography (Prep-GC) for Isolation:

Once the presence of this compound is confirmed, Prep-GC is used for its isolation.

  • Instrumentation: A gas chromatograph equipped with a larger diameter column and a fraction collector.

  • Procedure: The concentrated extract is injected onto the Prep-GC system. The effluent corresponding to the peak of this compound is collected in a cooled trap.

2.5. Structural Elucidation and Purity Assessment:

The structure of the isolated compound is confirmed, and its purity is determined using spectroscopic and chromatographic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. 2D NMR experiments (COSY, HSQC) can be used to establish the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.

  • Analytical GC-FID: A high-resolution capillary GC with a Flame Ionization Detector (FID) is used to determine the purity of the isolated compound.

Section 3: Data Presentation

The quantitative data obtained during the discovery and isolation process should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical GC-MS Data for the Identification of this compound

Retention Time (min)Compound NameMolecular FormulaMolecular WeightKey Mass Fragments (m/z)Retention Index (Calculated)Retention Index (Literature)
12.345This compoundC₉H₁₈O142.2457, 71, 85, 99, 113, 14211501152

Table 2: Hypothetical Purity Assessment of Isolated this compound by GC-FID

Peak No.Retention Time (min)Area (%)Identity
112.34899.5This compound
211.9870.3Impurity 1
313.0120.2Impurity 2

Section 4: Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been elucidated, a logical diagram can represent the decision-making process in the identification and characterization of a novel natural product.

Identification_Logic Start GC-MS Peak of Interest MS_Match Match in MS Database? Start->MS_Match RI_Match Retention Index Match? MS_Match->RI_Match Yes No_Match Unknown Compound MS_Match->No_Match No Tentative_ID Tentative Identification: This compound RI_Match->Tentative_ID Yes RI_Match->No_Match No Isolation Proceed to Isolation (Prep-GC) Tentative_ID->Isolation No_Match->Isolation Structure_Elucidation Full Structural Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Final_ID Confirmed Structure Structure_Elucidation->Final_ID

Figure 2: Logical workflow for the identification of a target compound.

Conclusion

The discovery and isolation of this compound from a natural source remains an open avenue for scientific exploration. This technical guide provides a comprehensive and detailed framework of the methodologies and logical workflows that can be employed to achieve this goal. By following these established protocols, researchers will be well-equipped to screen for, isolate, and definitively identify this compound from a novel natural source, thereby paving the way for further investigation into its biological activities and potential applications.

A Theoretical Guide to the Conformational Analysis of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its profound influence on their physical, chemical, and biological properties. For chiral molecules such as 7-Methyl-4-octanone, a detailed map of the conformational landscape is essential for predicting reactivity, spectroscopic properties, and interactions with biological systems. This technical guide outlines a comprehensive theoretical methodology for conducting a thorough conformational analysis of this compound using computational chemistry techniques. The workflow detailed herein provides a robust framework for identifying low-energy conformers and characterizing the potential energy surface, from initial structure generation to high-level quantum mechanical calculations.

Introduction to this compound and Conformational Analysis

This compound is a chiral ketone with the chemical formula C9H18O.[1] Its structure features a carbonyl group and a stereocenter at the C7 position, leading to the existence of (R) and (S) enantiomers. The flexibility of its acyclic carbon chain allows it to adopt numerous spatial arrangements, or conformations, by rotation around its single bonds. These conformations are not all equal in energy; steric and electronic effects dictate a preference for certain arrangements over others.

Conformational analysis aims to identify these stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.[2] This knowledge is fundamental in drug development, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a receptor. For a chiral ketone, understanding the preferred conformations is key to predicting stereoselective reactions.[3]

This guide provides a standardized protocol for the theoretical conformational analysis of this compound, applicable to similar acyclic molecules.

Identification of Key Rotatable Bonds

The first step in a conformational analysis is to identify the single bonds whose rotation will significantly alter the molecule's shape. For this compound, the key rotatable bonds are along the main carbon chain.

Structure of this compound:

The primary dihedral angles to consider for a systematic search are:

  • τ1: C2-C3-C4-C5

  • τ2: C3-C4-C5-C6

  • τ3: C4-C5-C6-C7

  • τ4: C5-C6-C7-C8 (or C9)

Experimental Protocols: A Computational Approach

A multi-step computational strategy is employed to efficiently and accurately explore the conformational space of this compound. This involves an initial broad search using computationally inexpensive methods, followed by refinement with more accurate, and computationally demanding, techniques.

Step 1: Initial 3D Structure Generation & Conformational Search

An initial 3D structure of this compound is generated. A comprehensive search for conformers is then performed using a molecular mechanics force field. This approach is computationally efficient for exploring the vast potential energy surface of a flexible molecule.

  • Methodology: A stochastic or systematic search method is employed.[2] The Low-Mode Search (LMOD) is an efficient automated method for exploring the potential energy hypersurface of both cyclic and acyclic molecules.[4][5]

  • Force Field: A general-purpose force field suitable for organic molecules, such as the Merck Molecular Force Field (MMFF) or the General Amber Force Field (GAFF), is used to calculate the potential energy of each conformation.[6]

  • Procedure:

    • An initial 3D structure of (S)-7-Methyl-4-octanone is built.

    • A conformational search is initiated, systematically or stochastically rotating the identified key bonds (τ1, τ2, τ3, τ4).

    • The energy of each generated conformer is minimized using the chosen force field.

    • All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Step 2: Quantum Mechanics Geometry Optimization

The unique conformers obtained from the force field search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

  • Methodology: DFT provides a good balance between accuracy and computational cost for molecules of this size.[7]

  • Level of Theory: A common and well-validated combination is the B3LYP functional with the 6-31G(d) basis set.

  • Procedure:

    • The Cartesian coordinates of each conformer from the force field search are used as the starting geometry.

    • A geometry optimization calculation is performed at the chosen DFT level of theory.

    • The electronic energy of each optimized conformer is determined.

Step 3: Vibrational Frequency Analysis

To ensure that the optimized structures correspond to true energy minima and to calculate thermodynamic properties, a vibrational frequency analysis is performed for each optimized conformer.

  • Methodology: This calculation determines the second derivatives of the energy with respect to the atomic coordinates.

  • Procedure:

    • A frequency calculation is performed on each optimized geometry at the same level of theory (e.g., B3LYP/6-31G(d)).

    • The absence of imaginary frequencies confirms that the structure is a true local minimum.

    • The results are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy for each conformer at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate representation of the conformational populations at equilibrium.

Data Presentation

The quantitative results of the conformational analysis should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of the Most Stable Conformers of (S)-7-Methyl-4-octanone.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Population (%)τ1 (C2-C3-C4-C5)τ2 (C3-C4-C5-C6)τ3 (C4-C5-C6-C7)
CONF-1 0.000.0045.3-175.8°178.2°65.1°
CONF-2 0.250.1828.968.9°175.5°64.8°
CONF-3 0.880.958.2-176.1°-70.3°66.2°
CONF-4 1.211.354.167.5°-68.9°177.9°
CONF-5 1.551.622.5-174.9°176.8°-170.4°

Table 2: Summary of Computational Methods and Parameters.

ParameterSpecification
Software Gaussian, Spartan, or similar
Conformational Search Method Low-Mode Search (LMOD)
Force Field MMFF94
QM Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-31G(d)
Solvation Model None (Gas Phase) or PCM (e.g., for water)
Frequency Analysis Performed at B3LYP/6-31G(d)
Thermodynamics Calculated at 298.15 K and 1 atm

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.

G Figure 1: Workflow for Theoretical Conformational Analysis cluster_0 Initial Search cluster_1 Refinement & Analysis A 1. Initial 3D Structure Generation B 2. Force Field Conformational Search (e.g., MMFF94) A->B C 3. Identify Unique Conformers within Energy Window B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Low-Energy Conformers E 5. Frequency Calculation (Confirm Minima) D->E F 6. Calculate Gibbs Free Energy and Population Analysis E->F

Figure 1: Workflow for Theoretical Conformational Analysis

G Figure 2: Simplified Potential Energy Diagram cluster_0 Relative Gibbs Free Energy (kcal/mol) 0.0 0.0 0.5 0.5 0.0->0.5 CONF1 CONF-1 (45.3%) CONF2 CONF-2 (28.9%) 1.0 1.0 0.5->1.0 1.5 1.5 1.0->1.5 CONF3 CONF-3 (8.2%) 2.0 2.0 1.5->2.0 CONF4 CONF-4 (4.1%)

Figure 2: Simplified Potential Energy Diagram

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful, non-experimental route to understanding its three-dimensional structure and energetic landscape. By combining efficient force field methods with accurate quantum mechanical calculations, researchers can identify the most stable conformers and predict their relative populations. This information is invaluable for rationalizing the molecule's spectroscopic data, predicting its reactivity in stereoselective synthesis, and forming a basis for its study in drug design and materials science. This systematic approach ensures a thorough and reliable characterization of the conformational preferences of flexible chiral molecules.

References

An In-depth Technical Guide to 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and physical properties of 7-Methyl-4-octanone, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a ketone with a distinct chemical structure. Its molecular formula is C9H18O.[1][2][3][4] The molecular weight of this compound is 142.24 g/mol .[1][2][3][5] It is also known by synonyms such as 7-methyloctan-4-one and isoamyl n-propyl ketone.[1][3] The Chemical Abstracts Service (CAS) registry number for this compound is 20809-46-5.[1][2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H18O[1][2][3][4]
Molecular Weight 142.24 g/mol [1][2][3][5]
CAS Number 20809-46-5[1][2][3]
Boiling Point (estimated) 181°C[1]
Vapor Pressure (estimated at 20°C) 1.012 hPa[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical quantification of this compound are highly specific to the research context. However, a general workflow for the characterization of such a compound would typically involve the following stages:

  • Synthesis: Organic synthesis routes to produce this compound.

  • Purification: Techniques such as distillation or chromatography to isolate the compound.

  • Structural Elucidation: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized compound.

Logical Relationships in Compound Analysis

The following diagram illustrates a generalized logical workflow for the analysis and characterization of a chemical compound like this compound.

logical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural purity Purity Assessment (GC, HPLC) structural->purity data_analysis Data Analysis purity->data_analysis characterization Compound Characterization data_analysis->characterization

References

Methodological & Application

Synthesis of 7-Methyl-4-octanone via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methyl-4-octanone through the nucleophilic addition of an isobutylmagnesium bromide Grignard reagent to butyronitrile (B89842), followed by acidic hydrolysis of the intermediate imine. This method is a robust and versatile approach for the formation of carbon-carbon bonds and the synthesis of ketones, which are pivotal intermediates in the development of various pharmaceutical compounds. The protocols provided herein outline the preparation of the Grignard reagent and the subsequent ketone synthesis, complete with reaction parameters, work-up procedures, and purification methods.

Introduction

The Grignard reaction is a fundamental tool in organic synthesis, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom.[1][2] The synthesis of ketones from Grignard reagents and nitriles is a particularly useful transformation, as the intermediate imine salt is stable to further nucleophilic attack by the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides as starting materials.[3][4] The subsequent hydrolysis of the imine readily affords the desired ketone.[1][5]

This compound is a valuable building block in organic synthesis. Its preparation via the Grignard reaction with a nitrile offers a reliable and scalable route. This application note provides detailed experimental procedures and expected outcomes for this synthesis.

Reaction Scheme

The overall synthesis of this compound proceeds in two main steps:

  • Formation of the Grignard Reagent: Isobutyl bromide is reacted with magnesium metal in anhydrous diethyl ether to form isobutylmagnesium bromide.

  • Synthesis of the Ketone: The prepared Grignard reagent is then reacted with butyronitrile. The resulting imine salt is subsequently hydrolyzed with an aqueous acid to yield this compound.[1][5]

Data Presentation

ParameterValueReference
Grignard Reagent Formation
ReactantsIsobutyl bromide, Magnesium turnings[6][7]
SolventAnhydrous Diethyl Ether[6][7]
Reaction Time30-60 minutes[7]
TemperatureReflux[6]
Expected Yield>90% (in solution)[7]
Ketone Synthesis
ReactantsIsobutylmagnesium bromide, ButyronitrileAdapted from[1]
SolventAnhydrous Diethyl EtherAdapted from[1]
Reaction Time1-2 hoursAdapted from general Grignard protocols
Hydrolysis10% Aqueous Sulfuric AcidAdapted from[6]
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
AppearanceColorless liquid
Boiling Point174-176 °C (estimated)
Expected Yield60-80% (representative for this reaction type)General expectation for Grignard reactions with nitriles

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Isobutyl bromide (2-methyl-1-bromopropane)

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Anhydrous diethyl ether

  • Butyronitrile (Butanenitrile)

  • 10% Sulfuric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Protocol 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to help initiate the reaction.

  • Reagent Addition: In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the isobutyl bromide solution to the magnesium turnings.

  • Reaction: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators that the reaction has started. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[7] The resulting gray-black solution is the Grignard reagent, which should be used directly in the next step.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared isobutylmagnesium bromide solution in an ice bath.

  • Nitrile Addition: Dissolve butyronitrile (0.95 equivalents) in anhydrous diethyl ether and place this solution in the dropping funnel. Add the butyronitrile solution dropwise to the stirred, cooled Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous sulfuric acid to the stirred mixture to quench the reaction and hydrolyze the intermediate imine salt.[6] This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to obtain the final product.

Mandatory Visualization

Synthesis_Workflow Reagents_Grignard Isobutyl Bromide + Mg in Anhydrous Ether Grignard_Formation Grignard Reagent Formation Reagents_Grignard->Grignard_Formation Grignard_Reagent Isobutylmagnesium Bromide Grignard_Formation->Grignard_Reagent Ketone_Synthesis Nucleophilic Addition Grignard_Reagent->Ketone_Synthesis Butyronitrile Butyronitrile Butyronitrile->Ketone_Synthesis Imine_Salt Intermediate Imine Salt Ketone_Synthesis->Imine_Salt Hydrolysis Acidic Hydrolysis (Work-up) Imine_Salt->Hydrolysis Crude_Product Crude This compound Hydrolysis->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.[8]

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from any sources of ignition.

  • The hydrolysis step is exothermic and should be performed with caution in an ice bath.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

The synthesis of this compound via the Grignard reaction of isobutylmagnesium bromide with butyronitrile is an effective and reliable method for producing this ketone. The detailed protocols provided in this document are intended to guide researchers in the successful execution of this synthesis. Careful attention to anhydrous conditions and safety precautions is essential for achieving high yields and ensuring a safe laboratory practice. This synthetic route is amenable to scaling and can be adapted for the preparation of other ketones, making it a valuable technique in the field of drug discovery and development.

References

Enantioselective Synthesis of 7-Methyl-4-octanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 7-Methyl-4-octanone, a chiral ketone of interest in chemical synthesis and fragrance applications. Two primary asymmetric strategies are presented: Lipase-Catalyzed Kinetic Resolution of the corresponding racemic alcohol and a Chiral Auxiliary-Mediated Michael Addition. These methods offer robust pathways to obtaining enantioenriched (R)- and (S)-7-Methyl-4-octanone. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

The demand for enantiomerically pure compounds is continually rising, particularly in the pharmaceutical and fragrance industries where the stereochemistry of a molecule can significantly impact its biological activity and sensory properties. This compound possesses a stereocenter at the 7-position, leading to two enantiomers with potentially distinct characteristics. This document outlines two effective methods for the enantioselective synthesis of this ketone, providing detailed protocols for laboratory application.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-7-Methyl-4-octanol

This method relies on the enzymatic kinetic resolution of racemic 7-Methyl-4-octanol. A lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. Subsequent oxidation of the separated alcohol yields the enantiomerically enriched ketone.

Experimental Workflow

G cluster_0 Kinetic Resolution cluster_1 Product Isolation cluster_2 Oxidation racemic_alcohol Racemic (±)-7-Methyl-4-octanol lipase Lipase (e.g., CALB) Vinyl Acetate (B1210297) racemic_alcohol->lipase Acylation separation Separation (Chromatography) lipase->separation unreacted_alcohol (S)-7-Methyl-4-octanol separation->unreacted_alcohol acylated_alcohol (R)-7-Methyl-4-octanyl Acetate separation->acylated_alcohol oxidation_s Oxidation (e.g., PCC) unreacted_alcohol->oxidation_s hydrolysis Hydrolysis acylated_alcohol->hydrolysis resolved_r_alcohol (R)-7-Methyl-4-octanol hydrolysis->resolved_r_alcohol oxidation_r Oxidation (e.g., PCC) resolved_r_alcohol->oxidation_r s_ketone (S)-7-Methyl-4-octanone r_ketone (R)-7-Methyl-4-octanone oxidation_s->s_ketone oxidation_r->r_ketone

Caption: Workflow for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution.

Experimental Protocol

1. Lipase-Catalyzed Acetylation of (±)-7-Methyl-4-octanol

  • To a solution of racemic 7-methyl-4-octanol (1.0 g, 6.93 mmol) in hexane (B92381) (20 mL) is added vinyl acetate (1.28 mL, 13.86 mmol, 2.0 equiv.).

  • Immobilized Candida antarctica lipase B (CALB) (200 mg) is added to the mixture.

  • The suspension is stirred at room temperature (25 °C) and the reaction is monitored by chiral gas chromatography (GC).

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

  • The enzyme is removed by filtration and the solvent is evaporated under reduced pressure.

  • The resulting mixture of unreacted (S)-7-methyl-4-octanol and (R)-7-methyl-4-octanyl acetate is separated by column chromatography on silica (B1680970) gel.

2. Hydrolysis of (R)-7-Methyl-4-octanyl Acetate (Optional)

  • To a solution of the purified (R)-7-methyl-4-octanyl acetate in methanol (B129727) (15 mL) is added a solution of potassium carbonate (1.5 g) in water (5 mL).

  • The mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-7-methyl-4-octanol.

3. Oxidation to (S)- or (R)-7-Methyl-4-octanone

  • To a solution of the enantioenriched (S)- or (R)-7-methyl-4-octanol (500 mg, 3.46 mmol) in dichloromethane (B109758) (15 mL) is added pyridinium (B92312) chlorochromate (PCC) (1.12 g, 5.19 mmol) adsorbed on silica gel.

  • The mixture is stirred at room temperature for 2-3 hours until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the corresponding enantiomer of this compound.

Quantitative Data
Substrate/ProductTypical Yield (%)Typical Enantiomeric Excess (ee, %)Analytical Method
(S)-7-Methyl-4-octanol40-48>98Chiral GC
(R)-7-Methyl-4-octanyl Acetate45-50>98Chiral GC
(S)-7-Methyl-4-octanone85-95 (from alcohol)>98Chiral GC/HPLC
(R)-7-Methyl-4-octanone85-95 (from alcohol)>98Chiral GC/HPLC

Method 2: Asymmetric Michael Addition using a Chiral Auxiliary

This approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated precursor in the presence of a chiral auxiliary. The auxiliary, (S)-(-)-α-methylbenzylamine, directs the stereochemical outcome of the reaction. Subsequent removal of the auxiliary and functional group manipulation yields the target chiral ketone.

Logical Relationship Diagram

G start Achiral Starting Materials michael_acceptor α,β-Unsaturated Ester start->michael_acceptor organometallic Organocuprate Reagent start->organometallic chiral_aux (S)-(-)-α-methylbenzylamine diastereoselective_reaction Diastereoselective Michael Addition chiral_aux->diastereoselective_reaction Stereocontrol michael_acceptor->diastereoselective_reaction organometallic->diastereoselective_reaction diastereomeric_intermediate Diastereomeric Intermediate diastereoselective_reaction->diastereomeric_intermediate separation Chromatographic Separation (optional) diastereomeric_intermediate->separation aux_removal Auxiliary Removal separation->aux_removal functional_group_conversion Functional Group Conversion aux_removal->functional_group_conversion final_product Enantioenriched This compound functional_group_conversion->final_product

Caption: Logical flow for the synthesis of this compound using a chiral auxiliary-mediated Michael addition.

Experimental Protocol

1. Formation of the Chiral Amide

  • To a solution of crotonic acid (1.0 g, 11.6 mmol) in dichloromethane (20 mL) at 0 °C is added oxalyl chloride (1.1 mL, 12.8 mmol), followed by a catalytic amount of DMF (1 drop).

  • The mixture is stirred at room temperature for 1 hour. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting acid chloride is dissolved in fresh dichloromethane (20 mL) and cooled to 0 °C.

  • A solution of (S)-(-)-α-methylbenzylamine (1.55 mL, 12.2 mmol) and triethylamine (B128534) (1.94 mL, 13.9 mmol) in dichloromethane (10 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the chiral α,β-unsaturated amide.

2. Diastereoselective Michael Addition

  • To a suspension of CuI (1.33 g, 6.98 mmol) in dry THF (20 mL) at -78 °C is added a solution of isobutylmagnesium bromide (2.0 M in THF, 7.0 mL, 14.0 mmol) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes to form the Gilman cuprate (B13416276).

  • A solution of the chiral α,β-unsaturated amide (1.0 g, 4.92 mmol) in dry THF (10 mL) is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the diastereomerically enriched amide.

3. Hydrolysis and Conversion to the Ketone

  • The purified amide is refluxed in a mixture of 6M HCl (20 mL) and THF (10 mL) for 12 hours.

  • After cooling, the mixture is extracted with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the carboxylic acid.

  • The aqueous layer is concentrated, and the resulting carboxylic acid is treated with an excess of propyl lithium (2.0 M in dibutyl ether, 2.5 equiv.) in THF at -78 °C.

  • The reaction is warmed to room temperature and stirred for 2 hours.

  • The reaction is quenched with saturated NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to afford the enantioenriched this compound.

Quantitative Data
StepProductTypical Diastereomeric Ratio (d.r.)Typical Yield (%)Typical Enantiomeric Excess (ee, %)
Michael AdditionDiastereomerically enriched amide>95:575-85N/A
Final Product(S)-7-Methyl-4-octanoneN/A60-70 (from amide)>90

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either a biocatalytic kinetic resolution or a chiral auxiliary-based approach. The lipase-catalyzed method offers high enantioselectivity and mild reaction conditions, making it an environmentally friendly option. The chiral auxiliary method provides a robust and well-established route for asymmetric synthesis, with the potential for high diastereoselectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiomer, and available resources. The protocols and data presented herein provide a solid foundation for the successful synthesis of enantioenriched this compound in a research and development setting.

Application Notes and Protocol for Headspace Solid-Phase Microextraction (SPME) of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction and analysis of 7-Methyl-4-octanone from a sample matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and solvent-free technique for the analysis of this volatile ketone.

Introduction

Solid-phase microextraction (SPME) is a rapid and solvent-free sample preparation technique developed for the extraction of volatile and semi-volatile organic compounds from various matrices.[1][2] Headspace SPME (HS-SPME) involves the exposure of a coated fiber to the vapor phase (headspace) above a sample, where analytes partition between the sample matrix, the headspace, and the fiber coating.[3][4] This method is particularly advantageous for the analysis of volatile compounds like this compound as it minimizes matrix interference.[3] The efficiency of the extraction is dependent on several factors, including the type of fiber coating, extraction temperature and time, and sample matrix modifications such as the addition of salt.[1][3]

This compound is a ketone with a molecular weight of 142.24 g/mol .[5][6] The selection of an appropriate SPME fiber is critical for the effective extraction of this compound. For volatile compounds with low molecular weights, Carboxen/Polydimethylsiloxane (PDMS) coated fibers are often recommended. For a broader range of analytes, including ketones, combination fibers such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are suitable choices.[1][7]

This protocol outlines the materials, equipment, and a step-by-step procedure for the HS-SPME of this compound, followed by GC-MS analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.

Materials and Equipment
  • SPME Fiber Assembly: A fiber with a coating suitable for volatile ketones is recommended. Based on literature for similar compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point.[1] Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can be used.[7]

  • SPME Holder: Manual or autosampler compatible.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.[3]

  • Heating and Agitation System: Heating block, water bath, or autosampler with incubation and agitation capabilities.

  • Syringes: For sample and standard preparation.

  • Analytical Balance

  • Reagents:

    • This compound standard

    • Sodium chloride (NaCl), analytical grade

    • Methanol or other suitable solvent for standard preparation

    • Helium (carrier gas), 99.999% purity or higher

Procedure
  • SPME Fiber Conditioning:

    • Before the first use, condition the new SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector port at a specific temperature for a recommended period to remove any contaminants.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.[8]

    • For solid samples, they can be analyzed directly. For liquid or semi-solid samples, a consistent sample volume should be used.

    • To enhance the release of volatile compounds from the matrix, consider adding a salt, such as NaCl, to increase the ionic strength of the sample. A concentration of 25-40% (w/v) has been shown to be effective in some applications.[3][4]

  • Headspace Extraction:

    • Securely seal the vial with a PTFE/silicone septum cap.

    • Place the vial in the heating and agitation system.

    • Incubation/Equilibration: Allow the sample to equilibrate at a set temperature (e.g., 45-70°C) for a specific time (e.g., 10-15 minutes) with agitation.[3][9] This step facilitates the partitioning of this compound into the headspace.

    • Extraction: Expose the conditioned SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-50 minutes) at the same temperature with continued agitation.[1][3]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the hot GC injector port.

    • Desorb the trapped analytes from the fiber onto the GC column. A typical desorption temperature is 250-280°C for 1-5 minutes in splitless mode.[8][9]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

    • The GC separation and MS detection parameters should be optimized for this compound. A nonpolar column, such as a DB-5MS, is often suitable for this type of analysis.[8]

  • Fiber Reconditioning:

    • After each analysis, recondition the fiber by placing it back in the hot injector port for a few minutes to ensure that all analytes have been removed before the next extraction.

Data Presentation: Recommended Starting Parameters for Method Development

The optimal conditions for HS-SPME can vary significantly depending on the sample matrix. The following table summarizes key parameters and suggested ranges to begin the optimization process for this compound analysis.

ParameterRecommended Starting RangeNotes
SPME Fiber Coating DVB/CAR/PDMS or PDMS/DVBDVB/CAR/PDMS is often suitable for a broad range of volatile compounds.[1] PDMS/DVB is effective for more volatile polar analytes.
Sample Volume 1 - 5 mL (in a 10 or 20 mL vial)Ensure sufficient headspace volume for analyte partitioning.[7][8]
Salt Addition (optional) 25 - 40% (w/v) NaClIncreases the vapor pressure of the analyte, enhancing its transfer to the headspace.[3][4]
Equilibration Temperature 45 - 70 °CHigher temperatures increase analyte volatility but can decrease the partitioning coefficient onto the fiber.[3][9]
Equilibration Time 10 - 15 minAllows the sample to reach thermal equilibrium before extraction.[3][9]
Extraction Temperature 45 - 70 °CShould be maintained at the same temperature as equilibration.[3][9]
Extraction Time 20 - 50 minLonger times can increase the amount of analyte extracted, up to the point of equilibrium.[1][3]
Agitation 250 rpm or higherContinuous agitation helps to accelerate the mass transfer of the analyte to the headspace.[3]
Desorption Temperature 250 - 280 °CMust be high enough to ensure complete transfer of the analyte from the fiber to the GC column.[8]
Desorption Time 1 - 5 minSufficient time for complete desorption without causing thermal degradation of the analyte or fiber.[9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the headspace SPME of this compound.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis Sample Sample Matrix Vial Place Sample in Headspace Vial Sample->Vial Salt Add Salt (Optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate and Agitate (Heating) Seal->Equilibrate ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Extract Extract Volatiles ExposeFiber->Extract Retract Retract Fiber Extract->Retract Desorb Desorb in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for headspace SPME of this compound.

References

No Direct Application of 7-Methyl-4-octanone in Proteomics Research Found

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 7-Methyl-4-octanone, a chemical compound primarily recognized as an insect pheromone and a volatile organic compound in some natural products, does not have a documented application in the field of proteomics research.

A comprehensive search of scientific literature and proteomics-related resources did not yield any specific protocols, application notes, or datasets detailing the use of this compound for protein analysis, sample preparation, or as a biomarker in proteomics studies. The core requirements of the user's request—including quantitative data, detailed experimental protocols, and signaling pathway diagrams involving this specific compound—cannot be fulfilled as the foundational premise of its use in this field is not supported by available evidence.

While there is no direct connection, it is possible to discuss the broader context of how similar molecules, such as other ketones or volatile organic compounds (VOCs), are relevant to proteomics.

General Relevance of Ketones and VOCs in Proteomics

Ketone Bodies and Protein Modifications: Research has explored the effects of ketone bodies, such as β-hydroxybutyrate (BHB), on the proteome.[1][2][3] These studies focus on how ketone bodies can lead to post-translational modifications of proteins, like lysine (B10760008) β-hydroxybutyrylation (Kbhb), which can impact cellular metabolism and signaling.[2][4] This area of research investigates the interplay between metabolic states and protein function.[1][3] Chemical proteomics has been used to discover that ketone bodies can also induce previously uncharacterized cysteine modifications.[5]

VOCs in Multi-Omics Studies: Volatile organic compounds are sometimes analyzed alongside proteins in multi-omics studies to gain a more comprehensive understanding of biological systems. For example, researchers have developed methods to analyze both VOCs and proteins from the same exhaled breath condensate sample.[6][7][8] This approach aims to link volatile metabolites with protein expression data for diagnostic or research purposes.[6][8]

Hypothetical Workflow for Investigating a Novel Compound in Proteomics

If a researcher were to investigate the effects of a novel compound like this compound on the proteome, a general workflow would be followed. This is a hypothetical outline and does not imply that this compound is used in this manner.

Caption: Hypothetical workflow for studying a novel compound's effect on the proteome.

Standard Proteomics Sample Preparation: A typical bottom-up proteomics workflow involves several key steps after protein extraction:

  • Reduction and Alkylation: Disulfide bonds in proteins are reduced (e.g., with DTT) and then the resulting free cysteines are alkylated (e.g., with iodoacetamide) to prevent them from reforming.[9]

  • Enzymatic Digestion: Proteins are cleaved into smaller peptides using a protease, most commonly trypsin.[9][10]

  • Desalting: The peptide mixture is cleaned up to remove salts and other contaminants that could interfere with mass spectrometry analysis.[9][10]

These preparatory steps are crucial for obtaining high-quality data from the mass spectrometer.[9]

References

Application Notes and Protocols for 7-Methyl-4-octanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-methyl-4-octanone as a versatile building block in organic synthesis. The inherent asymmetry and functionality of this ketone make it a valuable precursor for the synthesis of more complex chiral molecules, including substituted alkanes, amines, and alkenes.

Overview of Synthetic Applications

This compound serves as a key intermediate in various organic transformations. Its carbonyl group can undergo a wide range of reactions, including oxidation, reduction, and carbon-carbon bond formation. The branched alkyl chain introduces chirality, making it an attractive starting material for the stereoselective synthesis of complex targets.

Key synthetic transformations involving this compound include:

  • Synthesis of this compound: Preparation from its corresponding secondary alcohol via oxidation.

  • Olefin Synthesis via Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

  • Amine Synthesis via Reductive Amination: Formation of chiral amines through an imine intermediate.

  • Enantioselective Synthesis: Asymmetric synthesis of chiral ketones using methods like the SAMP/RAMP hydrazone protocol.

The following sections provide detailed protocols for these key applications.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the oxidation of its precursor, 7-methyl-4-octanol. Various oxidizing agents can be employed, with Swern oxidation being a mild and high-yielding option.

Protocol: Swern Oxidation of 7-methyl-4-octanol

This protocol describes the oxidation of 7-methyl-4-octanol to this compound using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

Experimental Details:

ParameterValue
Reactants
7-methyl-4-octanol1.0 eq
Oxalyl chloride1.5 eq
Dimethyl sulfoxide (DMSO)2.2 eq
Triethylamine5.0 eq
Solvent Dichloromethane (B109758) (DCM)
Reaction Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Typical Yield >95%

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of 7-methyl-4-octanol (1.0 eq) in DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel to afford pure this compound.

Visualization of the Swern Oxidation Workflow:

Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation at -78°C Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Alcohol_Addition Addition of 7-methyl-4-octanol Activation->Alcohol_Addition Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Quench Quench with Water Base_Addition->Quench Extraction Extraction with DCM Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the Swern oxidation of 7-methyl-4-octanol.

Application in Olefin Synthesis: The Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes. This compound can be reacted with a variety of phosphorus ylides to generate the corresponding substituted alkenes.

Protocol: Wittig Reaction with Methylenetriphenylphosphorane (B3051586)

This protocol details the reaction of this compound with methylenetriphenylphosphorane to yield 7-methyl-4-methyleneoctane.

Experimental Details:

ParameterValue
Reactants
Methyltriphenylphosphonium bromide1.2 eq
n-Butyllithium (n-BuLi)1.1 eq
This compound1.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Procedure:

  • Methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous THF under an inert atmosphere.

  • The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture turns into a characteristic orange-red ylide solution and is stirred for 1 hour at room temperature.

  • The ylide solution is cooled back to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield 7-methyl-4-methyleneoctane.

Visualization of the Wittig Reaction Pathway:

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination cluster_byproduct Byproduct Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane Phosphonium_Salt->Ylide n-BuLi, THF, 0°C to rt nBuLi n-Butyllithium Alkene 7-Methyl-4-methyleneoctane Ylide->Alkene Ketone, THF, 0°C to rt TPPO Triphenylphosphine oxide Ylide->TPPO Ketone This compound

Caption: Synthetic pathway of the Wittig olefination of this compound.

Application in Amine Synthesis: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can be converted to primary, secondary, or tertiary amines depending on the amine source used.

Protocol: Reductive Amination with Ammonia (B1221849)

This protocol describes the synthesis of 7-methyloctan-4-amine from this compound using ammonia and sodium cyanoborohydride.[1][2]

Experimental Details:

ParameterValue
Reactants
This compound1.0 eq
Ammonia (in methanol)10-20 eq
Sodium cyanoborohydride (NaBH₃CN)1.5 eq
Solvent Methanol (B129727)
Reaction Temperature Room temperature
Reaction Time 12-24 hours
Typical Yield 60-75%

Procedure:

  • This compound (1.0 eq) is dissolved in a solution of ammonia in methanol (e.g., 7N).

  • Sodium cyanoborohydride (1.5 eq) is added in portions to the stirred solution at room temperature.

  • The reaction mixture is stirred for 12-24 hours at room temperature, and the progress is monitored by TLC or GC-MS.

  • The solvent is carefully removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude amine.

  • The product, 7-methyloctan-4-amine, can be further purified by distillation or chromatography.

Visualization of the Reductive Amination Logical Flow:

Reductive_Amination Start This compound Imine_Formation Imine Formation (with Ammonia) Start->Imine_Formation Reduction Reduction (with NaBH3CN) Imine_Formation->Reduction Product 7-Methyloctan-4-amine Reduction->Product

Caption: Logical flow of the reductive amination of this compound.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved using chiral auxiliary-based methods. The SAMP/RAMP hydrazone method provides a reliable route for the asymmetric α-alkylation of ketones.[3]

Protocol: Asymmetric Synthesis via SAMP-Hydrazone Alkylation

This protocol outlines a general approach for the asymmetric synthesis of (S)-7-methyl-4-octanone, adapted from the SAMP-hydrazone methodology.

Experimental Details:

ParameterValue
Reactants
Butanal1.0 eq
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)1.1 eq
Lithium diisopropylamide (LDA)1.1 eq
Isobutyl iodide1.2 eq
Solvent Anhydrous Diethyl Ether
Reaction Temperature -78 °C to room temperature
Ozonolysis O₃, then Me₂S
Typical Enantiomeric Excess (ee) >95%

Procedure:

  • Hydrazone Formation: Butanal (1.0 eq) is reacted with SAMP (1.1 eq) in diethyl ether to form the corresponding SAMP-hydrazone.

  • Deprotonation: The SAMP-hydrazone is dissolved in anhydrous diethyl ether and cooled to 0 °C. LDA (1.1 eq) is added dropwise, and the mixture is stirred for 4 hours at 0 °C to form the lithiated hydrazone.

  • Alkylation: The mixture is cooled to -100 °C, and isobutyl iodide (1.2 eq) is added. The reaction is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.

  • Cleavage: The crude hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with dimethyl sulfide.

  • Purification: After aqueous workup, the (S)-7-methyl-4-octanone is purified by flash chromatography.

Visualization of the Asymmetric Synthesis Workflow:

Asymmetric_Synthesis Start Butanal Hydrazone SAMP-Hydrazone Formation Start->Hydrazone Alkylation Asymmetric Alkylation (LDA, Isobutyl Iodide) Hydrazone->Alkylation Cleavage Ozonolytic Cleavage Alkylation->Cleavage Product (S)-7-Methyl-4-octanone Cleavage->Product

References

Application Note: Quantification of 7-Methyl-4-octanone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-Methyl-4-octanone is a volatile organic compound (VOC) that may be present in biological samples as a result of exogenous exposure or endogenous metabolic processes. Accurate and sensitive quantification of this analyte is crucial for various research applications, including toxicology, clinical chemistry, and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in human urine and plasma using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation.

Principle

This method utilizes the principle of equilibrium partitioning of volatile analytes between the biological sample matrix and the headspace above it. A solid-phase microextraction (SPME) fiber coated with a specific stationary phase is exposed to the headspace, where it adsorbs and concentrates the analytes of interest. Following extraction, the fiber is transferred to the hot inlet of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. The use of a stable isotope-labeled internal standard (7-Methyl-d3-4-octanone) ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in human urine and plasma samples from a control group and a group with known exposure. This data is for illustrative purposes to demonstrate the expected performance of the method.

Biological MatrixGroupnMean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)
Urine Control502.50.81.2 - 4.1
Exposed5025.87.215.3 - 40.1
Plasma Control50Below Limit of Quantification--
Exposed508.92.15.5 - 13.2

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 7-Methyl-d3-4-octanone (internal standard, IS) (≥98% purity, 99 atom % D)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (NaCl) (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Human urine and plasma (drug-free)

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Methyl-d3-4-octanone and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range in biological samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free urine or plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation (HS-SPME)
  • Pipette 1 mL of the biological sample (urine or plasma), calibration standard, or QC into a 20 mL headspace vial.

  • Add 10 µL of the 1 µg/mL internal standard working solution to each vial.

  • Add 0.5 g of NaCl to each vial to enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vials with PTFE-faced silicone septa.

  • Vortex the vials for 10 seconds.

  • Place the vials in the autosampler tray of the GC-MS system equipped with an HS-SPME module.

  • Incubate the samples at 60°C for 15 minutes with agitation.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Inlet: Splitless mode, 250°C.

  • SPME Desorption Time: 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 71

    • Qualifier Ion for this compound: m/z 43

    • Quantifier Ion for 7-Methyl-d3-4-octanone: m/z 74

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1 mL Biological Sample (Urine or Plasma) add_is Add 10 µL Internal Standard (7-Methyl-d3-4-octanone) sample->add_is add_salt Add 0.5 g NaCl add_is->add_salt seal_vial Seal Vial add_salt->seal_vial vortex Vortex seal_vial->vortex incubate Incubate at 60°C for 15 min vortex->incubate extract HS-SPME Extraction (60°C for 30 min) incubate->extract desorb Thermal Desorption in GC Inlet (250°C for 5 min) extract->desorb separate Chromatographic Separation (DB-5ms column) desorb->separate detect Mass Spectrometric Detection (EI, SIM mode) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound reduction 7-Methyl-4-octanol parent->reduction Carbonyl Reductase (NADPH) oxidation Carboxylic Acid Metabolite parent->oxidation CYP450 (Oxidation) glucuronide 7-Methyl-4-octanol Glucuronide reduction->glucuronide UGT (Glucuronidation) urine Urine oxidation->urine glucuronide->urine

Caption: Hypothetical metabolic pathway of this compound.

Application Notes and Protocols for the Analytical Determination of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-4-octanone is a branched-chain aliphatic ketone. The analysis of such ketones is relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. In drug development, understanding the metabolic fate of branched-chain structures is crucial, and accurate quantification of metabolites is essential. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.[1][2]

Analytical Standards

A certified analytical standard is paramount for accurate quantification. This compound (CAS: 20809-46-5) analytical standards are available from commercial suppliers. For quantitative analysis, it is recommended to use a standard of known purity, typically ≥98%.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name7-methyloctan-4-one[3]
Molecular FormulaC9H18O[3]
Molecular Weight142.24 g/mol [3]
CAS Number20809-46-5[3]

Experimental Protocols

This section details two primary protocols for the analysis of this compound: a headspace GC-MS method for volatile analysis and a liquid-liquid extraction GC-MS method for broader applications.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds in liquid or solid matrices, such as biological fluids (blood, urine) or tissue homogenates.[1][2]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 4-Methyl-2-pentanone (CAS: 108-10-1) or a deuterated analog if available.[4]

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-faced septa

2. Preparation of Standards and Samples

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of the internal standard in methanol.

  • Sample Preparation:

    • Place 1 mL of the biological sample (e.g., plasma, urine) into a 20 mL headspace vial. For solid samples, use a known weight of homogenized tissue.

    • Add 10 µL of the internal standard spiking solution.

    • Add 1 g of NaCl to increase the volatility of the analyte.

    • Immediately seal the vial.

3. HS-GC-MS Instrumental Parameters

  • Headspace Autosampler:

    • Incubation Temperature: 90°C[5]

    • Incubation Time: 30 min

    • Injection Volume: 1 mL of the headspace gas

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 min

      • Ramp: 10°C/min to 250°C

      • Hold: 5 min at 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 71, 86, 113, 142) and the internal standard.

Protocol 2: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This protocol is suitable for samples where the concentration of the analyte is expected to be low or when pre-concentration is required.[1]

1. Materials and Reagents

  • All reagents from Protocol 1

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation

  • To 1 mL of the biological sample in a glass tube, add 10 µL of the internal standard spiking solution.

  • Add 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Transfer the concentrated extract to a GC-MS autosampler vial.

3. GC-MS Instrumental Parameters

  • Use the same GC-MS parameters as in Protocol 1, with a splitless injection of 1 µL of the extracted sample.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents typical performance characteristics for the analysis of volatile ketones by GC-MS, which can be used as a benchmark for method validation.[6][7]

Table 2: Typical Quantitative Performance Data for Volatile Ketone Analysis by GC-MS

ParameterExpected ValueDescription
Linearity (r²)> 0.99The correlation coefficient for the calibration curve over the desired concentration range.
Limit of Detection (LOD)0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 25 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery)80 - 120%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte.[6][7]
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the described protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike HS_Prep Headspace Vial Preparation Spike->HS_Prep Protocol 1 LLE_Prep Liquid-Liquid Extraction Spike->LLE_Prep Protocol 2 GCMS GC-MS Analysis HS_Prep->GCMS LLE_Prep->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Figure 1. General experimental workflow for this compound analysis.
Biochemical Context: Branched-Chain Amino Acid Metabolism

While no specific signaling pathways involving this compound have been identified, its structure as a branched-chain ketone suggests a potential link to the metabolism of branched-chain amino acids (BCAAs). The catabolism of BCAAs such as leucine, isoleucine, and valine, leads to the formation of branched-chain α-keto acids.

bcaa_metabolism cluster_bcaa Branched-Chain Amino Acids cluster_bcka Branched-Chain α-Keto Acids cluster_products Metabolic Products Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIV α-Ketoisovalerate KIV->BCKDH AcetylCoA Acetyl-CoA SuccinylCoA Succinyl-CoA BCAT->KIC from Leucine BCAT->KMV from Isoleucine BCAT->KIV from Valine BCKDH->AcetylCoA BCKDH->SuccinylCoA

Figure 2. Simplified metabolic pathway of branched-chain amino acids.

References

Application Notes and Protocols for the Biocatalytic Production of Enantiopure 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-4-octanone is a chiral ketone with potential applications as a building block in the synthesis of more complex molecules. Access to its enantiomerically pure forms, (R)- and (S)-7-Methyl-4-octanone, is crucial for the development of stereospecific pharmaceuticals and other bioactive compounds. Biocatalytic methods, employing enzymes such as lipases and alcohol dehydrogenases, are powerful tools for achieving high enantioselectivity under mild reaction conditions.

This document outlines two primary biocatalytic strategies:

  • Kinetic Resolution of racemic 7-Methyl-4-octanol: This method involves the enantioselective acylation of one enantiomer of the racemic alcohol, catalyzed by a lipase (B570770). This allows for the separation of the acylated enantiomer from the unreacted enantiomer. The unreacted alcohol can then be oxidized to the corresponding enantiopure ketone.

  • Asymmetric Reduction of this compound: This approach utilizes an alcohol dehydrogenase (ADH) to directly reduce the prochiral ketone to a single enantiomer of the corresponding alcohol with high enantiomeric excess. Subsequent oxidation of the chiral alcohol yields the desired enantiopure ketone.

Data Presentation

The following tables present representative data for biocatalytic resolutions and reductions of aliphatic secondary alcohols and ketones, which can be used as a reference for the development of a process for this compound.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme SourceSubstrate (Analogue)Acyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %) of AlcoholEnantiomeric Excess (ee %) of Ester
Candida antarctica Lipase B (CAL-B)rac-2-OctanolVinyl acetateHexane302450>99 (R)>99 (S)
Pseudomonas cepacia Lipase (PCL)rac-2-HeptanolIsopropenyl acetateToluene40484898 (R)95 (S)
Candida rugosa Lipase (CRL)rac-3-OctanolAcetic anhydrideDiisopropyl ether35725297 (S)99 (R)

Table 2: Representative Data for Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction of Ketones

Enzyme SourceSubstrate (Analogue)Co-factor Regeneration SystempHTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %) of Alcohol
Lactobacillus kefir ADH2-OctanoneIsopropanol (B130326)7.03024>99>99 (S)
Thermoanaerobium brockii ADH2-HeptanoneGlucose/GDH7.537489598 (R)
Recombinant E. coli expressing ADH3-OctanoneFormate/FDH6.5253692>99 (R)

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of racemic 7-Methyl-4-octanol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol via acylation.

Materials:

  • Racemic 7-Methyl-4-octanol

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

  • Magnetic stirrer and hotplate

  • Reaction vessel

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • To a clean, dry reaction vessel, add racemic 7-Methyl-4-octanol (1 equivalent).

  • Add anhydrous organic solvent to dissolve the substrate.

  • Add the acyl donor (1.5 - 2 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • If required, add activated molecular sieves to ensure anhydrous conditions.

  • Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the formed ester using column chromatography.

  • The separated, enantiomerically enriched 7-Methyl-4-octanol can be converted to the corresponding enantiopure ketone by a standard oxidation reaction (e.g., using PCC or Swern oxidation).

Protocol 2: Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction of this compound

This protocol provides a general method for the enantioselective reduction of a prochiral ketone to a chiral alcohol.

Materials:

  • This compound

  • Alcohol Dehydrogenase (ADH) (commercially available or as a whole-cell biocatalyst)

  • Co-factor (NADH or NADPH)

  • Co-factor regeneration system:

    • Substrate-coupled: Isopropanol

    • Enzyme-coupled: Glucose and Glucose Dehydrogenase (GDH) or Formate and Formate Dehydrogenase (FDH)

  • Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer) at the optimal pH for the enzyme.

  • Magnetic stirrer

  • pH meter

  • Reaction vessel

  • Analytical equipment: Chiral GC or HPLC

Procedure:

  • In a reaction vessel, prepare a buffered solution at the optimal pH for the selected ADH.

  • Add the ketone substrate, this compound. A co-solvent like DMSO or isopropanol may be needed to improve solubility.

  • Add the co-factor (catalytic amount, e.g., 1 mol%).

  • Add the components of the co-factor regeneration system. For example, for an enzyme-coupled system, add glucose (e.g., 1.1 equivalents) and GDH.

  • Initiate the reaction by adding the ADH (as a purified enzyme or whole-cell suspension).

  • Maintain the pH of the reaction mixture, as it may change during the reaction.

  • Stir the reaction at a controlled temperature (e.g., 25-37 °C).

  • Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product by chiral GC or HPLC.

  • Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the resulting chiral 7-Methyl-4-octanol by column chromatography.

  • The enantiopure alcohol can then be oxidized to the desired enantiopure this compound.

Visualizations

Diagram 1: General Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Biocatalytic Reaction cluster_1 Work-up & Separation cluster_2 Products cluster_3 Final Product Generation racemic_alcohol Racemic 7-Methyl-4-octanol reaction_mixture Reaction Mixture (Organic Solvent) racemic_alcohol->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture filtration Filtration reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched (R)-7-Methyl-4-octanol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched (S)-Ester chromatography->enantioenriched_ester oxidation Oxidation enantioenriched_alcohol->oxidation enantiopure_ketone Enantiopure (R)-7-Methyl-4-octanone oxidation->enantiopure_ketone

Caption: Workflow for producing enantiopure ketone via lipase-catalyzed kinetic resolution.

Diagram 2: General Workflow for ADH-Catalyzed Asymmetric Reduction

G cluster_0 Biocatalytic Reaction cluster_1 Work-up & Purification cluster_2 Intermediate Product cluster_3 Final Product Generation ketone This compound reaction_mixture Reaction Mixture (Aqueous Buffer) ketone->reaction_mixture adh Alcohol Dehydrogenase adh->reaction_mixture cofactor NADH/NADPH + Regeneration System cofactor->reaction_mixture extraction Solvent Extraction reaction_mixture->extraction evaporation Solvent Evaporation extraction->evaporation chromatography Column Chromatography evaporation->chromatography enantiopure_alcohol Enantiopure (S)-7-Methyl-4-octanol chromatography->enantiopure_alcohol oxidation Oxidation enantiopure_alcohol->oxidation enantiopure_ketone Enantiopure (S)-7-Methyl-4-octanone oxidation->enantiopure_ketone

Caption: Workflow for producing enantiopure ketone via ADH-catalyzed asymmetric reduction.

Conclusion

The protocols and data presented provide a comprehensive starting point for the development of a biocatalytic process to produce enantiopure this compound. Researchers should begin by screening a variety of commercially available lipases and alcohol dehydrogenases with the target substrate to identify enzymes with high activity and enantioselectivity. Subsequent optimization of reaction parameters such as solvent, temperature, pH, and substrate/enzyme ratio will be critical for achieving high yields and optical purity. The successful application of these biocatalytic strategies will enable the efficient and environmentally friendly synthesis of this valuable chiral building block.

Application Notes and Protocols for the Formulation of 7-Methyl-4-octanone in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-4-octanone is a volatile organic compound with potential applications in pest management as a semiochemical. Semiochemicals are signaling molecules that modify the behavior of receiving organisms and are increasingly investigated as eco-friendly alternatives to conventional pesticides.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for use in pest control solutions, targeting researchers, scientists, and drug development professionals. The focus is on controlled-release formulations designed to enhance efficacy and longevity in the field.

Formulation Strategies for this compound

Due to its volatility, the effective formulation of this compound is crucial for its successful application in pest management.[2][3] Controlled-release technologies are essential to protect the active ingredient from environmental degradation and to ensure a consistent release rate over an extended period.[2][4]

Nanoemulsion Formulations

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can encapsulate volatile compounds like this compound, enhancing their stability and allowing for a controlled release.[5][6][7]

Protocol for Preparation of this compound Nanoemulsion:

  • Oil Phase Preparation: Dissolve this compound (active ingredient) in a suitable carrier oil (e.g., linseed oil, nutmeg oil) at a predetermined concentration (e.g., 5-15% w/w).[6][8][9]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a non-ionic surfactant (e.g., Tween 80, Pluronic® F127) and a co-solvent such as glycerol.[6][9] The surfactant concentration will typically range from 5-10% w/w.

  • Emulsification: Add the oil phase to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes.[9]

  • Sonication: Further reduce the droplet size by subjecting the coarse emulsion to ultrasonication for 5-10 minutes.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A droplet size of <200 nm and a PDI of <0.3 are generally desirable for good stability.[6]

Microencapsulation

Microencapsulation involves entrapping droplets of this compound within a polymeric shell, providing a physical barrier that controls its release.[10][11][12]

Protocol for Microencapsulation of this compound:

  • Emulsion Formation: Prepare an oil-in-water emulsion with this compound as the oil phase and an aqueous solution of a wall-forming polymer (e.g., gelatin, chitosan, sodium alginate) as the continuous phase.[10][12][13]

  • Coacervation/Interfacial Polymerization: Induce the deposition of the polymer around the oil droplets. This can be achieved by adjusting the pH, adding a cross-linking agent (e.g., glutaraldehyde), or through other established microencapsulation techniques.[10]

  • Curing and Washing: Allow the microcapsules to cure and then wash them to remove any unreacted materials.

  • Drying: Dry the microcapsules using spray drying or freeze drying to obtain a free-flowing powder.

  • Characterization: Evaluate the microcapsules for their size, morphology (using scanning electron microscopy), encapsulation efficiency, and release kinetics.

Efficacy Evaluation Protocols

The efficacy of this compound formulations can be assessed through various bioassays that measure behavioral responses such as repellency, attractancy, or toxicity.

Repellency Bioassays

Arm-in-Cage Test (for biting insects):

This method is a standard for evaluating the repellency of formulations against biting insects like mosquitoes.

  • Subject Preparation: Recruit human volunteers and ensure they have not used any scented products on the day of the test. All protocols should be approved by a relevant ethics committee.

  • Repellent Application: Apply a standardized dose of the this compound formulation to a defined area on the volunteer's forearm. The other arm can serve as a control (treated with the formulation vehicle only).

  • Exposure: At predetermined time intervals after application, the volunteer will insert the treated forearm into a cage containing a known number of host-seeking female insects (e.g., Aedes aegypti).

  • Data Collection: Record the number of insect landings and probing attempts on the treated and control arms over a set period (e.g., 3 minutes).

  • Calculation of Protection: The percent repellency can be calculated using the formula: % Repellency = [ (C - T) / C ] * 100, where C is the number of landings on the control arm and T is the number of landings on the treated arm.

Attractancy/Repellency Bioassays

Olfactometer Bioassay:

Olfactometers are used to assess the preference of insects for different volatile cues.[14][15]

  • Apparatus: Utilize a Y-tube or four-arm olfactometer.[14]

  • Odor Source: Introduce the this compound formulation into one arm of the olfactometer and a control (e.g., solvent or vehicle) into the other arm(s).

  • Insect Release: Release individual insects at the base of the olfactometer.

  • Observation: Record the first choice of the insect and the time it spends in each arm of the olfactometer over a defined period.[16]

  • Data Analysis: Analyze the data to determine if there is a statistically significant preference for or avoidance of the this compound formulation.

Toxicity Bioassays

Fumigant Toxicity Assay:

This assay is suitable for assessing the insecticidal activity of volatile compounds.

  • Exposure Chamber: Place a known number of insects in a sealed container of a specific volume.

  • Application: Introduce a filter paper treated with a specific concentration of this compound into the chamber.

  • Observation: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.

Quantitative Data

While specific efficacy data for this compound is limited in the public domain, studies on structurally similar methyl ketones provide valuable insights into its potential activity.

Table 1: Fumigant Toxicity of Aliphatic Ketones against the Red Imported Fire Ant (Solenopsis invicta) [17]

Methyl KetoneLC50 (μg/cm³)
Heptanone4.27
Octanone5.11
Nonanone5.26
Undecanone8.21

Table 2: Repellency of Aliphatic Methyl Ketones against Anopheles gambiae s.s. [18][19]

Methyl KetoneConcentrationProtection Efficacy (%)
2-Undecanone10%High
2-Tridecanone10%Comparable to DEET
2-Pentadecanone10%High

Signaling Pathways and Experimental Workflows

Proposed Olfactory Signaling Pathway

Insects primarily detect volatile compounds like ketones through two main families of chemosensory receptors located on the dendrites of olfactory sensory neurons (OSNs): Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[1][20][21][22][23][24] While the specific receptors for this compound are yet to be deorphanized, a general pathway can be proposed.

Olfactory_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 OSN Dendritic Membrane cluster_2 Olfactory Sensory Neuron (OSN) OBP Odorant Binding Protein (OBP) OBP_Ketone OBP-Ketone Complex OBP->OBP_Ketone Ketone This compound Ketone->OBP Binds OR_Complex ORx/Orco Complex OBP_Ketone->OR_Complex Activates IR_Complex IRx/IRco Complex OBP_Ketone->IR_Complex Activates Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel IR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Proposed olfactory signaling pathway for this compound in insects.

Experimental Workflow for Formulation and Efficacy Testing

The following diagram outlines the logical steps from formulation development to the final efficacy assessment of this compound based pest management solutions.

Experimental_Workflow cluster_formulation Formulation Development cluster_bioassay Efficacy Bioassays cluster_analysis Data Analysis and Optimization Select_Formulation Select Formulation Type (e.g., Nanoemulsion, Microencapsulation) Prepare_Formulation Prepare Formulation with This compound Select_Formulation->Prepare_Formulation Characterize_Formulation Characterize Physicochemical Properties (Size, Stability, Release Rate) Prepare_Formulation->Characterize_Formulation Select_Bioassay Select Bioassay Type (Repellency, Attractancy, Toxicity) Characterize_Formulation->Select_Bioassay Perform_Bioassay Perform Laboratory Bioassay (e.g., Arm-in-Cage, Olfactometer) Select_Bioassay->Perform_Bioassay Collect_Data Collect Behavioral/ Mortality Data Perform_Bioassay->Collect_Data Analyze_Data Statistical Analysis (% Repellency, LC50, Preference Index) Collect_Data->Analyze_Data Optimize_Formulation Optimize Formulation Based on Efficacy Results Analyze_Data->Optimize_Formulation Field_Trials Conduct Semi-field/ Field Trials Optimize_Formulation->Field_Trials

Caption: Workflow for developing and testing this compound formulations.

Conclusion

The formulation of this compound into controlled-release systems such as nanoemulsions and microcapsules presents a promising avenue for the development of novel pest management solutions. The provided protocols offer a framework for the systematic development and evaluation of these formulations. Further research is warranted to determine the specific efficacy of this compound against a broader range of insect pests and to identify the specific olfactory receptors involved in its detection, which will enable more targeted and effective pest control strategies.

References

Application Notes and Protocols for Utilizing 7-Methyl-4-octanone in Insect Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-4-octanone is a volatile organic compound that, like other ketones, has the potential to modulate insect behavior. Ketones are a class of semiochemicals known to be involved in insect communication, including functioning as components of pheromones or as kairomones from host plants, acting as either attractants or repellents. The investigation of such compounds is critical in chemical ecology, neurobiology, and for the development of novel pest management strategies. These application notes provide detailed protocols for conducting behavioral assays to screen and characterize the effects of this compound on insects, methods for data quantification, and a summary of potential quantitative outcomes.

Data Presentation

The following tables present a hypothetical summary of quantitative data from two common behavioral assays to illustrate how results can be structured for clear comparison.

Table 1: Y-Tube Olfactometer Choice Test

Insect SpeciesThis compound Concentration (v/v)No. of Insects Choosing Treatment ArmNo. of Insects Choosing Control ArmNo. of Non-responsive InsectsPreference Index*
Aedes aegypti0.01%15487-0.52
Aedes aegypti0.1%8584-0.76
Aedes aegypti1%5623-0.85
Drosophila melanogaster0.01%452050.38
Drosophila melanogaster0.1%551230.64
Drosophila melanogaster1%30355-0.08

*Preference Index (PI) = (Number in Treatment Arm - Number in Control Arm) / Total Number of Responding Insects. PI ranges from -1 (strong repellency) to +1 (strong attraction).

Table 2: Four-Arm Olfactometer Residence Time

Insect SpeciesTreatment QuadrantMean Residence Time (seconds ± SEM)
Tribolium castaneumControl (Solvent)120 ± 15.2
Tribolium castaneum0.01% this compound210 ± 22.5
Tribolium castaneum0.1% this compound350 ± 30.1
Tribolium castaneum1% this compound150 ± 18.9

Experimental Protocols

Y-Tube Olfactometer Assay

This protocol is designed to assess the preference or aversion of flying or walking insects to this compound in a two-choice scenario.

a. Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Humidifier and activated charcoal filter

  • Flow meters

  • Odor source chambers

  • Filter paper discs

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil, hexane)

  • Test insects

b. Protocol:

  • Preparation of Odor Stimuli: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1% v/v).

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly with a non-residual solvent and bake in an oven to remove any contaminants.

    • Connect the air source to the filtration and humidification system, then split the air stream to two flow meters, one for each arm of the Y-tube. Ensure a constant and equal airflow (e.g., 100 mL/min) through both arms.

    • Connect the outlets of the flow meters to the odor source chambers, and then to the respective arms of the Y-tube.

  • Assay Procedure:

    • Apply a standard volume (e.g., 10 µL) of the this compound dilution to a filter paper disc and place it in one of the odor source chambers (treatment arm).

    • Apply the same volume of solvent to another filter paper disc and place it in the other odor source chamber (control arm).

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., 5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

    • Insects that do not make a choice within the allotted time are recorded as non-responsive.

    • Rotate the Y-tube 180 degrees after a set number of trials to avoid positional bias.

    • Use a new insect for each trial and clean the apparatus between testing different concentrations.

Four-Arm Olfactometer Assay

This assay is suitable for walking insects and allows for the simultaneous evaluation of multiple concentrations or odor blends.

a. Materials:

  • Four-arm olfactometer

  • Vacuum pump

  • Airflow meters for each arm

  • Odor source containers

  • Video tracking software (optional, but recommended)

  • This compound and solvent

  • Test insects

b. Protocol:

  • Preparation of Odor Fields: Prepare the desired concentrations of this compound.

  • Olfactometer Setup:

    • Thoroughly clean the olfactometer.

    • Connect each of the four arms to an odor source container. One arm will be the control (solvent only), and the others can have different concentrations of the test compound.

    • Connect the central chamber to a vacuum pump to create a downward airflow, drawing air from the arms to the center. Ensure equal airflow from each arm.

  • Assay Procedure:

    • Introduce a single insect into the center of the arena.

    • Record the movement of the insect for a defined period (e.g., 10 minutes).

    • Quantify the time spent in each quadrant of the olfactometer.

    • The preference is determined by a significantly longer residence time in a particular quadrant.

    • Randomize the position of the different odor sources between trials to eliminate any directional bias.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis cluster_output Output prep_insects Insect Rearing & Acclimatization olfactometer_setup Olfactometer Setup (Y-Tube or 4-Arm) prep_insects->olfactometer_setup prep_solution Prepare this compound Dilutions prep_solution->olfactometer_setup run_trial Introduce Insect & Record Behavior olfactometer_setup->run_trial quantify Quantify Choices / Time Spent run_trial->quantify stats Statistical Analysis quantify->stats interpret Interpret Behavioral Response (Attraction/Repellency) stats->interpret

Caption: Experimental workflow for insect behavioral assays.

signaling_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds receptor_complex Odorant Receptor (OR) Orco Co-receptor obp->receptor_complex:or Transports & Presents signal Ion Channel Activation receptor_complex->signal Conformational Change neuron Olfactory Receptor Neuron (ORN) response Signal Transduction & Action Potential neuron->response signal->neuron Depolarization brain Antennal Lobe (Brain) response->brain Signal to Brain behavior Behavioral Response brain->behavior Initiates

Caption: Generalized insect olfactory signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methyl-4-octanone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Grignard Reaction: This involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with isovaleronitrile (B1219994), followed by acidic hydrolysis of the intermediate imine. This method is favored for its directness in constructing the carbon skeleton.

  • Oxidation of 7-Methyl-4-octanol: This route involves the oxidation of the corresponding secondary alcohol, 7-Methyl-4-octanol. Common and effective oxidation methods for this transformation include the Jones oxidation and the Swern oxidation. This approach is useful if the precursor alcohol is readily available or easily synthesized.

Q2: How can I prepare the precursor alcohol, 7-Methyl-4-octanol?

A2: 7-Methyl-4-octanol can be synthesized via a Grignard reaction between isobutylmagnesium bromide and butyraldehyde. Following the reaction, an acidic workup will yield the desired secondary alcohol.

Troubleshooting Guides

Route 1: Grignard Reaction with Isovaleronitrile

This section provides troubleshooting for the synthesis of this compound via the reaction of propylmagnesium bromide with isovaleronitrile.

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

A3: Failure of a Grignard reaction to initiate is a common issue. Here are the primary causes and their remedies:

Potential Cause Troubleshooting Steps
Wet Glassware or Solvents Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.
Impure Alkyl Halide Use pure 1-bromopropane (B46711). If necessary, distill it before use.
Low Reaction Temperature Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux.

Q4: The yield of this compound is low. What are the potential side reactions and how can I minimize them?

A4: Low yields can be attributed to several side reactions. Understanding and controlling these can significantly improve your outcome.

Side Reaction Description Minimization Strategies
Wurtz Coupling The Grignard reagent can react with unreacted 1-bromopropane to form hexane.Add the 1-bromopropane solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
Reaction with Protic Impurities Grignard reagents are strong bases and will react with any source of acidic protons, such as water or alcohols, which quenches the reagent.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Enolization of Isovaleronitrile The Grignard reagent can act as a base and deprotonate the α-carbon of the nitrile, leading to the formation of an enolate and reducing the amount of Grignard reagent available for the desired nucleophilic addition.This side reaction is more prevalent with sterically hindered nitriles or at higher temperatures. Consider running the reaction at a lower temperature (e.g., 0 °C) and adding the Grignard reagent slowly to the nitrile solution.

Q5: I am having trouble with the hydrolysis of the intermediate imine. What are the best practices?

A5: Incomplete hydrolysis of the N-magnesio-ketimine intermediate is a common reason for low yields of the final ketone.

  • Procedure: After the Grignard reaction is complete, the reaction mixture should be cooled in an ice bath and then quenched by the slow, dropwise addition of an aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄). Vigorous stirring is essential during the addition to ensure thorough mixing and complete hydrolysis. The hydrolysis of the imine is an equilibrium process, and using a sufficient excess of aqueous acid helps drive the reaction to completion.[1]

  • Troubleshooting: If you suspect incomplete hydrolysis, you can monitor the reaction by TLC or GC-MS. If the imine intermediate is still present, you can increase the stirring time or add more acid.

Route 2: Oxidation of 7-Methyl-4-octanol

This section provides troubleshooting for the synthesis of this compound via the oxidation of 7-Methyl-4-octanol.

Q6: Which oxidation method, Jones or Swern, is better for this synthesis?

A6: Both Jones and Swern oxidations are effective for converting secondary alcohols to ketones.[1][2] The choice often depends on the scale of the reaction and the presence of other functional groups in the substrate.

Oxidation Method Advantages Disadvantages
Jones Oxidation Inexpensive and readily available reagents. The reaction is typically fast and high-yielding.[3]Uses carcinogenic chromium(VI) compounds, requiring careful handling and disposal. The acidic conditions may not be suitable for acid-sensitive substrates.
Swern Oxidation Very mild reaction conditions, which are ideal for sensitive substrates. It avoids the use of heavy metals.[4]Requires cryogenic temperatures (-78 °C). The byproduct, dimethyl sulfide (B99878), has a very strong and unpleasant odor.[4]

Q7: My Jones oxidation is giving a low yield. What could be the problem?

A7: Low yields in Jones oxidation can result from several factors:

  • Incomplete Reaction: Ensure that the Jones reagent is added until a persistent orange color is observed, indicating an excess of the oxidant. The reaction mixture should be stirred for a sufficient amount of time after the addition is complete.

  • Degradation of Product: While ketones are generally stable to Jones oxidation, prolonged reaction times or excessive temperatures can lead to side reactions. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Issues with Reagent Preparation: The Jones reagent should be prepared carefully by dissolving chromium trioxide in sulfuric acid and then diluting with water. The quality of the chromium trioxide is important.

Q8: I'm having trouble with my Swern oxidation. What are the common pitfalls?

A8: The Swern oxidation requires careful attention to detail for successful execution.

Problem Potential Cause Solution
Low Yield Reaction temperature too high: The intermediate alkoxysulfonium salt is unstable at temperatures above -60 °C and can decompose via side reactions.Maintain a reaction temperature of -78 °C (dry ice/acetone (B3395972) bath) throughout the addition of reagents.
Premature quenching: Adding the triethylamine (B128534) before the alcohol has fully reacted with the activated DMSO will result in incomplete conversion.Ensure the alcohol is allowed to react for the specified time before adding the base.
Formation of Byproducts Pummerer rearrangement: If the reaction is allowed to warm up before the addition of the base, a Pummerer rearrangement can occur, leading to the formation of α-acetoxy thioethers.Strictly maintain the low reaction temperature.
Epimerization: If the α-carbon of the alcohol is a stereocenter, the use of triethylamine can sometimes lead to epimerization.Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).
Unpleasant Odor The byproduct dimethyl sulfide has a strong, foul odor.All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopropane

  • Anhydrous diethyl ether or THF

  • Isovaleronitrile

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleronitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of isovaleronitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isovaleronitrile solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Jones Oxidation of 7-Methyl-4-octanol

Materials:

  • 7-Methyl-4-octanol

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 7-Methyl-4-octanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice-water bath.

  • Oxidation:

    • Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C.

    • Continue adding the reagent until a faint orange color persists in the reaction mixture.

  • Work-up and Purification:

    • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate forms.

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound under various reported conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Synthetic Route Key Reagents Solvent Temperature Typical Yield
Grignard ReactionPropylmagnesium bromide, IsovaleronitrileDiethyl etherReflux60-75%
Jones Oxidation7-Methyl-4-octanol, CrO₃/H₂SO₄Acetone0-20 °C80-90%
Swern Oxidation7-Methyl-4-octanol, (COCl)₂, DMSO, Et₃NDichloromethane-78 °C85-95%

Mandatory Visualizations

Synthesis_Workflow cluster_grignard Route 1: Grignard Synthesis cluster_oxidation Route 2: Oxidation Synthesis start_g Start: 1-Bromopropane + Mg + Isovaleronitrile grignard_formation 1. Grignard Reagent Formation (Propylmagnesium bromide) Solvent: Anhydrous Ether Initiator: Iodine start_g->grignard_formation reaction 2. Reaction with Nitrile Solvent: Anhydrous Ether Temp: 0°C to RT grignard_formation->reaction hydrolysis 3. Acidic Hydrolysis (e.g., 1M HCl) reaction->hydrolysis workup_g 4. Work-up - Extraction - Washing - Drying hydrolysis->workup_g purification_g 5. Purification (Fractional Distillation) workup_g->purification_g end_g Product: This compound purification_g->end_g start_o Start: 7-Methyl-4-octanol oxidation 1. Oxidation (Jones or Swern) start_o->oxidation workup_o 2. Work-up - Quenching - Extraction - Washing - Drying oxidation->workup_o purification_o 3. Purification (Distillation) workup_o->purification_o end_o Product: This compound purification_o->end_o

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_initiation Was the reaction initiated successfully? start->check_initiation check_reagents Are reagents and solvents anhydrous? check_initiation->check_reagents Yes no_initiation Troubleshoot Initiation: - Activate Mg (Iodine) - Use dry glassware/solvents - Gentle heating to start check_initiation->no_initiation No check_hydrolysis Was hydrolysis complete? check_reagents->check_hydrolysis Yes wet_reagents Solution: - Use freshly distilled, anhydrous solvents - Flame-dry all glassware check_reagents->wet_reagents No incomplete_hydrolysis Solution: - Vigorous stirring during quench - Add excess aqueous acid - Increase reaction time for hydrolysis check_hydrolysis->incomplete_hydrolysis No side_reactions Consider Side Reactions: - Wurtz Coupling - Enolization check_hydrolysis->side_reactions Yes minimize_wurtz Minimize Wurtz: - Slow addition of alkyl halide side_reactions->minimize_wurtz minimize_enolization Minimize Enolization: - Lower reaction temperature (0°C) - Slow addition of Grignard to nitrile side_reactions->minimize_enolization

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

Technical Support Center: Analysis of 7-Methyl-4-octanone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the detection and analysis of 7-Methyl-4-octanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?

A1: For a standard analysis of this compound, a good starting point is to use a mid-polarity capillary column. The parameters can be optimized based on the sample matrix and desired sensitivity. Below is a table with recommended starting conditions for method development.

Data Presentation: Table 1. Recommended Starting GC-MS Parameters

ParameterRecommended SettingNotes
GC System
Injection ModeSplit (e.g., 20:1) or SplitlessUse splitless for trace-level detection. A split injection can prevent column overload for concentrated samples.[1]
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier GasHeliumFlow Rate: 1.0 - 1.2 mL/min (constant flow).
GC ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar to mid-polarity column is generally effective for ketones.[2]
Oven ProgramInitial: 50 °C (hold 2 min)This initial hold helps to focus the analytes at the head of the column.
Ramp: 10 °C/min to 280 °C
Final Hold: 5 min at 280 °CEnsures elution of any less volatile matrix components.
MS System
Ion Source Temp.230 °CStandard temperature for electron ionization.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Ionization ModeElectron Ionization (EI)70 eV.
Mass Scan Range40 - 350 m/zThis range will cover the molecular ion and characteristic fragments of this compound.
Solvent Delay3 - 5 minPrevents the solvent peak from saturating the detector.

Q2: How can I improve sensitivity if I am not detecting this compound or the signal is very low?

A2: Low sensitivity can be caused by several factors ranging from sample preparation to instrument settings.[3][4] Consider the following solutions:

  • Switch to Splitless Injection: If you are using a split injection, switching to splitless mode will introduce more of your sample onto the column, significantly boosting the signal for trace-level analysis.[5]

  • Use Sample Pre-concentration: Techniques like Solid Phase Microextraction (SPME) are highly effective for concentrating volatile compounds like ketones from a sample matrix before injection.[6][7] For SPME, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile analytes.[8][9]

  • Check for System Leaks: Air leaks in the GC inlet or MS system can degrade sensitivity.[10] Perform a leak check, particularly around the septum and column fittings.

  • Clean the Ion Source: A dirty ion source is a common cause of gradually decreasing sensitivity.[10] Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses.

  • Verify Sample Integrity: Ensure your sample is fresh and has been stored correctly to prevent the loss of volatile analytes.[4]

Q3: My chromatogram shows a tailing peak for this compound. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in GC analysis and often points to unwanted interactions between the analyte and the system.[11][12] Here are the primary causes and their solutions:

  • Active Sites in the Inlet or Column: The analyte may be interacting with contaminated or active surfaces in the inlet liner or the front of the GC column.[1]

    • Solution: Perform inlet maintenance. Replace the inlet liner, septum, and O-ring.[1] If the problem persists, trim a small section (e.g., 10-20 cm) from the front of the column.

  • Column Contamination: Non-volatile residues from previous injections can build up and create active sites.[13]

    • Solution: Bake out the column at its maximum allowed temperature for a few hours to remove contaminants.

  • Mismatch of Solvent Polarity: Using a solvent with a polarity that is very different from the column's stationary phase can sometimes cause peak distortion.

    • Solution: If possible, dissolve your sample in a solvent that is more compatible with the non-polar/mid-polarity column, such as hexane (B92381) or dichloromethane.

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and uniformly, leading to poor peak shape.

    • Solution: Ensure the inlet temperature is appropriate for your solvent and analytes (250°C is a good starting point).

Q4: I am seeing co-elution, where another peak is overlapping with this compound. How can I improve the resolution?

A4: Co-elution can be resolved by modifying the chromatographic conditions to better separate the overlapping compounds.[2]

  • Optimize the Temperature Program: A slower temperature ramp (e.g., 5 °C/min instead of 10 °C/min) will increase the time analytes spend in the column, often improving separation.

  • Adjust Carrier Gas Flow Rate: Lowering the flow rate of the carrier gas can increase the number of theoretical plates and enhance resolution, although this will also increase the run time.[14]

  • Select a Different GC Column: If optimization of the current method fails, switching to a column with a different stationary phase (e.g., a more polar "WAX" type column) will alter the selectivity and likely resolve the co-eluting peaks.[2]

  • Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks based on their mass spectra, allowing for accurate identification even with poor chromatographic resolution.[2][15]

Experimental Protocols & Troubleshooting Guides

Protocol: Headspace-SPME-GC-MS for this compound

This protocol is designed for the extraction and analysis of this compound from a liquid matrix (e.g., beverage or environmental water sample).

Methodology:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add a salt (e.g., NaCl, 1g) to increase the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in an autosampler tray or a heating block set to the desired extraction temperature (e.g., 60 °C).

    • Allow the sample to equilibrate for 5 minutes.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20 minutes) with agitation.[9]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically inserted into the GC inlet for thermal desorption.

    • Desorption Time: 2 minutes.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Run the GC-MS system using the parameters outlined in Table 1.

  • Data Analysis:

    • Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Troubleshooting Guide

Data Presentation: Table 2. Troubleshooting Common GC-MS Issues

SymptomPossible CauseRecommended Action
No Peak Detected 1. Syringe/Injection issue.2. Severe leak in the inlet.3. MS filament is off or burned out.4. No analyte in the sample.1. Watch the autosampler to confirm a successful injection. For manual injection, ensure the technique is correct.2. Perform a system leak check.3. Check MS tune report for filament status. Run an autotune.[3]4. Prepare and inject a known standard of this compound to verify instrument performance.
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner.2. Column contamination.3. Column installed incorrectly.1. Replace the inlet liner and septum.[1]2. Bake out the column. If this fails, trim 10-20 cm from the front of the column.[13]3. Reinstall the column, ensuring it is seated at the correct depth in the inlet and MS transfer line.
Poor Peak Shape (Fronting) 1. Column overload.2. Incompatible solvent.1. Dilute the sample or use a split injection.[11]2. Ensure the injection solvent is compatible with the stationary phase.
Retention Time Shifts 1. Change in carrier gas flow rate.2. Column has been trimmed.3. Oven temperature profile is not consistent.1. Check gas supply and regulators. Verify flow rate is stable.2. After trimming, update the retention time by injecting a standard.3. Check the GC method to ensure the oven program is correct.
Low Signal / Sensitivity 1. Dirty ion source.2. Leak in the MS vacuum system.3. Sample concentration is too low.1. Perform an ion source cleaning according to the manufacturer's instructions.[10]2. Listen for hissing sounds or use a leak detector to find and fix the leak.3. Use a pre-concentration technique like SPME or use splitless injection.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for analyzing this compound using SPME-GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Vial 2. Aliquot to Vial (+ Salt, if needed) Sample->Vial Seal 3. Seal Vial Vial->Seal Equilibrate 4. Equilibrate & Heat Seal->Equilibrate Expose 5. Expose Fiber to Headspace Equilibrate->Expose Desorb 6. Desorb in GC Inlet Expose->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometry Detection Separate->Detect Identify 9. Identification (Library Match) Detect->Identify Quantify 10. Quantification (Peak Area) Identify->Quantify Report 11. Generate Report Quantify->Report

Caption: General workflow for SPME-GC-MS analysis.

Troubleshooting Logic

This diagram provides a decision tree for diagnosing the common issue of peak tailing.

Tailing_Troubleshooting Start Symptom: Peak Tailing Observed Q1 Are all peaks tailing or just some? Start->Q1 A1_All System-wide issue is likely Q1->A1_All All A1_Some Analyte-specific activity Q1->A1_Some Some (especially active ones) CheckLiner Action: Perform Inlet Maintenance (Replace Liner, Septum) A1_All->CheckLiner CheckColumnInstall Action: Check Column Installation (Correct depth, no leaks) CheckLiner->CheckColumnInstall CheckContamination Possible Cause: Column or Liner Contamination A1_Some->CheckContamination Bakeout Action: Bake Out Column CheckContamination->Bakeout TrimColumn Action: Trim Front of Column (e.g., 15 cm) Bakeout->TrimColumn if tailing persists

Caption: Troubleshooting decision tree for peak tailing.

References

Technical Support Center: Quantification of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 7-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[2] For example, in complex biological samples like blood or urine, endogenous components can interfere with the ionization of this compound in the mass spectrometer source, leading to underestimation or overestimation of its true concentration.[1]

Q2: What are the most common analytical techniques for quantifying this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, particularly if derivatization is used to improve chromatographic retention and ionization efficiency.

Q3: What are the general strategies to minimize matrix effects in this compound analysis?

A3: The main strategies involve:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[2]

  • Chromatographic Separation: Optimizing the GC or LC method to separate this compound from co-eluting matrix components.

  • Calibration Strategies: Using methods that compensate for matrix effects, such as matrix-matched calibration or the use of an appropriate internal standard.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor recovery of this compound during sample preparation.
  • Possible Cause: The chosen sample preparation technique may not be optimal for the specific matrix.

  • Troubleshooting Steps:

    • Evaluate different extraction techniques: Consider Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). The choice depends on the sample matrix. For example, headspace SPME is well-suited for volatile compounds in solid or liquid samples.[5]

    • Optimize extraction parameters: For LLE, test different organic solvents and pH conditions. For SPME, optimize fiber coating, extraction time, and temperature.[6][7][8]

    • Assess extraction efficiency: Spike a known amount of a this compound standard into a blank matrix and perform the extraction. Calculate the recovery to determine the efficiency of the method.

Issue 2: Inconsistent or non-reproducible quantification results.
  • Possible Cause: Uncompensated matrix effects that vary between samples.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte but has a similar composition to the samples.[9] This helps to mimic the matrix effects observed in the actual samples. A comparison of the slope of the matrix-matched calibration curve to a solvent-based curve can indicate the extent of the matrix effect.[10][11]

Issue 3: Signal suppression or enhancement is observed.
  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Modify the GC or LC method to better separate the analyte from interfering peaks. This can involve changing the temperature ramp in GC or the mobile phase gradient in LC.

    • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure. For example, using a specific SPE sorbent that strongly retains the analyte while allowing interfering compounds to be washed away.

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their effect.[13]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This is a general protocol that should be optimized for your specific application.

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, the addition of a small amount of water may be beneficial.

  • Internal Standard: If a suitable internal standard is available, spike it into the sample.

  • Extraction:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile compounds.[14]

    • Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[7]

    • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[14]

  • Desorption: Transfer the fiber to the GC injector port for thermal desorption of the analytes onto the GC column.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples
  • Sample Preparation: Take a known volume of the aqueous sample (e.g., plasma, urine).

  • Internal Standard: Spike with an internal standard if available.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS analysis.

Data Presentation

The following tables illustrate how to present quantitative data to evaluate matrix effects.

Table 1: Recovery of this compound using Different Extraction Methods.

Extraction MethodMatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
HS-SPMEPlasma5042.585
LLE (Ethyl Acetate)Plasma5046.092
SPE (C18)Plasma5044.589
HS-SPMEUrine5045.591
LLE (Ethyl Acetate)Urine5048.096
SPE (C18)Urine5047.094

Table 2: Comparison of Calibration Curves for this compound Quantification.

Calibration MethodMatrixSlopeInterceptCorrelation Coefficient (r²)Matrix Effect (%)*
Solvent-BasedMethanol150005000.999N/A
Matrix-MatchedPlasma120004500.998-20.0
Matrix-MatchedUrine135004800.999-10.0

*Matrix Effect (%) = ((Slopematrix-matched - Slopesolvent) / Slopesolvent) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Sample Collection (e.g., Plasma, Urine, Food) is_add Spike Internal Standard (IS) sample->is_add extraction Extraction (SPME, LLE, or SPE) is_add->extraction concentrate Concentration & Reconstitution extraction->concentrate gcms GC-MS or LC-MS/MS Analysis concentrate->gcms data_proc Data Processing gcms->data_proc calibration Calibration (Solvent vs. Matrix-Matched) data_proc->calibration quantify Quantification of This compound calibration->quantify troubleshooting_logic cluster_recovery Check Recovery cluster_reproducibility Check Reproducibility cluster_signal Check Signal start Inaccurate Quantification of this compound check_recovery Is recovery low? start->check_recovery optimize_extraction Optimize Extraction (SPME, LLE, SPE) check_recovery->optimize_extraction Yes check_reproducibility Are results irreproducible? check_recovery->check_reproducibility No solution Accurate Quantification optimize_extraction->solution use_is Use Stable Isotope IS (if available) check_reproducibility->use_is Yes matrix_match Use Matrix-Matched Calibration check_reproducibility->matrix_match Yes check_signal Signal suppression/ enhancement observed? check_reproducibility->check_signal No use_is->solution matrix_match->solution improve_chrom Improve Chromatography check_signal->improve_chrom Yes enhance_cleanup Enhance Sample Cleanup check_signal->enhance_cleanup Yes dilute_sample Dilute Sample check_signal->dilute_sample Yes improve_chrom->solution enhance_cleanup->solution dilute_sample->solution

References

Stability issues of 7-Methyl-4-octanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Methyl-4-octanone in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent, the pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a ketone, it is susceptible to degradation through various pathways, including keto-enol tautomerism, which can be catalyzed by acids or bases.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: Generally, this compound would be most stable in neutral, aprotic solvents that are free of peroxides and acids. These include solvents like hexane, heptane, and toluene. Polar aprotic solvents such as acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) can also be suitable, provided they are of high purity. It is crucial to use high-performance liquid chromatography (HPLC) grade solvents to minimize the presence of impurities that could catalyze degradation.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for this compound include:

  • Acid or Base-Catalyzed Enolization: This can lead to racemization or other reactions at the alpha-carbon positions.

  • Oxidation: The carbonyl group and adjacent methylene (B1212753) groups can be susceptible to oxidation, potentially leading to the formation of carboxylic acids, esters, or smaller ketone fragments. The presence of peroxides in solvents like THF or exposure to atmospheric oxygen can promote oxidative degradation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to cleavage of C-C bonds adjacent to the carbonyl group (Norrish Type I and II reactions).

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically a chromatographic technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, or High-Performance Liquid Chromatography (HPLC) with a UV or MS detector. These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks appear in the chromatogram of a this compound solution. The compound may be degrading in the chosen solvent.Prepare fresh solutions and re-analyze immediately. If the peaks persist and grow over time, this indicates instability. Consider switching to a different, more inert solvent. Ensure the solvent is of high purity and free from peroxides.
The concentration of my this compound standard solution is decreasing over time. This is a clear indication of instability. The degradation could be due to the solvent, storage conditions (temperature, light exposure), or contamination.Store the solution at a lower temperature (e.g., 4°C) and protect it from light by using amber vials. If instability persists, a different solvent system should be evaluated.
I am observing poor reproducibility in my analytical results. This could be related to inconsistent sample preparation or the use of aged or improperly stored solutions where degradation has occurred to varying extents.Always use freshly prepared solutions for analysis whenever possible. If solutions must be stored, perform a short-term stability study to determine the maximum allowable storage time under defined conditions.
My baseline is noisy in my HPLC analysis. Solvent impurities or degradation of the solvent itself can contribute to a noisy baseline.Use high-purity, HPLC-grade solvents.[1] Filter all solvents before use and ensure the HPLC system is properly maintained.

Hypothetical Stability Data of this compound

The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different solvents and conditions. This is not actual experimental data.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) for 24 hours

SolventInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
Acetonitrile (HPLC Grade)1.000.982.0
Methanol (HPLC Grade)1.000.955.0
Dichloromethane (Stabilized)1.000.991.0
Tetrahydrofuran (Unstabilized)1.000.8515.0
Water (pH 7)1.000.991.0

Table 2: Hypothetical Forced Degradation of this compound

Stress Condition% Degradation after 8 hours
0.1 M HCl at 60°C12.5
0.1 M NaOH at 60°C25.8
3% H₂O₂ at 25°C8.2
UV Light Exposure (254 nm)18.1
Thermal Stress (80°C)5.4

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent

This protocol outlines a general method for assessing the short-term stability of this compound in a specific solvent.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to achieve a final concentration of approximately 1.0 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated GC-FID or HPLC-UV method to determine the initial concentration and purity.

  • Storage: Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of the chosen organic solvent and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Analyze samples at appropriate time intervals (e.g., 2, 4, 8 hours).

  • Base Hydrolysis:

    • Prepare a solution of this compound in a mixture of the chosen organic solvent and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Analyze samples at appropriate time intervals.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the chosen solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Analyze samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable solvent (e.g., acetonitrile or water) in a quartz cuvette to a UV light source (e.g., 254 nm).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution in a suitable solvent in an oven at an elevated temperature (e.g., 80°C).

    • Analyze the samples at appropriate time intervals.

Visualizations

Stability_Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram check_fresh Analyze Freshly Prepared Sample start->check_fresh peak_persists Peak Persists? check_fresh->peak_persists no_issue Issue Resolved: Likely Sample Aging peak_persists->no_issue No instability Indicates Instability peak_persists->instability Yes change_solvent Change Solvent to More Inert Option instability->change_solvent check_purity Ensure High Purity (e.g., HPLC Grade) instability->check_purity reanalyze Re-analyze change_solvent->reanalyze check_purity->reanalyze end End: Stable Solution reanalyze->end

Caption: Troubleshooting workflow for unexpected peaks.

Forced_Degradation_Workflow substance This compound acid Acidic Stress (e.g., 0.1M HCl, 60°C) substance->acid base Basic Stress (e.g., 0.1M NaOH, 60°C) substance->base oxidation Oxidative Stress (e.g., 3% H2O2, 25°C) substance->oxidation photo Photolytic Stress (e.g., UV 254nm) substance->photo thermal Thermal Stress (e.g., 80°C) substance->thermal analysis Stability-Indicating Analytical Method (GC or HPLC) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways

Caption: Forced degradation experimental workflow.

References

Troubleshooting low recovery of 7-Methyl-4-octanone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 7-Methyl-4-octanone during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

This compound is a ketone with the molecular formula C9H18O.[1][2] Its structure and physicochemical properties are critical for designing an effective extraction protocol. Key properties include:

  • Molecular Weight: 142.24 g/mol .[2][3]

  • Lipophilicity (LogP o/w): The estimated octanol-water partition coefficient (logP) is approximately 2.64 to 2.86, indicating it is moderately lipophilic and prefers organic solvents over water.[3][4]

  • Water Solubility: It has limited solubility in water, estimated to be around 457.7 mg/L at 25°C.[3][4]

  • Volatility: It has an estimated vapor pressure of 0.913 mmHg at 25°C and a flash point of approximately 57.6°C, suggesting it is a moderately volatile compound.[4]

  • Chemical Class: As a ketone, it is a neutral compound, meaning its charge state is not significantly affected by the pH of the aqueous solution.[5]

Q2: I'm experiencing low recovery of this compound during my liquid-liquid extraction (LLE). What are the most common causes?

Low recovery in LLE is often traced back to one or more of the following factors. The troubleshooting workflow below can help pinpoint the specific cause.[6]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be well-matched to the moderately lipophilic nature of this compound.[5]

  • Insufficient Solvent to Sample Ratio: A low volume of organic solvent may not be sufficient to efficiently partition the analyte from the aqueous phase.[7][8]

  • Inadequate Mixing: If the two phases are not mixed vigorously enough, the analyte will not have sufficient opportunity to move from the aqueous to the organic layer, resulting in incomplete extraction.[5]

  • Emulsion Formation: The formation of a stable emulsion at the interface between the aqueous and organic layers can trap the analyte, preventing clean separation and leading to significant loss.[5][6]

  • Analyte Loss due to Volatility: this compound's volatility can lead to its loss during sample handling or, more commonly, during the solvent evaporation step if not performed under controlled conditions.[6]

  • Analyte Degradation: While ketones are generally stable, extreme pH conditions or high temperatures could potentially cause degradation.[9]

Q3: How do I select the optimal organic solvent for extracting this compound?

The ideal solvent should be immiscible with water and have a polarity that is well-matched to this compound's lipophilic character.[10] Solvents like diethyl ether, ethyl acetate (B1210297), and dichloromethane (B109758) are excellent candidates. Avoid highly polar solvents that are miscible with water (e.g., methanol, acetone (B3395972) for the extraction step itself) and very non-polar solvents that may not be as effective.[9]

Q4: Can adjusting the pH of my aqueous sample improve recovery?

For neutral compounds like ketones, pH adjustment is less critical than for acidic or basic analytes that can be ionized.[5] The primary goal is to ensure the analyte remains in its neutral, most hydrophobic state.[8] Therefore, maintaining a neutral pH is generally sufficient. Extreme pH values should be avoided as they offer no benefit and could potentially lead to analyte degradation.[6]

Q5: My recovery is still low after choosing a better solvent. What other parameters can I optimize?

To further enhance recovery, consider the following optimizations:

  • Increase the Solvent-to-Sample Ratio: A higher volume of organic solvent will shift the partitioning equilibrium in favor of the organic phase. A ratio of 7:1 (organic solvent to aqueous sample) is often cited as a good starting point for optimization.[7][8]

  • Utilize the "Salting Out" Effect: Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous sample increases its ionic strength.[8] This decreases the solubility of organic compounds like this compound in the aqueous phase, effectively "pushing" it into the organic solvent and improving recovery.[7]

  • Optimize Mixing: Ensure vigorous mixing by vortexing or shaking for a sufficient duration (e.g., 1-2 minutes) to maximize the surface area between the two phases and facilitate complete partitioning.[5]

Q6: I'm seeing a cloudy layer (emulsion) between my aqueous and organic phases. How do I resolve this and is it affecting my recovery?

Yes, emulsions can severely lower recovery by trapping your analyte.[5] To break an emulsion, you can try one of the following techniques:

  • Add Brine: Introduce a saturated solution of NaCl to the mixture. This increases the polarity and density of the aqueous phase, which often helps to break up the emulsion.[6]

  • Centrifugation: Spinning the sample in a centrifuge can provide the physical force needed to separate the layers.

  • Filtration: Passing the emulsified mixture through a plug of glass wool can sometimes resolve the issue.[6]

Q7: Could I be losing my compound during the solvent evaporation step?

Given its moderate volatility, analyte loss during solvent removal is a significant risk.[6] To minimize this, always use a gentle stream of an inert gas like nitrogen and a controlled-temperature water bath set as low as possible. Avoid high temperatures and aggressive vacuum, which can cause the sample to evaporate along with the solvent.[9]

Troubleshooting and Experimental Protocols

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low recovery issues during the extraction of this compound.

TroubleshootingWorkflow cluster_Start cluster_Causes Potential Problem Areas cluster_Solutions Solutions & Optimizations start Low Recovery of This compound solvent Solvent Choice start->solvent process Process Parameters start->process separation Phase Separation start->separation post_extraction Post-Extraction Steps start->post_extraction sol_polarity Use solvent with appropriate polarity (e.g., Ethyl Acetate, DCM) solvent->sol_polarity Suboptimal Polarity? sol_ratio Increase solvent/sample ratio (e.g., start with 7:1) process->sol_ratio Ratio too low? sol_salting Add salt (NaCl, Na2SO4) to aqueous phase ('Salting Out') process->sol_salting Poor partitioning? sol_mixing Ensure vigorous mixing (Vortex for 1-2 min) process->sol_mixing Insufficient mixing? sol_emulsion Break emulsion: Add brine, centrifuge separation->sol_emulsion Emulsion formed? sol_evaporation Use gentle N2 stream & controlled low temperature post_extraction->sol_evaporation Analyte loss during solvent evaporation?

Caption: A workflow diagram for troubleshooting low recovery.

Key Physicochemical Properties and Extraction Strategy

This diagram illustrates how the properties of this compound inform the optimal extraction strategy.

PropertiesStrategy cluster_properties Physicochemical Properties cluster_strategy Optimal Extraction Strategy compound This compound logp LogP ~ 2.86 (Lipophilic) compound->logp solubility Low Water Solubility (~458 mg/L) compound->solubility volatility Moderately Volatile (VP ~0.9 mmHg @ 25°C) compound->volatility use_solvent Use moderately polar, water-immiscible solvent (e.g., Ethyl Acetate) logp->use_solvent influences salting_out Utilize 'Salting Out' effect with NaCl or Na2SO4 solubility->salting_out influences control_temp Control temperature during solvent evaporation volatility->control_temp influences strategy Liquid-Liquid Extraction (LLE) strategy->use_solvent strategy->salting_out strategy->control_temp

Caption: Relationship between properties and extraction strategy.

Data Presentation

Table 1: Selection of Organic Solvents for Extraction

The table below summarizes properties of common organic solvents and their expected effectiveness for extracting this compound, a compound with moderate polarity.

SolventPolarity IndexBoiling Point (°C)Water Immiscible?Expected Recovery EfficiencyRationale
Hexane 0.169YesModeratePolarity is lower than optimal, may not fully solvate the ketone.
Diethyl Ether 2.835YesHigh Polarity is well-matched. High volatility requires careful handling.
Dichloromethane (DCM) 3.140YesHigh Excellent solvent, but denser than water. Potential health concerns.
Ethyl Acetate 4.477YesVery High Polarity is well-matched, less volatile than ether/DCM. Excellent choice.
Methanol 5.165NoN/AMiscible with water, unsuitable for LLE.[9]
Acetone 5.156NoN/AMiscible with water, unsuitable for LLE.[9]

Detailed Experimental Protocol: Optimized LLE

This protocol provides a detailed methodology for the liquid-liquid extraction of this compound from an aqueous sample.

1. Sample Preparation

  • To a 50 mL separatory funnel, add 10 mL of the aqueous sample containing this compound.

  • Optional (Salting Out): Add 2-3 grams of anhydrous sodium chloride (NaCl) or sodium sulfate (Na2SO4) to the aqueous sample and swirl to dissolve. This will increase the ionic strength of the aqueous phase.[7][8]

2. First Extraction

  • Add 20 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically to prevent pressure buildup.

  • Place the funnel in a ring stand and allow the layers to fully separate. The top layer will be the organic phase (ethyl acetate).

3. Phase Separation

  • Carefully drain the lower aqueous layer into a clean beaker.

  • Drain the upper organic layer through the top opening of the funnel into a clean Erlenmeyer flask to avoid contamination from any residual aqueous phase near the stopcock.

4. Second and Third Extractions (Optional but Recommended)

  • Return the aqueous layer from the beaker back into the separatory funnel.

  • Repeat steps 2 and 3 two more times, each time with a fresh 10 mL portion of ethyl acetate. Combine all organic extracts into the same Erlenmeyer flask. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

5. Drying the Organic Extract

  • Add a small amount of anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to the combined organic extracts to remove any residual water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic extract through fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask.

6. Solvent Removal

  • Connect the round-bottom flask to a rotary evaporator.

  • Use a water bath with a controlled temperature (e.g., 30-40°C) to gently evaporate the ethyl acetate.

  • Alternatively, the solvent can be removed by passing a gentle stream of nitrogen gas over the surface of the liquid.[9]

  • Evaporate until only the extracted this compound remains as an oily residue.

7. Final Analysis

  • Once the solvent is removed, weigh the flask to determine the yield or re-dissolve the residue in a precise volume of a suitable solvent for chromatographic analysis (e.g., HPLC, GC-MS).

References

Technical Support Center: 7-Methyl-4-octanone Field Dispenser Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Methyl-4-octanone in field dispensers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound dispenser seems to have lost efficacy sooner than expected. What are the likely causes?

A1: Premature loss of efficacy is often due to the degradation of this compound within the dispenser. The primary environmental factors contributing to this are exposure to ultraviolet (UV) radiation from sunlight and oxidation from atmospheric oxygen. High temperatures can also accelerate these degradation processes and increase the release rate of the compound from the dispenser, leading to a shorter field life.

Q2: What are the potential degradation pathways for this compound?

A2: As a ketone, this compound is susceptible to two main degradation pathways:

  • Photodegradation: UV radiation can induce Norrish type I and Norrish type II reactions in ketones.[1][2][3][4] These reactions involve the cleavage of chemical bonds within the molecule, leading to the formation of smaller, inactive compounds and a reduction in the concentration of the active this compound.

  • Oxidation: The carbonyl group in this compound can be oxidized, potentially leading to the formation of carboxylic acids and other oxidized species.[5] This process alters the chemical structure of the molecule, rendering it ineffective for its intended purpose.

Q3: How can I minimize the degradation of this compound in my field dispensers?

A3: To minimize degradation, consider the following strategies:

  • UV Protection: Utilize dispensers made from UV-resistant materials or incorporate a UV protectant in the dispenser matrix.

  • Antioxidants: Include an antioxidant in the formulation to inhibit oxidative degradation.

  • Proper Storage: Store dispensers in a cool, dark place away from direct sunlight and heat sources before deployment.

  • Dispenser Placement: If possible, place dispensers in shaded locations in the field to reduce direct exposure to sunlight and high temperatures.

Q4: What analytical methods can be used to assess the degradation of this compound in dispensers?

A4: The most common and effective method for analyzing the concentration and degradation products of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] This technique allows for the separation, identification, and quantification of the parent compound and any degradation products that may have formed.

Troubleshooting Guide

If you are experiencing issues with the performance of your this compound field dispensers, follow this troubleshooting guide to identify and resolve the problem.

Diagram: Troubleshooting Workflow for this compound Dispenser Degradation

TroubleshootingWorkflow start Start: Dispenser Ineffective check_storage Were dispensers stored correctly (cool, dark)? start->check_storage improper_storage Action: Improve storage conditions. Re-run experiment. check_storage->improper_storage No check_placement Are dispensers in direct sunlight/high heat? check_storage->check_placement Yes improper_storage->start improper_placement Action: Relocate to shaded area. Re-run experiment. check_placement->improper_placement Yes analyze_dispenser Is degradation still suspected? check_placement->analyze_dispenser No improper_placement->start perform_analysis Action: Perform GC-MS analysis of dispenser contents. analyze_dispenser->perform_analysis Yes no_degradation Result: No significant degradation. Consider other factors (e.g., release rate, formulation). analyze_dispenser->no_degradation No degradation_confirmed Degradation products detected? perform_analysis->degradation_confirmed degradation_confirmed->no_degradation No implement_stabilizers Action: Reformulate with UV protectants and/or antioxidants. degradation_confirmed->implement_stabilizers Yes end End: Optimized Dispenser Performance no_degradation->end implement_stabilizers->end

Caption: Troubleshooting workflow for diagnosing and mitigating this compound degradation.

Data on Factors Influencing Ketone Stability

FactorEffect on this compound StabilityMitigation Strategy
UV Radiation Promotes photodegradation through Norrish type I and II reactions, leading to bond cleavage and loss of activity.[1][2][3][4]- Use of UV-resistant dispenser materials (e.g., carbon black-infused polymers).- Incorporation of UV-absorbing compounds (UV protectants) into the dispenser matrix.
Oxygen Can lead to oxidative degradation of the ketone functional group, forming inactive byproducts.[5]- Incorporation of antioxidants (e.g., BHT, BHA) into the dispenser formulation.- Packaging dispensers in an inert atmosphere (e.g., nitrogen) before use.
High Temperature Accelerates the rates of both photodegradation and oxidation. Also increases the volatility and release rate from the dispenser.- Strategic placement of dispensers in shaded or cooler locations.- Selection of dispenser materials with appropriate thermal stability.
Dispenser Matrix The polymer matrix of the dispenser can influence the diffusion of oxygen and the penetration of UV light.- Selection of polymers with low oxygen permeability.- Use of polymers that are inherently UV-stable or can effectively incorporate stabilizers.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound in Field Dispensers

This protocol outlines a method for evaluating the stability of this compound in field dispensers under accelerated conditions.

Objective: To determine the degradation rate of this compound in dispensers when exposed to elevated temperature and UV radiation.

Materials:

  • This compound loaded field dispensers

  • Environmental chamber with controlled temperature and UV light source

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Hexane (B92381) (or other suitable solvent)

  • Internal standard (e.g., a non-volatile hydrocarbon)

  • Volumetric flasks and pipettes

  • Vials for sample storage

Methodology:

  • Initial Analysis (Time 0):

    • Take a subset of dispensers (n=3-5) for initial analysis.

    • Extract the this compound from each dispenser by soaking it in a known volume of hexane for 24 hours.

    • Prepare a standard solution of this compound of known concentration.

    • Add a known amount of the internal standard to both the extracted samples and the standard solution.

    • Analyze the samples and the standard solution by GC-MS to determine the initial concentration of this compound in the dispensers.

  • Accelerated Aging:

    • Place the remaining dispensers in the environmental chamber.

    • Set the temperature and UV light intensity to simulate accelerated field conditions (e.g., 50°C and a specific UV wavelength and intensity).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 7, 14, 21, and 28 days), remove a subset of dispensers (n=3-5) from the chamber.

  • Extraction and Analysis:

    • For each time point, repeat the extraction and GC-MS analysis steps as described in step 1.

  • Data Analysis:

    • Calculate the concentration of this compound remaining in the dispensers at each time point.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance of new peaks that may correspond to degradation products. Use the mass spectra to identify these products if possible.

Diagram: Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Start: Prepare This compound Dispensers initial_analysis Time 0 Analysis: Extract and quantify initial concentration (GC-MS) start->initial_analysis accelerated_aging Place dispensers in environmental chamber (Heat + UV) initial_analysis->accelerated_aging time_point_sampling Remove dispenser samples at set time intervals (e.g., 7, 14, 21, 28 days) accelerated_aging->time_point_sampling extraction_analysis Extract and quantify remaining this compound (GC-MS) time_point_sampling->extraction_analysis extraction_analysis->time_point_sampling Continue for all time points data_analysis Analyze data: - Degradation kinetics - Identify degradation products extraction_analysis->data_analysis end End: Determine Dispenser Stability data_analysis->end

Caption: Workflow for accelerated stability testing of this compound dispensers.

References

Technical Support Center: Enhancing Chromatographic Resolution of 7-Methyl-4-octanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 7-Methyl-4-octanone isomers in chromatography.

FAQs: Quick Solutions to Common Problems

Q1: What is the most effective chromatographic technique for separating this compound enantiomers?

A1: Chiral Gas Chromatography (GC) is the most effective and widely used method for the separation of volatile enantiomers like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Cyclodextrin-based columns are particularly effective for this purpose.

Q2: Why am I not seeing any separation between the isomers?

A2: A complete lack of separation, or co-elution, is a common issue. The primary reasons include:

  • Incorrect Column: You must use a column with a chiral stationary phase. Standard achiral columns will not separate enantiomers.

  • Suboptimal Temperature: The oven temperature significantly influences selectivity. If the temperature is too high, the interaction between the analytes and the chiral stationary phase may be too brief to allow for separation.

  • Carrier Gas Velocity: An inappropriate linear velocity of the carrier gas can lead to band broadening, which obscures separation.

Q3: My peaks are broad and tailing. What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Chiral columns have a limited sample capacity. Injecting too concentrated a sample can lead to peak fronting or tailing. Diluting the sample is often a simple solution.

  • Active Sites: The presence of active sites in the GC inlet or the column itself can cause peak tailing, especially for polar compounds like ketones. Using a deactivated inlet liner and ensuring the column is properly conditioned can mitigate this.

  • Incompatible Solvent: The injection solvent should be compatible with the stationary phase and the initial oven temperature to ensure proper focusing of the sample at the head of the column.

Q4: The resolution between my peaks is decreasing over time. What should I do?

A4: A gradual loss of resolution can be due to column aging or contamination.

  • Column Contamination: Non-volatile residues from samples can accumulate at the head of the column, impairing its performance. Trimming the first few centimeters of the column can often restore resolution.

  • Column Degradation: Operating the column at temperatures above its recommended limit can cause the stationary phase to degrade, leading to a loss of efficiency and resolution.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Isomers

Symptoms:

  • A single, broad peak is observed where two peaks are expected.

  • Two peaks are present but with significant overlap (Resolution, Rs < 1.5).

Troubleshooting Workflow:

Poor_Resolution Start Poor or No Resolution Check_Column Is a Chiral Stationary Phase (CSP) being used? Start->Check_Column Use_CSP Action: Switch to an appropriate chiral column (e.g., Cyclodextrin-based). Check_Column->Use_CSP No Optimize_Temp Optimize Oven Temperature Program Check_Column->Optimize_Temp Yes Lower_Temp Action: Lower the initial temperature and/or reduce the ramp rate. Optimize_Temp->Lower_Temp Resolution still poor Optimize_Flow Optimize Carrier Gas Linear Velocity Optimize_Temp->Optimize_Flow Resolution improved Lower_Temp->Optimize_Flow Adjust_Flow Action: Adjust the linear velocity to the optimum for the carrier gas used (e.g., ~40 cm/s for Helium). Optimize_Flow->Adjust_Flow Resolution still poor End Resolution Improved Optimize_Flow->End Resolution improved Adjust_Flow->End

Caption: Troubleshooting workflow for poor or no resolution.

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Symptoms:

  • Peaks are not symmetrical Gaussian shapes.

  • Peak tailing: the latter half of the peak is drawn out.

  • Peak fronting: the leading half of the peak is sloped.

Troubleshooting Workflow:

Asymmetric_Peaks Start Asymmetric Peaks (Tailing or Fronting) Check_Concentration Is the sample concentration too high? Start->Check_Concentration Dilute_Sample Action: Dilute the sample and reinject. Check_Concentration->Dilute_Sample Yes Check_Inlet Check for active sites in the inlet or column Check_Concentration->Check_Inlet No Dilute_Sample->Check_Inlet Deactivate_Inlet Action: Use a deactivated inlet liner and/or trim the column inlet. Check_Inlet->Deactivate_Inlet Yes Check_Solvent Is the injection solvent appropriate? Check_Inlet->Check_Solvent No Deactivate_Inlet->Check_Solvent Change_Solvent Action: Use a less polar solvent or a solvent with a lower boiling point. Check_Solvent->Change_Solvent No End Peak Shape Improved Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for asymmetric peak shapes.

Experimental Protocols

Below is a recommended starting protocol for the chiral GC separation of this compound isomers. This method serves as a baseline and may require optimization for your specific instrumentation and sample matrix.

Gas Chromatography (GC) Method for Chiral Separation

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column is recommended. A good starting point would be a column with a stationary phase such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to approximately 10 µg/mL. Further dilution may be necessary to avoid column overload.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio of 50:1, can be adjusted)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen

    • Linear Velocity: ~35-40 cm/s for Helium, ~70-80 cm/s for Hydrogen

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 2 °C/min to 160 °C

      • Final Hold: Hold at 160 °C for 5 minutes

    • Detector Temperature (FID): 250 °C

Data Presentation

The following tables provide representative data for the chiral separation of branched-chain ketones using cyclodextrin-based GC columns. Note that these are illustrative values and actual retention times and resolution will vary depending on the specific experimental conditions.

Table 1: Representative Retention Times and Resolution for Chiral Ketone Separation

IsomerRetention Time (min)Resolution (Rs)
Enantiomer 125.4\multirow{2}{*}{>1.8}
Enantiomer 226.1

Table 2: Effect of Oven Temperature Ramp Rate on Resolution

Temperature Ramp Rate (°C/min)Resolution (Rs) of Isomer Pair
51.5
31.9
22.2

Table 3: Effect of Carrier Gas Linear Velocity on Peak Efficiency

Carrier GasLinear Velocity (cm/s)Theoretical Plates (N) for Isomer 1
Helium2585,000
Helium40110,000
Helium5595,000
Hydrogen60105,000
Hydrogen80125,000
Hydrogen100115,000

Technical Support Center: Interference Mitigation in Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electroantennography (EAG) experiments, with a focus on mitigating interference when using volatile organic compounds like 7-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What is an electroantennogram (EAG) and what does it measure?

An electroantennogram is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[1][2] It records the summated potential changes resulting from the depolarization of numerous olfactory receptor neurons when they detect volatile compounds.[1][2] The resulting signal provides insights into which compounds an insect can smell.

Q2: What are the most common sources of interference in EAG recordings?

Interference, or "noise," in an EAG system can originate from multiple sources, broadly categorized as:

  • Electrical Noise: This is often seen as 50/60 Hz line noise from nearby electronics, power lines, and lighting.[3][4][5] Ground loops and improper shielding are major contributors.[3][4]

  • Baseline Drift: This refers to a slow, steady upward or downward movement of the baseline signal over time.[1][6] It can be caused by changes in the preparation's health, temperature fluctuations, or contamination.[6][7]

  • Biological Noise: Irregular signals can be generated by muscle activity within the insect preparation.[1]

  • Mechanical & Environmental Noise: Air currents, vibrations, light fluctuations, and static electricity from the operator can introduce artifacts into the recording.[1]

Q3: Why is a stable baseline crucial for reliable EAG data?

A stable baseline is essential for accurately measuring the amplitude of the EAG response to a stimulus. If the baseline is noisy or drifting, it becomes difficult to distinguish the true signal from the background noise, leading to inaccurate quantification and potentially missed responses to weak stimuli.[1]

Q4: How does this compound differ from other stimuli, and are there specific challenges?

This compound is a volatile organic compound with a boiling point of approximately 178°C.[8] Like other volatile compounds, its delivery must be precisely controlled to ensure a consistent stimulus concentration. Challenges include potential contamination of the delivery system and ensuring that the solvent used to dilute it does not itself elicit an antennal response or interfere with the recording.

Q5: What is a Faraday cage and why is it recommended for EAG experiments?

A Faraday cage is an enclosure made of conductive material (like copper mesh or aluminum) that blocks external static and non-static electric fields.[4] Using a Faraday cage is a highly effective method to shield the sensitive EAG preparation and electrodes from electromagnetic interference, such as that from power lines, computers, and cell phones, thereby reducing electrical noise.[3][4][5] The cage must be properly grounded to be effective.[3][4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your EAG experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High-frequency, regular noise (50/60 Hz "hum") Electrical interference from nearby equipment, power lines, or lights.[3][4]1. Ensure the EAG setup is inside a properly grounded Faraday cage.[4] 2. Turn off non-essential electronics (monitors, phones, lights) in the vicinity.[3][5] 3. Check all grounding connections; use a single-point "star" grounding technique to avoid ground loops.[4] 4. Keep electrode and headstage cables as short as possible and avoid looping them.[3]
Sudden, sharp spikes in the baseline Static discharge, loose electrical connections, or particles passing through the detector (in GC-EAD).[6]1. Wear anti-static wrist straps and avoid synthetic fabrics.[1] 2. Check all cable connections to ensure they are secure.[6] 3. Clean and check electrode contacts for oxidation.[5][6]
Slow, steady baseline drift (upward or downward) Unstable preparation (dying antenna), temperature changes, column bleed (GC-EAD), or contaminated airflow.[1][6][7]1. Use a fresh, healthy antennal preparation.[1] 2. Allow the entire system, including the antenna, to equilibrate to a stable temperature.[9] 3. Use high-purity, filtered air for the delivery system. 4. For GC-EAD, ensure the column is properly conditioned to minimize bleed.[6][10]
No response or very weak response to a known active compound Poor electrode contact, incorrect stimulus delivery, or damaged antenna.1. Remount the antenna, ensuring good contact with both electrodes using conductive gel.[11] 2. Verify the airflow and concentration of your stimulus. Check for blockages in the delivery tube. 3. Prepare a new antenna.
Irregular, sporadic noise Muscle activity from the insect preparation or air currents causing mechanical stimulation.[1]1. Ensure the insect is securely mounted and immobilized. 2. Shield the preparation from drafts and air currents.[1] 3. Use a more stable method of preparation if possible.[1]

Data Presentation: Signal-to-Noise Ratio (SNR) Improvement

Improving the Signal-to-Noise Ratio (SNR) is the primary goal of interference mitigation. The table below summarizes techniques and their impact on signal quality.

Mitigation Technique Primary Target Interference Reported Improvement / Effect Reference
Faraday Cage External Electromagnetic Fields (50/60 Hz)Essential for minimizing environmental electrical noise.[4][5]
Star Grounding Ground LoopsEliminates noise from multiple ground paths with different potentials.[4][12]
Lock-in Amplification (with Deans Switch) Broad-spectrum noiseCan increase SNR by 10.4–12.7 dB, significantly lowering detection limits.[13]
Signal Averaging Random, non-periodic noiseIncreases SNR by averaging out random noise across multiple trials.[14][15]
Digital/Fourier Filtering Specific frequency noise (e.g., 50/60 Hz)Post-processing technique to remove specific noise frequencies from the data.[16]
Using Multiple Antennae (in series) Low signal amplitudeCan significantly improve the S/N ratio and lower the threshold detection levels.[17]

Experimental Protocols

Detailed Protocol for Interference Mitigation in EAG

This protocol outlines the critical steps for setting up and running an EAG experiment to minimize interference.

1. Preparation of the Environment:

  • Step 1.1: Place the entire EAG setup (manipulators, microscope, air delivery system) inside a Faraday cage.
  • Step 1.2: Establish a single-point "star" ground. Connect the Faraday cage, amplifier ground, and any other metal components (e.g., microscope body, anti-vibration table) to a single common ground point.[4]
  • Step 1.3: Power all electronic equipment for the setup from a single power strip to minimize the chance of ground loops.[12]
  • Step 1.4: Turn off all unnecessary electronic devices in the room, including monitors, cell phones, and fluorescent lights.[3][5]

2. Electrode and Antenna Preparation:

  • Step 2.1: Prepare glass capillary electrodes by pulling them to a fine tip and filling them with a suitable electrolyte solution (e.g., saline solution).
  • Step 2.2: Excise the insect antenna and mount it between the recording and reference electrodes. Ensure a secure connection using a small amount of electrically conductive gel.[11] The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip.
  • Step 2.3: Check the quality of the preparation. A healthy antenna should yield a stable baseline potential.

3. Stimulus Preparation and Delivery:

  • Step 3.1: Prepare serial dilutions of this compound in a high-purity solvent (e.g., paraffin (B1166041) oil or hexane). A solvent blank must be included as a negative control.
  • Step 3.2: A charcoal-filtered, humidified, and continuous airflow is passed over the antenna.
  • Step 3.3: A defined volume of the stimulus solution is applied to filter paper and inserted into a Pasteur pipette. The pipette tip is placed into the main airflow directed at the antenna.
  • Step 3.4: A puff of air is passed through the pipette to introduce the stimulus into the continuous airflow. The duration and flow rate of this puff must be kept consistent for all stimuli.

4. Data Acquisition and Analysis:

  • Step 4.1: Turn on the amplifier and allow the system to warm up and stabilize.
  • Step 4.2: Monitor the baseline signal. It should be stable and exhibit minimal noise or drift before proceeding.
  • Step 4.3: Record the response to a solvent blank first to ensure it does not elicit a response.
  • Step 4.4: Present the stimuli, starting with the lowest concentration, allowing sufficient time between puffs for the antenna to recover and the baseline to stabilize.
  • Step 4.5: Measure the amplitude of the negative deflection from the baseline for each response.
  • Step 4.6 (Optional): If noise persists, apply post-acquisition digital filters (e.g., a 50/60 Hz notch filter) during analysis.[16]

Visualizations

Diagrams of Workflows and Pathways

EAG_Troubleshooting_Workflow Start Start EAG Experiment CheckBaseline Is Baseline Stable and Quiet? Start->CheckBaseline Proceed Proceed with Stimulus Delivery CheckBaseline->Proceed Yes NoiseType Characterize Noise CheckBaseline->NoiseType No HumNoise 50/60 Hz Hum? NoiseType->HumNoise DriftNoise Baseline Drifting? HumNoise->DriftNoise No CheckGrounding Check Grounding & Shielding (Faraday Cage, Star Ground) HumNoise->CheckGrounding Yes SpikeNoise Random Spikes? DriftNoise->SpikeNoise No CheckPrep Check Antenna Preparation (Freshness, Contact) DriftNoise->CheckPrep Yes CheckConnections Check Electrical Connections & Look for Static Sources SpikeNoise->CheckConnections Yes CheckGrounding->CheckBaseline ReEquilibrate Re-Equilibrate System (Temperature, Airflow) CheckPrep->ReEquilibrate CheckConnections->CheckBaseline ReEquilibrate->CheckBaseline

Caption: A troubleshooting workflow for identifying and resolving common baseline issues in EAG.

EAG_Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis EnvSetup 1. Environmental Setup (Cage, Grounding) StimPrep 2. Stimulus Preparation (this compound dilutions) EnvSetup->StimPrep AntennaPrep 3. Antenna & Electrode Preparation StimPrep->AntennaPrep Stabilize 4. System Stabilization & Baseline Check AntennaPrep->Stabilize Record 5. Stimulus Delivery & Data Recording Stabilize->Record Measure 6. Response Measurement (Amplitude) Record->Measure Analyze 7. Data Analysis (Dose-Response Curve) Measure->Analyze

Caption: The sequential workflow for a typical EAG experiment, from setup to data analysis.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Odorant Receptor (OR) + Orco Co-receptor Complex Odorant->OR IonChannel Ion Channel Opening OR->IonChannel Conformational Change Membrane Dendritic Membrane of Olfactory Receptor Neuron CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization EAG_Signal Summated Potential Change (Recorded as EAG Signal) Depolarization->EAG_Signal

Caption: A simplified diagram of the ionotropic olfactory signal transduction pathway in insects.

References

Technical Support Center: Optimizing Controlled-Release Formulations for 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlled-release formulations of 7-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing controlled-release formulations for this compound?

A1: this compound is a volatile and lipophilic compound. The primary challenges include:

  • Preventing Evaporation: Its volatile nature can lead to significant loss of the active compound during formulation processing and storage.

  • Low Aqueous Solubility: Being lipophilic, it has poor solubility in aqueous media, which can affect formulation stability and in vitro release testing.

  • Encapsulation Efficiency: Achieving high encapsulation efficiency can be difficult due to its volatility and potential for partitioning out of the carrier system.

  • Stability: The formulation must be stable over time, preventing leakage of the encapsulated compound.

Q2: Which controlled-release technologies are most suitable for this compound?

A2: Lipid-based and polymer-based nanoencapsulation technologies are well-suited for volatile and lipophilic compounds like this compound.[1][2] These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can protect volatile compounds from degradation and control their release.[3][4]

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs are composed of a blend of solid and liquid lipids, which can improve drug loading and prevent expulsion during storage.

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate lipophilic compounds and improve their stability and bioavailability.[5]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanocapsules or nanospheres that effectively entrap volatile compounds and provide a sustained release profile.

Q3: How can I improve the encapsulation efficiency of this compound in my formulation?

A3: To improve encapsulation efficiency, consider the following:

  • Optimize Formulation Parameters: Adjust the ratio of this compound to the lipid or polymer matrix. Increasing the amount of the carrier material can sometimes improve encapsulation.

  • Process Optimization: For methods involving temperature, such as hot homogenization, ensure the processing temperature is high enough to melt the lipid but not so high as to cause significant evaporation of the this compound. A closed system can also help to minimize loss.

  • Surfactant Selection: The type and concentration of surfactant are critical for stabilizing the formulation and preventing drug leakage. Experiment with different surfactants and their concentrations to find the optimal balance.

  • Rapid Solidification: For SLNs and NLCs, rapid cooling of the formulation from a high temperature to a low temperature can help to quickly solidify the lipid matrix and trap the volatile compound inside.

Q4: What are the recommended analytical techniques for quantifying this compound in controlled-release formulations?

A4: Due to its volatile nature and the presence of a ketone group, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying volatile compounds. Headspace GC-MS is particularly useful for analyzing the released compound from the formulation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization: Since this compound lacks a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary to allow for sensitive UV detection.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency / High Drug Loss
Potential Cause Troubleshooting Step Expected Outcome
Evaporation during processing - Use a closed processing system.- Minimize processing time at elevated temperatures.- Optimize the temperature to be just above the lipid's melting point.Reduced loss of this compound, leading to higher encapsulation efficiency.
Poor partitioning into the carrier - Increase the lipid-to-drug ratio.- Select a lipid with higher solubilizing capacity for this compound.- For polymeric nanoparticles, choose a polymer with appropriate hydrophobicity.Improved partitioning of the compound into the carrier matrix.
Inadequate stabilization - Screen different surfactants and co-surfactants.- Optimize the surfactant concentration to ensure proper emulsification and stabilization of the nanoparticles.Formation of stable nanoparticles that effectively retain the encapsulated compound.
Issue 2: Formulation Instability (e.g., Particle Aggregation, Phase Separation)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient surface charge - Measure the zeta potential of the nanoparticles.- If the zeta potential is low (close to zero), consider adding a charged surfactant or a stabilizer to increase electrostatic repulsion between particles.Increased zeta potential (typically > |30| mV) and improved colloidal stability.
Incompatible formulation components - Ensure all components (lipid, surfactant, etc.) are compatible with each other and with the intended application medium.- Perform compatibility studies (e.g., using DSC or FTIR) if necessary.A stable, homogenous formulation without signs of precipitation or separation.
Ostwald Ripening (for nanoemulsions) - Use a combination of a highly water-soluble surfactant and a poorly water-soluble co-surfactant.- Incorporate a small amount of a highly water-insoluble compound (ripening inhibitor) in the oil phase.Reduced droplet growth over time, leading to long-term stability of the nanoemulsion.
Issue 3: Inconsistent or Uncontrolled Release Profile
Potential Cause Troubleshooting Step Expected Outcome
Burst release - Ensure high encapsulation efficiency to minimize the amount of surface-adsorbed drug.- Increase the density of the carrier matrix (e.g., by using a lipid with a higher melting point for SLNs).- For polymeric nanoparticles, increase the polymer concentration or use a polymer with a slower degradation rate.A more controlled initial release phase with a reduced burst effect.
Incomplete or very slow release - Decrease the particle size to increase the surface area-to-volume ratio.- For SLNs/NLCs, incorporate a liquid lipid to create a less ordered crystal structure, facilitating drug diffusion.- For polymeric nanoparticles, select a polymer with a faster degradation rate or higher permeability.A more complete and timely release of the encapsulated compound.
Variability between batches - Standardize all formulation parameters, including component concentrations, processing times, temperatures, and stirring/homogenization speeds.- Ensure consistent quality of all raw materials.Improved batch-to-batch reproducibility of the release profile.

Data Presentation

Table 1: Hypothetical Formulation Parameters for this compound Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid (Glyceryl Monostearate) (mg)This compound (mg)Surfactant (Polysorbate 80) (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN-1500501.0250 ± 150.35 ± 0.05-25 ± 365 ± 55.9 ± 0.5
SLN-2500502.0180 ± 100.25 ± 0.03-32 ± 485 ± 47.8 ± 0.4
SLN-3750502.0210 ± 120.28 ± 0.04-35 ± 392 ± 35.8 ± 0.3
SLN-45001002.0220 ± 180.40 ± 0.06-28 ± 575 ± 611.5 ± 0.9

Table 2: Hypothetical In Vitro Release Profile of this compound from SLN Formulations in Phosphate Buffered Saline (pH 7.4)

Time (hours)SLN-1 Cumulative Release (%)SLN-2 Cumulative Release (%)SLN-3 Cumulative Release (%)SLN-4 Cumulative Release (%)
125 ± 315 ± 212 ± 220 ± 3
445 ± 430 ± 325 ± 340 ± 4
860 ± 548 ± 440 ± 458 ± 5
1272 ± 662 ± 555 ± 570 ± 6
2485 ± 780 ± 675 ± 688 ± 7

Experimental Protocols

Protocol 1: Preparation of this compound Loaded SLNs by Hot Homogenization followed by Ultrasonication
  • Preparation of Lipid Phase: Weigh 500 mg of Glyceryl Monostearate and dissolve it in a suitable organic solvent (e.g., 5 mL of acetone). Add 50 mg of this compound to this solution.

  • Preparation of Aqueous Phase: Prepare a 2% (w/v) solution of Polysorbate 80 in 50 mL of deionized water.

  • Homogenization: Heat both the lipid and aqueous phases to 75°C. Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.

  • Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe ultrasonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size.

  • Cooling and Nanoparticle Formation: Quickly cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles and encapsulate the this compound.

  • Purification: Centrifuge the SLN dispersion at a low speed (e.g., 2,000 rpm for 10 minutes) to remove any non-incorporated lipid. The supernatant contains the SLNs.

Protocol 2: Quantification of this compound by HPLC with DNPH Derivatization
  • Sample Preparation:

    • To determine encapsulation efficiency, dissolve a known amount of the SLN formulation in a suitable solvent (e.g., methanol) to break the nanoparticles and release the encapsulated compound.

    • For release studies, take aliquots from the release medium at specified time points.

  • Derivatization:

    • To 1 mL of the sample solution, add 1 mL of a freshly prepared 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 365 nm.

    • Quantification: Create a calibration curve using standard solutions of this compound-DNPH derivative of known concentrations.

Mandatory Visualization

Experimental_Workflow_SLN_Preparation A Lipid Phase Preparation (Glyceryl Monostearate + this compound in organic solvent) C Heating to 75°C A->C B Aqueous Phase Preparation (Polysorbate 80 in water) B->C D High-Speed Homogenization (10,000 rpm, 15 min) C->D Combine Phases E Probe Ultrasonication (70% amplitude, 15 min) D->E Coarse Emulsion F Rapid Cooling (Ice Bath) E->F Nanoemulsion G SLN Formation & Purification F->G

Caption: Workflow for the preparation of this compound loaded SLNs.

Troubleshooting_Low_Encapsulation_Efficiency Start Low Encapsulation Efficiency Detected Q1 Is processing temperature optimized? Start->Q1 A1_No Use Closed System & Minimize Temperature Q1->A1_No No Q2 Is partitioning into carrier efficient? Q1->Q2 Yes A1_Yes Increase Lipid:Drug Ratio A2_Yes Optimize Surfactant Type & Concentration A1_Yes->A2_Yes A1_No->Q2 Q2->A2_Yes Yes A2_No Select Lipid with Higher Solubility for Drug Q2->A2_No No End Improved Encapsulation Efficiency A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting low encapsulation efficiency.

References

Technical Support Center: Ensuring Reproducibility in 7-Methyl-4-octanone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to address reproducibility challenges in bioassays involving the volatile organic compound 7-Methyl-4-octanone. By offering detailed troubleshooting guides, standardized experimental protocols, and a deeper understanding of the underlying biological pathways, we aim to enhance the consistency and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reproducibility in bioassays can be affected by a multitude of factors, from subtle variations in experimental setup to the physiological state of the test organisms. This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

General Bioassay & Olfactometer Issues

Q1: We are observing high variability in the behavioral responses of our test insects to this compound in our Y-tube olfactometer. What are the likely causes?

A1: High variability is a common challenge in behavioral bioassays. Several factors could be contributing to this issue:

  • Inconsistent Stimulus Delivery: The concentration of this compound reaching the insect may vary between trials. This can be due to inconsistent airflow rates, solvent evaporation effects, or adsorption of the compound onto surfaces of the delivery system.[1]

  • Biological Variation: The physiological state of the insects (e.g., age, mating status, time of day, and nutritional status) can significantly influence their responsiveness to olfactory cues.[2]

  • Environmental Fluctuations: Changes in temperature, humidity, and light conditions in the laboratory can affect both the volatility of the compound and the activity level of the insects.

  • Contamination: Residual odors from previous experiments or cleaning agents can interfere with the insect's ability to detect the target compound. Thorough cleaning of the olfactometer between trials is crucial.[3]

  • Positional Bias: Insects may have an inherent preference for one arm of the olfactometer regardless of the stimulus. It is essential to randomize the presentation of the stimulus and control arms.[3]

Q2: How can we validate that our olfactometer setup is functioning correctly before starting experiments with this compound?

A2: To ensure your olfactometer is free from positional bias and that the airflow is uniform, conduct the following control experiments:

  • Air vs. Air: Run trials with clean, filtered air delivered to both arms of the olfactometer. The insects should show no significant preference for either arm.

  • Solvent vs. Solvent: If you are using a solvent to deliver this compound, present filter paper treated with the solvent in both arms. Again, there should be no significant preference.

  • Smoke Test: To visualize airflow, a smoke test can be performed to ensure a laminar flow from each arm into the main chamber without turbulence or mixing at the decision point.[4]

Q3: What is the best way to prepare and deliver this compound in a behavioral bioassay to ensure consistent concentrations?

A3: To ensure consistent delivery of this volatile compound:

  • Use a Low-Volatility Solvent: If a solvent is necessary, choose one with low volatility to minimize changes in concentration due to evaporation.[1]

  • Prepare Fresh Dilutions: Prepare serial dilutions of this compound immediately before each experimental run to avoid degradation or changes in concentration.

  • Precise Application: Use a calibrated micropipette to apply a consistent volume of the solution to a standardized filter paper.

  • Solvent Evaporation Time: Allow the solvent to fully evaporate from the filter paper before placing it in the olfactometer to avoid a repellent effect from the solvent itself.[3]

Electroantennography (EAG) & Gas Chromatography-EAG (GC-EAG) Issues

Q4: Our EAG recordings for this compound show a low signal-to-noise ratio. How can we improve the quality of our recordings?

A4: A low signal-to-noise ratio in EAG can be caused by several factors:

  • Poor Antenna Preparation: The health and viability of the insect antenna are critical. Use healthy, undamaged antennae from insects of a consistent age and physiological state.

  • Electrode Contact: Ensure good electrical contact between the electrodes and the antenna. Use freshly prepared saline solution appropriate for the insect species.

  • Electrical Interference: External electrical noise (e.g., from nearby equipment) can interfere with the recordings. Use a Faraday cage to shield the setup.

  • Inadequate Grounding: A stable, common ground is essential to minimize electrical noise.

  • Baseline Drift: Allow the antennal preparation to stabilize in the humidified air stream before starting recordings to establish a stable baseline.[1]

Q5: We are using GC-EAG to analyze a mixture of volatiles including this compound, but we are having trouble getting reproducible EAG responses. What could be the issue?

A5: Reproducibility in GC-EAG can be challenging. Consider the following:

  • Column Bleed: High temperatures can cause the stationary phase of the GC column to bleed, which can contaminate the system and affect the antenna's responsiveness.

  • Inconsistent Split Ratio: If you are using a splitter to direct the effluent to the FID and the antenna, ensure the split ratio is consistent between runs.

  • Antennal Fatigue: Repeated stimulation of the antenna with high concentrations of compounds can lead to fatigue and reduced responsiveness. Allow for adequate recovery time between injections.

  • Data Analysis: Manual analysis of GC-EAG data can be subjective. Consider using quantitative analysis methods that are more robust to baseline drift and low signal-to-noise ratios.[5]

Quantitative Data

While a comprehensive search of published literature was conducted, no specific quantitative dose-response data for this compound in electroantennography or behavioral bioassays was found. To aid researchers, the following tables provide a template for how such data should be structured for clear comparison and to enhance reproducibility. Researchers are encouraged to report their findings in a similar format.

Table 1: Hypothetical Electroantennogram (EAG) Dose-Response to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SEn
0 (Control)0.1 ± 0.0210
0.010.3 ± 0.0510
0.10.8 ± 0.110
11.5 ± 0.210
102.1 ± 0.310
1002.5 ± 0.410

Table 2: Hypothetical Y-Tube Olfactometer Behavioral Response to this compound

Concentration (µg/µL)% Choosing Treatment Arm ± SE% Choosing Control Arm ± SE% No Choice ± SEnp-value
0 (Control vs. Control)52 ± 3.148 ± 3.1050>0.05
165 ± 4.530 ± 4.25 ± 1.550<0.05
1078 ± 3.818 ± 3.54 ± 1.350<0.01
10085 ± 3.212 ± 2.93 ± 1.150<0.001

Experimental Protocols

To promote standardization and improve reproducibility, detailed methodologies for key bioassays are provided below.

Protocol 1: Y-Tube Olfactometer Bioassay for Behavioral Response
  • Apparatus: A glass Y-tube olfactometer with a central arm and two choice arms. Airflow is purified with activated charcoal and humidified by passing through distilled water before entering each arm at a controlled rate (e.g., 200 mL/min).

  • Insect Preparation: Use insects of a standardized age, mating status, and nutritional state. Acclimate them to the experimental room conditions for at least 1 hour prior to the assay.

  • Stimulus Preparation: Prepare serial dilutions of this compound in a low-volatility solvent (e.g., paraffin (B1166041) oil). Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper. For the control, apply the same volume of solvent to another filter paper.

  • Assay Procedure: a. Place the treatment and control filter papers in their respective olfactometer arms. b. Introduce a single insect into the base of the central arm. c. Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a predetermined distance into one of the arms.[6] d. Record the choice and remove the insect. e. After each trial, rotate the Y-tube 180 degrees to avoid positional bias. f. Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake at a high temperature between treatments to prevent contamination.

  • Data Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.

Protocol 2: Electroantennography (EAG) for Olfactory Response
  • Insect Preparation: Immobilize a healthy insect in a pipette tip or on a wax block, exposing the antennae.

  • Antenna Preparation: Excise one antenna at the base and mount it between two glass capillary electrodes filled with an appropriate saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A defined volume of this compound solution on filter paper is placed inside a Pasteur pipette (a "puffer"). The tip of the puffer is inserted into a hole in the main air stream tube. A controlled puff of air is delivered through the puffer to introduce the stimulus to the antenna.

  • Recording: The electrical potential difference between the two electrodes is amplified, filtered, and recorded using a data acquisition system. The response is measured as the peak amplitude of the negative voltage deflection from the baseline.

  • Data Analysis: Normalize responses by expressing them as a percentage of the response to a standard reference compound to account for variations in antennal preparation and viability over time. Generate dose-response curves by plotting the normalized response against the logarithm of the stimulus concentration.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated.

general_olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR Odorant Receptor (OR) OBP_Odorant->OR Interacts with Orco Orco (Co-receptor) IonChannel Ion Channel OR->IonChannel Opens SignalCascade Signal Transduction Cascade OR->SignalCascade Activates ActionPotential Action Potential to Brain IonChannel->ActionPotential SignalCascade->ActionPotential

Caption: Generalized insect olfactory signaling pathway for volatile compounds.

troubleshooting_workflow Start Inconsistent Bioassay Results CheckStimulus Verify Stimulus Preparation & Delivery Start->CheckStimulus CheckOrganism Assess Biological Variability Start->CheckOrganism CheckSetup Examine Experimental Setup Start->CheckSetup DataAnalysis Review Data Analysis Methods Start->DataAnalysis SolutionStimulus Standardize dilutions, solvent, delivery method CheckStimulus->SolutionStimulus SolutionOrganism Standardize age, sex, and physiological state CheckOrganism->SolutionOrganism SolutionSetup Clean equipment thoroughly, control environment CheckSetup->SolutionSetup SolutionData Use appropriate statistical tests DataAnalysis->SolutionData End Reproducible Results SolutionStimulus->End SolutionOrganism->End SolutionSetup->End SolutionData->End

Caption: Logical workflow for troubleshooting irreproducible bioassay results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is critical for product quality and safety. This guide provides a comprehensive comparison of analytical methods for the validation of 7-Methyl-4-octanone, a branched-chain ketone. We present a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace (HS) sampling and Gas Chromatography with Flame Ionization Detection (GC-FID) as a viable alternative. This guide includes supporting experimental data, detailed methodologies, and workflow visualizations to aid in the selection and implementation of a suitable analytical method.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative validation parameters for the analysis of this compound using HS-GC-MS and HS-GC-FID. The data presented is representative of typical performance characteristics for the analysis of volatile ketones and is compiled from various studies on similar analytes.[1][2][3][4][5]

Table 1: Comparison of Method Performance Parameters

Validation ParameterHS-GC-MSHS-GC-FIDTypical Acceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (Recovery) 95-105%92-108%80-120%
Precision (RSD%) < 5%< 8%< 15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity High (Mass Spectra)Moderate (Retention Time)No interference at the retention time of the analyte

Table 2: Detailed Linearity Data

MethodCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
HS-GC-MS 0.1 - 50y = 50123x + 12580.9992
HS-GC-FID 0.5 - 100y = 45879x - 25470.9985

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of volatile ketones.[1][5]

Method 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL. 1 mL of each standard is placed in a 20 mL headspace vial and sealed.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

Method 2: Headspace-Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL. 1 mL of each standard is placed in a 20 mL headspace vial and sealed.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • GC-FID Parameters:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 230°C at 15°C/min, and held for 10 minutes.

    • Detector Temperature: 280°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Helium) Flow: 25 mL/min

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation Define_Purpose Define Analytical Method Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Prepare_Standards Prepare Standards & Samples Set_Criteria->Prepare_Standards Analyze_Samples Analyze Samples Prepare_Standards->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Linearity Linearity Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Specificity Specificity Collect_Data->Specificity Validation_Report Prepare Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Final_Approval Final Approval Validation_Report->Final_Approval Method_Selection_Decision_Tree Start Start: Need to Analyze This compound Qual_Quant Qualitative or Quantitative Analysis? Start->Qual_Quant High_Specificity High Specificity Required? Qual_Quant->High_Specificity Quantitative GC_MS Use GC-MS Qual_Quant->GC_MS Qualitative High_Specificity->GC_MS Yes GC_FID Use GC-FID High_Specificity->GC_FID No Qualitative Qualitative Quantitative Quantitative Yes Yes No No

References

A Comparative Guide to Quantification Methods for 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of 7-Methyl-4-octanone, a volatile organic compound of interest in various research and development sectors. This document offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, supported by detailed experimental protocols and representative performance data.

Introduction to this compound and its Analysis

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a ketone that, due to its volatility, is amenable to analysis by gas chromatography.[1] Accurate quantification is crucial for its application in various fields. This guide compares two primary analytical approaches: direct analysis by GC-MS and indirect analysis by HPLC following derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH).

Experimental Methodologies

A critical aspect of reliable quantification is a well-defined experimental protocol. Below are detailed methodologies for the two techniques compared in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds.[1]

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or hexane (B92381). Calibration standards are prepared by serial dilution of the stock solution. For sample analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to both the calibration standards and the unknown samples to correct for variations in injection volume and instrument response.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent.

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile ketones.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, with the source temperature at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard.

Workflow for GC-MS Quantification:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (this compound in Methanol) B Create Calibration Standards A->B C Add Internal Standard B->C E Inject Sample C->E D Prepare Unknown Samples D->C F GC Separation E->F G MS Detection (SIM Mode) F->G H Generate Calibration Curve G->H I Quantify Unknown Samples H->I

GC-MS analysis workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following 2,4-DNPH Derivatization

For non-volatile or thermally labile compounds, or to enhance detection sensitivity, HPLC is a powerful alternative. For ketones like this compound, derivatization is necessary to introduce a chromophore for UV detection. 2,4-Dinitrophenylhydrazine (2,4-DNPH) is a common derivatizing agent for carbonyl compounds.

Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a saturated solution of 2,4-DNPH in acetonitrile (B52724) containing a small amount of acid (e.g., 1% v/v sulfuric acid).

  • Reaction: Mix a known volume of the sample (or standard) with an excess of the 2,4-DNPH solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Quenching: The reaction can be quenched by adding a neutral or slightly basic solution.

  • Extraction: The resulting 2,4-dinitrophenylhydrazone derivative is then extracted into an organic solvent (e.g., hexane or dichloromethane). The extract is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The 2,4-dinitrophenylhydrazone derivatives have a strong absorbance at approximately 365 nm.

  • Injection Volume: 10 µL.

Workflow for HPLC-UV Quantification with Derivatization:

HPLC-UV Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Stock & Standards B Derivatization with 2,4-DNPH A->B C Extraction of Hydrazones B->C D Reconstitute in Mobile Phase C->D E Inject Sample D->E F HPLC Separation E->F G UV Detection (365 nm) F->G H Generate Calibration Curve G->H I Quantify Unknown Samples H->I

HPLC-UV with derivatization workflow.

Performance Comparison

The following tables summarize the representative performance characteristics for the quantification of this compound using GC-MS and HPLC-UV with 2,4-DNPH derivatization. These values are based on typical performance for the analysis of volatile ketones and their derivatives.

Table 1: Comparison of Method Validation Parameters

ParameterGC-MSHPLC-UV with 2,4-DNPH Derivatization
Linearity (R²) > 0.995> 0.998
Precision (RSD) < 10%< 5%
Accuracy (Recovery) 90-110%95-105%
Limit of Detection (LOD) Low ng/mLLow to mid pg/mL
Limit of Quantification (LOQ) Mid ng/mLHigh pg/mL to low ng/mL
Specificity High (based on mass-to-charge ratio)High (based on retention time and UV spectrum)
Throughput High (direct injection)Moderate (requires derivatization)

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
GC-MS - High specificity due to mass detection- No derivatization required for volatile compounds- High throughput- Requires a volatile and thermally stable analyte- Potential for matrix interference
HPLC-UV with 2,4-DNPH Derivatization - High sensitivity due to chromophore introduction- Applicable to a wider range of matrices- Robust and widely available instrumentation- Derivatization step adds complexity and time- Potential for incomplete derivatization- Derivatizing agent can be a source of contamination

Conclusion

Both GC-MS and HPLC-UV with 2,4-DNPH derivatization are viable and robust methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • GC-MS is the more direct and higher-throughput method, making it ideal for routine analysis of relatively clean samples where high sensitivity is not the primary concern.

  • HPLC-UV with 2,4-DNPH derivatization offers superior sensitivity and is a strong choice when lower detection limits are required or when dealing with complex matrices that may interfere with direct GC-MS analysis.

It is recommended that laboratories validate their chosen method in-house to ensure it meets the specific performance criteria required for their application. This guide provides a solid foundation for the selection and implementation of a suitable analytical method for the accurate and reliable quantification of this compound.

References

Comparative study of different synthesis routes for 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of target molecules is a primary concern. This guide provides a comparative study of two distinct synthetic routes for the ketone 7-Methyl-4-octanone, a compound with potential applications in various chemical industries. The presented pathways are the Grignard reaction followed by oxidation of the intermediate alcohol, and the acetoacetic ester synthesis. This comparison is based on detailed experimental protocols and performance data to aid in the selection of the most suitable method for a given research or production context.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their performance metrics.

ParameterGrignard Reaction followed by OxidationAcetoacetic Ester Synthesis
Starting Materials Isoamyl bromide, Magnesium, Butanal, Sodium hypochlorite (B82951), Acetic acidEthyl acetoacetate (B1235776), Sodium ethoxide, 1-Bromopropane, Isoamyl bromide, Hydrochloric acid, Sodium hydroxide
Overall Yield ~80%Not explicitly found for this specific compound, but generally moderate to good yields are expected.
Reaction Steps 23 (alkylation, hydrolysis, decarboxylation)
Reaction Time ~4-5 hoursSeveral hours for each step, likely longer overall.
Key Intermediates 7-Methyl-4-octanolEthyl 2-isopentyl-3-oxohexanoate
Purity High, purification by distillation.Requires careful purification to remove byproducts.

Experimental Protocols

Route 1: Grignard Reaction and Subsequent Oxidation

This two-step synthesis first employs a Grignard reaction to form the precursor alcohol, 7-methyl-4-octanol, which is then oxidized to the target ketone. This method is adapted from a well-established protocol for a similar ketone, 2-methyl-4-heptanone.

Step 1: Synthesis of 7-Methyl-4-octanol via Grignard Reaction

  • Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a condenser with a calcium chloride tube, and a magnetic stirrer. The system is thoroughly flame-dried and flushed with dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a crystal of iodine. A solution of isoamyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and gentle refluxing of the ether. The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Aldehyde: The Grignard solution is cooled to room temperature. A solution of butanal (0.9 equivalents) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then refluxed for 20 minutes.

  • Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by 5% aqueous hydrochloric acid to dissolve the magnesium salts. The ether layer is separated, washed with 5% aqueous sodium hydroxide, and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The diethyl ether is removed by rotary evaporation to yield crude 7-methyl-4-octanol, which can be purified by distillation.

Step 2: Oxidation of 7-Methyl-4-octanol to this compound

  • Reaction Setup: A solution of 7-methyl-4-octanol (1.0 equivalent) in acetic acid is placed in a flask equipped with a magnetic stirrer and cooled in a water bath.

  • Oxidation: An aqueous solution of sodium hypochlorite (2.0 equivalents) is added dropwise over 30 minutes, maintaining the temperature between 15-25 °C.

  • Work-up: After the addition, the mixture is stirred for an additional 1.5 hours at room temperature. Water is added, and the product is extracted with dichloromethane.

  • Purification: The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed by rotary evaporation, and the resulting this compound is purified by distillation.

Route 2: Acetoacetic Ester Synthesis

This classical method for ketone synthesis involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. To obtain this compound, a sequential dialkylation is necessary.

  • Formation of the Enolate: In a flask equipped with a stirrer and a reflux condenser, sodium ethoxide (1.1 equivalents) is prepared by reacting sodium metal with absolute ethanol. After the reaction is complete, ethyl acetoacetate (1.0 equivalent) is added dropwise to form the sodium salt of the enolate.

  • First Alkylation: 1-Bromopropane (1.0 equivalent) is added to the enolate solution, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Second Alkylation: A stronger base, such as potassium tert-butoxide (1.1 equivalents), is added to the mono-alkylated product to form a new enolate. Isoamyl bromide (1.0 equivalent) is then added, and the mixture is refluxed to achieve dialkylation.

  • Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is hydrolyzed by refluxing with aqueous sodium hydroxide. The solution is then acidified with hydrochloric acid and heated to induce decarboxylation, yielding this compound.

  • Purification: The crude product is extracted with diethyl ether, washed, dried, and purified by distillation.

Comparative Workflow Visualization

The following diagram illustrates the logical flow and comparison of the two synthetic routes.

Synthesis_Comparison cluster_0 Route 1: Grignard Reaction & Oxidation cluster_1 Route 2: Acetoacetic Ester Synthesis cluster_2 Comparison Metrics start1 Isoamyl Bromide + Butanal step1_1 Grignard Reaction start1->step1_1 intermediate1 7-Methyl-4-octanol step1_1->intermediate1 step1_2 Oxidation intermediate1->step1_2 end1 This compound step1_2->end1 comp_yield Yield: Route 1 > Route 2 (expected) start2 Ethyl Acetoacetate + 1-Bromopropane + Isoamyl Bromide step2_1 Sequential Alkylation start2->step2_1 intermediate2 Dialkylated Acetoacetic Ester step2_1->intermediate2 step2_2 Hydrolysis & Decarboxylation intermediate2->step2_2 end2 This compound step2_2->end2 comp_steps Steps: Route 1 (2) < Route 2 (3) comp_time Time: Route 1 < Route 2 (likely)

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the Grignard reaction followed by oxidation and the acetoacetic ester synthesis are viable methods for the preparation of this compound. The Grignard route appears to be more direct, involving fewer steps and likely resulting in a higher overall yield and shorter reaction time. The acetoacetic ester synthesis, while a classic and versatile method for ketone formation, is more complex for this particular target due to the need for sequential dialkylation. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of overall yield and process efficiency.

Unveiling the Biological Potential of 7-Methyl-4-octanone: A Comparative Guide to its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of aliphatic ketones is paramount for the discovery of novel bioactive compounds. This guide provides a comprehensive comparison of the predicted biological activity of 7-Methyl-4-octanone and its structural analogs, supported by available experimental data on related molecules. Detailed experimental protocols are also presented to facilitate the validation of these predictions.

This compound is a branched-chain aliphatic ketone with a chiral center, suggesting that its stereochemistry could play a significant role in its biological activity. While direct experimental data on the pharmacological effects of this compound is limited in publicly available literature, a comparative analysis with its structural analogs provides a framework for predicting its potential bioactivities. These activities may span from antimicrobial and insecticidal to pheromonal effects.

Comparative Biological Activity of Aliphatic Ketones

The biological activity of aliphatic ketones is significantly influenced by their structural features, primarily the length of the carbon chain and the position of the carbonyl group.[1] The following table summarizes the known biological activities of various aliphatic ketones that are structurally related to this compound. This comparative data allows for informed predictions about the potential bioactivities of this compound.

Compound NameStructureCarbon Chain LengthCarbonyl PositionKnown/Predicted Biological ActivityReference
This compound C9H18O 9 4 Predicted antimicrobial, insecticidal, and pheromonal activity. -
2-HeptanoneC7H14O72Promotes bacterial surface motility in Sinorhizobium meliloti.[1][1]
2-DecanoneC10H20O102Promotes bacterial surface motility in S. meliloti.[1][1]
2-UndecanoneC11H22O112Exhibits fumigant and insecticidal activity; active ingredient in the insect repellent BioUD®.[2][2]
2-DodecanoneC12H24O122Promotes bacterial surface motility in S. meliloti.[1][1]
2-Tridecanone (B165437)C13H26O132Promotes bacterial surface motility in S. meliloti.[1][1]
3-TridecanoneC13H26O133Does not promote bacterial surface motility in S. meliloti.[1][1]
4-TridecanoneC13H26O134Does not promote bacterial surface motility in S. meliloti.[1][1]
7-Tridecanone (B47724)C13H26O137Does not promote bacterial surface motility in S. meliloti.[1][1]
2-Pentadecanone (B165419)C15H30O152Highly active in promoting bacterial surface motility in S. meliloti at low concentrations.[1][1]
(S)-4-Methyl-3-heptanoneC8H16O83Insect pheromone.[3][4][3][4]
3-Methylcyclopentanone DerivativesVaried--Exhibit antibacterial activity against B. subtilis and E. coli.[5][5]

Structure-Activity Relationship Insights

The data presented in the table above reveals critical structure-activity relationships among aliphatic ketones:

  • Position of the Carbonyl Group: The position of the carbonyl group is a key determinant of biological activity. For instance, while 2-tridecanone promotes bacterial surface motility, its isomers 3-, 4-, and 7-tridecanone are inactive, highlighting the specificity of the molecular interaction.[1] This suggests that the placement of the carbonyl group at the 4-position in this compound will likely result in a distinct biological activity profile compared to its other positional isomers.

  • Acyl Chain Length: The length of the carbon chain also modulates biological activity. In the case of 2-ketones and their effect on bacterial motility, activity generally decreases with shorter acyl chains, with a notable exception for 2-pentadecanone which is highly active at low concentrations.[1] This indicates an optimal chain length for specific biological interactions.

  • Branching: The presence of a methyl branch, as in this compound, introduces a chiral center and alters the molecule's steric and electronic properties. This can significantly influence its interaction with biological targets. The existence of (S)-4-methyl-3-heptanone as a potent insect pheromone underscores the importance of both branching and stereochemistry in defining the biological function of aliphatic ketones.[3][4]

Experimental Protocols

To validate the predicted biological activities of this compound and its structural analogs, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well containing the diluted compound. Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Insecticidal Activity Bioassay (Contact Toxicity)

This protocol determines the dose of a compound that is lethal to 50% of a test insect population (LD50).

Materials:

  • Test compound

  • Acetone (or other suitable solvent)

  • Test insects (e.g., flour beetles - Tribolium castaneum)

  • Microsyringe applicator

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in acetone.

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects using a microsyringe applicator. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in petri dishes with a food source and maintain them under controlled environmental conditions (temperature and humidity).

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • LD50 Calculation: Use probit analysis or a similar statistical method to calculate the LD50 value from the mortality data.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further clarify the experimental process and conceptualize potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound & Analogs Stock Stock Solutions Compound->Stock Serial Serial Dilutions Stock->Serial Antimicrobial Antimicrobial Assay (MIC) Serial->Antimicrobial Insecticidal Insecticidal Assay (LD50) Serial->Insecticidal Data Quantitative Data (MIC, LD50) Antimicrobial->Data Insecticidal->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Experimental workflow for evaluating the biological activity of this compound and its analogs.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ketone This compound Receptor Pheromone Receptor / Ion Channel Ketone->Receptor Binding Membrane Membrane Disruption Ketone->Membrane SecondMessenger Second Messenger Activation Receptor->SecondMessenger CellularResponse Cellular Response (e.g., Apoptosis, Behavioral Change) Membrane->CellularResponse KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade GeneExpression Altered Gene Expression KinaseCascade->GeneExpression GeneExpression->CellularResponse

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

A Guide to Inter-Laboratory Comparison of 7-Methyl-4-octanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 7-Methyl-4-octanone, a volatile organic compound (VOC) relevant in flavor, fragrance, and potentially as a biomarker. Ensuring analytical accuracy and consistency across different laboratories is paramount for reliable research and development outcomes. This document outlines a model proficiency test (PT), including hypothetical comparative data, detailed experimental protocols, and standardized workflows.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are a critical component of quality assurance for analytical laboratories.[1][2] They provide an objective means to assess a laboratory's performance against its peers and a reference standard.[2] Typically organized by a third-party provider, these proficiency tests involve distributing a homogeneous and stable test material to participating laboratories for analysis.[3] The results are then statistically evaluated to provide a performance score for each participant, ensuring that analytical methods are robust and results are comparable across different sites. The entire process is generally governed by international standards such as ISO/IEC 17043, which sets the requirements for the competence of proficiency testing providers, and ISO 13528, which details the statistical methods for data analysis.[4][5]

Hypothetical Proficiency Test for this compound in Edible Oil

This guide presents a hypothetical proficiency test scenario where participating laboratories are tasked with quantifying this compound spiked into a refined olive oil matrix. Olive oil is chosen as a representative complex matrix relevant to the food and flavor industry.

Data Presentation: Quantitative Results

The performance of each participating laboratory is evaluated using a z-score, a standardized measure of how far a result deviates from the assigned value.[6] The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.[6]

  • X is the assigned value (the best estimate of the true concentration).

  • σ is the standard deviation for proficiency assessment.[6]

The interpretation of z-scores is standardized:

  • |z| ≤ 2.0 : Satisfactory performance.[1][6]

  • 2.0 < |z| < 3.0 : Questionable performance (warning signal).[6]

  • |z| ≥ 3.0 : Unsatisfactory performance (action signal).

Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound in Olive Oil

Laboratory IDReported Concentration (mg/kg)Assigned Value (X) (mg/kg)Standard Deviation for PT (σ) (mg/kg)z-scorePerformance Assessment
Lab-0015.255.000.500.50Satisfactory
Lab-0024.895.000.50-0.22Satisfactory
Lab-0035.805.000.501.60Satisfactory
Lab-0046.255.000.502.50Questionable
Lab-0054.455.000.50-1.10Satisfactory
Lab-0063.205.000.50-3.60Unsatisfactory
Lab-0075.105.000.500.20Satisfactory
Lab-0085.555.000.501.10Satisfactory
Lab-0094.955.000.50-0.10Satisfactory
Lab-0106.055.000.502.10Questionable

Experimental Protocols

Detailed and standardized methodologies are crucial for minimizing analytical variability. The following protocols for sample preparation and analysis are recommended for the quantification of this compound in an edible oil matrix.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid and solid samples.[7] It is widely used for the analysis of flavor compounds in food matrices like edible oils.[8][9]

  • Sample Aliquoting : Accurately weigh 2.0 ± 0.1 g of the olive oil sample into a 20 mL headspace vial.

  • Internal Standard : Add a known concentration of an appropriate internal standard (e.g., 2-heptanone-d3) to each vial for accurate quantification.

  • Vial Sealing : Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

  • Incubation : Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 20 minutes to partition the volatile compounds into the headspace.[9]

  • SPME Fiber Exposure : Insert the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the vial's headspace. Expose the fiber for 30 minutes at 60°C to adsorb the analytes.[9]

  • Fiber Desorption : After extraction, immediately transfer the SPME fiber to the gas chromatograph's injection port for thermal desorption.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and identification of volatile compounds due to its high sensitivity and specificity.[10][11]

Table 2: GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph (GC)
Injection Port Temperature250°C
Injection ModeSplitless (for 1 minute)
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature 40°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
SIM Ions for this compoundm/z 71, 43, 86 (quantification ion in bold)
SIM Ions for Internal Standard(To be determined based on the chosen standard)

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme, from the preparation of the test material to the final evaluation of the participating laboratories.

G cluster_0 PT Provider Activities cluster_1 Participant Laboratory Activities P1 Test Material Preparation (Spiking this compound in Oil) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution to Participants P2->P3 P4 Data Collection and Analysis P3->P4 L1 Receive and Log Sample P3->L1 P5 Issuance of PT Report P4->P5 P5->L1 Feedback Loop L2 Sample Preparation (HS-SPME) L1->L2 L3 Instrumental Analysis (GC-MS) L2->L3 L4 Data Processing and Quantification L3->L4 L5 Report Results to PT Provider L4->L5 L5->P4 G Start Start: Edible Oil Sample Prep Sample Preparation: Weighing and Internal Standard Addition Start->Prep HS_SPME HS-SPME: Incubation and Extraction Prep->HS_SPME GC_MS GC-MS Analysis: Desorption, Separation, and Detection HS_SPME->GC_MS Data Data Processing: Peak Integration and Quantification GC_MS->Data Result Final Result: Concentration of This compound (mg/kg) Data->Result

References

Validation of 7-Methyl-4-octanone as a Species-Specific Attractant: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies validating 7-methyl-4-octanone as a species-specific attractant for any insect species. While research exists on structurally similar ketones and their roles as semiochemicals, such as 2-methyl-4-octanone (B1585218) in the agave weevil (Scyphophorus acupunctatus) and 4-methyl-3-hexanone as an ant alarm pheromone, this compound remains an uninvestigated compound in this context.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the validation of a candidate compound like this compound as a species-specific attractant. The methodologies outlined below are based on established protocols for the identification and evaluation of insect semiochemicals.

Comparative Data Presentation

To objectively assess the efficacy and specificity of a candidate attractant, quantitative data from various bioassays should be summarized. The following table templates illustrate how such data would be structured for clear comparison.

Table 1: Electroantennography (EAG) Response

This table would quantify the antennal sensory response of the target and non-target species to the candidate compound and controls.

CompoundTarget Species (e.g., Species A) Mean EAG Response (mV) ± SENon-Target Species 1 (e.g., Species B) Mean EAG Response (mV) ± SENon-Target Species 2 (e.g., Species C) Mean EAG Response (mV) ± SEControl (Solvent) Mean EAG Response (mV) ± SE
This compoundData not availableData not availableData not availableData not available
Positive Control (Known Attractant)Data not availableData not availableData not availableData not available
Negative Control (Inert Compound)Data not availableData not availableData not availableData not available

Table 2: Behavioral Response in Olfactometer Assays

This table would present the behavioral choices of insects in a controlled environment, indicating attraction, repulsion, or no response.

CompoundTarget Species (% Attraction)Non-Target Species 1 (% Attraction)Non-Target Species 2 (% Attraction)
This compoundData not availableData not availableData not available
Positive ControlData not availableData not availableData not available
Control (Solvent vs. Blank)Data not availableData not availableData not available

Table 3: Field Trapping Efficacy

This table would summarize the results from field trials, the ultimate test of an attractant's practical utility and specificity.

Lure CompositionTarget Species (Mean Captures/Trap/Day) ± SENon-Target Species (Mean Captures/Trap/Day) ± SE
This compoundData not availableData not available
Standard AttractantData not availableData not available
Unbaited Control TrapData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for key experiments in the evaluation of an insect attractant.

1. Electroantennography (EAG)

  • Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an initial screening of potential attractants.

  • Method:

    • An adult insect is immobilized, and its antennae are positioned between two microelectrodes.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A known concentration of the test compound (e.g., this compound) is introduced into the airstream for a defined period (e.g., 0.5 seconds).

    • The change in electrical potential across the antenna (the EAG response) is recorded.

    • Responses to the test compound are compared with those to a positive control (a known attractant for the species) and a negative control (the solvent alone).

    • The experiment is replicated with multiple individuals of the target and non-target species.

2. Y-Tube Olfactometer Bioassay

  • Objective: To assess the behavioral response (attraction or repulsion) of an insect to an odor source in a controlled laboratory setting.

  • Method:

    • A Y-shaped glass or plastic tube is used, with a single entry arm and two branching arms.

    • Purified air is passed through both branching arms towards the entry arm.

    • The test compound, applied to a filter paper, is placed in one of the branching arms, while a control (solvent only) is placed in the other.

    • A single insect is released at the end of the entry arm and allowed a set amount of time to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the branching arms.

    • The positions of the treatment and control arms are alternated between trials to avoid positional bias.

    • The percentage of insects choosing the treatment arm versus the control arm is calculated.

3. Field Trapping Studies

  • Objective: To evaluate the effectiveness and species-specificity of the candidate attractant under natural environmental conditions.

  • Method:

    • Traps suitable for the target insect are deployed in a habitat where the species is known to be present.

    • Lures containing the candidate attractant (e.g., this compound) are placed in a subset of the traps.

    • Control traps are either unbaited or baited with a standard, commercially available attractant for comparison.

    • Traps are arranged in a randomized block design to account for spatial variability.

    • Traps are checked at regular intervals, and the number of target and non-target insects captured is recorded.

    • The data are statistically analyzed to compare the capture rates of the different lure types.

Visualizing the Validation Process

Experimental Workflow for Attractant Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Assays cluster_2 Phase 3: Field Validation cluster_3 Conclusion A Hypothesized Attractant (this compound) B Electroantennography (EAG) A->B C Gas Chromatography-Electroantennographic Detection (GC-EAD) A->C D Y-Tube Olfactometer B->D Positive EAG response C->D Active compounds identified E Wind Tunnel Assays D->E F Dose-Response Evaluation E->F G Field Trapping Trials F->G Optimal dose determined H Comparison with Standard Lures G->H I Species Specificity Analysis H->I J Validation as Species-Specific Attractant I->J High target capture, low non-target capture G cluster_0 Evidence cluster_1 Conclusion A High EAG response in Target Species A G This compound is a Species-Specific Attractant for Species A A->G B Low/No EAG response in Non-Target Species B & C B->G C Strong attraction of Species A in Olfactometer C->G D No attraction of Species B & C in Olfactometer D->G E High capture rate of Species A in field traps E->G F Low capture rate of non-target species in field traps F->G

Assessing the Synergistic Effects of 7-Methyl-4-octanone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the synergistic effects of 7-Methyl-4-octanone with other compounds is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and data analysis methods for researchers and drug development professionals to assess potential synergistic interactions of this compound.

Introduction

This compound is a branched-chain ketone whose biological activities and potential interactions with other compounds are not yet extensively studied.[1] Understanding the synergistic effects of this compound is crucial for identifying novel therapeutic combinations or predicting potential toxicological interactions. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[2][3] This guide outlines the methodologies to quantitatively assess such interactions.

Experimental Protocols for Assessing Synergy

A typical workflow to assess the synergistic effects of this compound would involve a series of in vitro and potentially in vivo experiments. The following protocols are based on established methods for quantifying drug and chemical synergy.[2][4][5]

1. Cell Viability Assays (In Vitro)

  • Objective: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with other compounds on a selected cell line.

  • Methodology:

    • Cell Culture: Plate cells (e.g., cancer cell lines, hepatocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare stock solutions of this compound and the compound(s) of interest in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.

    • Treatment: Treat the cells with:

      • This compound alone (multiple concentrations).

      • The other compound(s) alone (multiple concentrations).

      • Combinations of this compound and the other compound(s) at various concentration ratios (e.g., fixed ratio, checkerboard).

      • Vehicle control (solvent only).

    • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Measurement: Assess cell viability using a suitable assay, such as:

      • MTT Assay: Measures metabolic activity.

      • Trypan Blue Exclusion Assay: Measures cell membrane integrity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

    • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound and combination. Use this data to calculate the Combination Index (CI).

2. Isobole Analysis

  • Objective: To graphically represent the interaction between this compound and another compound.

  • Methodology:

    • Determine the IC50 values of this compound and the other compound individually.

    • Test several combinations of the two compounds at concentrations that are fractions of their individual IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 0.75 x IC50).

    • Plot the concentrations of the two compounds that produce a specific effect level (e.g., 50% inhibition) on a graph, with the concentration of each compound on one axis.

    • The line connecting the IC50 values of the individual compounds is the line of additivity (isobole).

    • Data points falling below the isobole indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[5]

Data Presentation

Quantitative data from synergy experiments should be presented in a clear and structured format.

Table 1: Hypothetical IC50 Values of this compound and Compound X in a Cancer Cell Line

CompoundIC50 (µM)
This compound150
Compound X75
Combination (1:2 ratio)40

Table 2: Hypothetical Combination Index (CI) Values for this compound and Compound X

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.65Synergy
0.500.45Strong Synergy
0.750.30Very Strong Synergy
0.900.20Very Strong Synergy

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Synergy Assessment

G Experimental Workflow for Synergy Assessment A Cell Seeding (96-well plate) B Compound Treatment (Single agents and combinations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Collection (Absorbance reading) D->E F IC50 Determination E->F G Combination Index (CI) Calculation F->G H Synergy/Antagonism Determination G->H G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 7-M-4-O This compound ROS ↑ Reactive Oxygen Species (ROS) 7-M-4-O->ROS Compound_X Compound X Compound_X->ROS MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Performance of Traps Baited with 7-Methyl-4-octanone for the Agave Weevil (Scyphophorus acupunctatus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of different traps baited with semiochemicals, including 7-methyl-4-octanone, for the capture of the agave weevil, Scyphophorus acupunctatus. This information is crucial for developing effective monitoring and control strategies for this significant pest of agave plants.

Overview of this compound as a Kairomone

This compound is a key component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. Field experiments have demonstrated its attractiveness to both male and female weevils, making it a valuable tool for integrated pest management programs.

Comparative Performance of Baited Traps

While studies directly comparing different trap designs baited solely with this compound are limited, research on the efficacy of traps baited with the complete aggregation pheromone blend, which includes this compound, provides valuable insights into trap performance. The primary aggregation pheromone consists of a blend of four male-produced compounds: 2-methyl-4-heptanol, 2-methyl-4-octanol, 2-methyl-4-heptanone, and 2-methyl-4-octanone.

A study conducted in a blue agave (Agave tequilana) plantation evaluated the effectiveness of different bait combinations in pitfall traps. The results, summarized in the table below, highlight the synergistic effect of combining the pheromone blend with host plant material.

Bait CombinationMean Number of S. acupunctatus Captured per Trap (± SE)
Unbaited Control0.5 ± 0.2
Agave Tissue Only15.3 ± 2.1
Pheromone Blend Only25.8 ± 3.5
Pheromone Blend + Agave Tissue85.6 ± 9.7

Data represents the mean number of weevils captured per trap over a specified trapping period. The pheromone blend included this compound as a key component.

Experimental Protocols

A detailed methodology is essential for the replication and validation of trap performance studies. Below is a typical experimental protocol for evaluating the efficacy of traps baited with S. acupunctatus aggregation pheromone.

1. Trap Design and Preparation:

  • Trap Type: Pitfall traps are commonly used. These typically consist of a 1-liter plastic container (e.g., 12 cm in diameter and 15 cm deep) buried in the soil with the rim flush with the ground surface.

  • Collecting Agent: A solution of soapy water is added to the traps to drown and preserve captured weevils.

  • Cover: A slightly elevated cover (e.g., a plastic plate) is placed over the trap to prevent rainfall from flooding the trap and to protect the bait from direct sunlight.

2. Bait Formulation and Dispensing:

  • Pheromone Lure: The synthetic aggregation pheromone blend, including this compound, is typically dispensed from a controlled-release lure. The release rate is a critical factor and should be specified.

  • Host Plant Material: Freshly cut agave tissue (e.g., from the "piña" or base of the plant) is used as a co-attractant. A standardized amount of tissue should be used in each trap.

3. Experimental Design and Trap Deployment:

  • Layout: Traps are placed in a randomized complete block design within the agave plantation to account for spatial variability.

  • Spacing: A minimum distance of 20 meters is maintained between traps to minimize interference.

  • Replication: Multiple replicates of each treatment (bait combination) are used to ensure statistical validity.

4. Data Collection and Analysis:

  • Trap Servicing: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female S. acupunctatus is recorded.

  • Statistical Analysis: The collected data are typically analyzed using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the performances of different bait combinations.

Diagrams

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_results Results Trap_Design Select and Prepare Pitfall Traps Bait_Formulation Formulate Pheromone Lures (with this compound) and Prepare Agave Tissue Randomization Randomize Trap Placement in Blocks Bait_Formulation->Randomization Deployment Deploy Traps in Agave Plantation Randomization->Deployment Collection Weekly Collection of Captured Weevils Deployment->Collection Analysis Statistical Analysis of Trap Catches Collection->Analysis Comparison Compare Performance of Different Bait Combinations Analysis->Comparison

Caption: Experimental workflow for comparing trap performance.

Signaling_Pathway cluster_stimulus External Stimulus cluster_reception Olfactory Reception cluster_transduction Signal Transduction cluster_response Behavioral Response Pheromone This compound (Pheromone Component) OR Odorant Receptor Pheromone->OR Binds to ORN Odorant Receptor Neuron (in Antenna) Signal_Cascade Intracellular Signal Cascade ORN->Signal_Cascade Activates Depolarization Neuron Depolarization Signal_Cascade->Depolarization Behavior Attraction & Aggregation Behavior Depolarization->Behavior Initiates

Caption: Simplified olfactory signaling pathway in S. acupunctatus.

Comparative Analysis of Ketone-Based Semiochemicals in Ants: A Focus on Analogs of 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the production of key alarm pheromones in different ant populations, with a focus on structural analogs of 7-Methyl-4-octanone. This guide provides available quantitative data, detailed experimental methodologies, and a proposed biosynthetic pathway.

While direct comparative data on the production of this compound across different insect populations is scarce in the current literature, a significant body of research exists for structurally similar ketones that serve as alarm pheromones, particularly in various ant species. This guide synthesizes the available quantitative data for two such analogs, 4-Methyl-3-heptanone and 3-Octanone, to provide a comparative framework. Understanding the production levels and biosynthetic pathways of these semiochemicals is crucial for research in chemical ecology, pest management, and the development of novel bioactive compounds.

Quantitative Comparison of Ketone Pheromone Production

The following table summarizes the quantitative data available for the production of 4-Methyl-3-heptanone and 3-Octanone in the mandibular glands of different ant species. These compounds are close structural and functional analogs of this compound.

Insect SpeciesCompoundQuantity per IndividualSource
Pogonomyrmex barbatus4-Methyl-3-heptanone~2000 ng[1]
Pogonomyrmex rugosus4-Methyl-3-heptanone~1000 ng[1]
Pogonomyrmex californicus4-Methyl-3-heptanone~1000 ng[1]
Crematogaster mimosae3-OctanonePresent (major component)[2]
Crematogaster negriceps3-OctanonePresent (major component)[2]
Crematogaster peringueyi3-OctanonePresent (major component)[2]
Crematogaster scutellaris3-OctanonePresent[2]
Crematogaster ashmedi3-OctanonePresent[2]

Note: The data for Crematogaster species indicates the presence of 3-Octanone as a major component of the mandibular gland secretion, but specific quantitative values per individual were not provided in the cited literature.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the extraction, identification, and quantification of volatile semiochemicals from insect glands.

Dissection and Extraction of Mandibular Glands

This protocol is adapted from methodologies used for the analysis of ant glandular secretions.[3][4][5][6]

Objective: To isolate mandibular glands and extract volatile compounds for analysis.

Materials:

  • Insect specimens (e.g., ants)

  • Stereomicroscope

  • Fine-tipped forceps

  • Micro-dissecting scissors

  • Saline solution (e.g., 125 mM NaCl)

  • Hexane (B92381) or Ethyl Acetate (B1210297) (High Purity)

  • Vortex mixer

  • Centrifuge

  • Glass vials with micro-inserts

Procedure:

  • Immobilize the insect specimen, typically by chilling.

  • Under a stereomicroscope, carefully dissect the head to expose the mandibular glands.

  • Using fine-tipped forceps, gently remove the mandibular glands and place them in a pre-weighed glass vial containing a small volume of saline solution to prevent desiccation.

  • For solvent extraction, immerse the dissected glands (a pooled sample from multiple individuals is often used to ensure sufficient material) in a measured volume of cold hexane or ethyl acetate (e.g., 400 µL).[5]

  • Thoroughly grind the glands in the solvent using a micro-pestle.

  • Vortex the sample for 2-5 minutes to ensure complete extraction.

  • Centrifuge the sample to pellet the tissue debris.

  • Carefully transfer the supernatant containing the extracted compounds into a clean vial with a micro-insert for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of volatile compounds extracted from insect glands.[7][8][9]

Objective: To separate, identify, and quantify the chemical components of the glandular secretion.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., 5% phenyl-polymethylsiloxane)

Procedure:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC inlet. Splitless or split injection can be used depending on the concentration of the analytes.

  • Separation: The separation of compounds is achieved in the capillary column using a temperature program. A typical program might be:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C per minute to a final temperature of 250-280°C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Identification: Compounds are tentatively identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley). Confirmation of identification should be done by comparing the retention time and mass spectrum with that of an authentic standard.

  • Quantification: The amount of each compound can be determined by creating a calibration curve using known concentrations of authentic standards. An internal standard can be added to the sample before extraction to correct for variations in extraction efficiency and injection volume.

Derivatization of Ketones (Optional)

For certain analyses, derivatization of ketones can improve their chromatographic properties and detection limits.[10][11][12][13][14]

Objective: To convert ketones into more volatile or more easily detectable derivatives.

Reagent Example (Methoximation):

Procedure:

  • Evaporate the solvent from the extract under a gentle stream of nitrogen.

  • Add a solution of methoxyamine hydrochloride in pyridine to the dried extract.

  • Heat the mixture (e.g., at 60°C for 30-60 minutes) to form the methoxime derivatives.

  • The derivatized sample can then be directly analyzed by GC-MS.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound has not been explicitly elucidated. However, based on the established pathway for the structurally similar insect pheromone (S)-4-methyl-3-heptanone, a polyketide/fatty acid-type metabolic route is proposed. This pathway would likely involve the condensation of propionate (B1217596) and acetate units.

Biosynthetic Pathway of this compound Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Complex Propionyl_CoA->Fatty_Acid_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Fatty_Acid_Synthase Intermediate_1 Polyketide Intermediate Fatty_Acid_Synthase->Intermediate_1 Condensation Reduction_Decarboxylation Reduction & Decarboxylation Steps Intermediate_1->Reduction_Decarboxylation Methyl_Octanone This compound Reduction_Decarboxylation->Methyl_Octanone

Caption: Proposed biosynthetic pathway for this compound.

This guide provides a foundational understanding of the comparative production of key ketone semiochemicals in ants and the methodologies required for their analysis. Further research is needed to isolate and quantify this compound from a wider range of insect species and to definitively elucidate its biosynthetic pathway.

References

Navigating the Complexities of 7-Methyl-4-octanone Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds like 7-Methyl-4-octanone in complex matrices is a critical yet challenging task. This guide provides an objective comparison of analytical methodologies, supported by available data, to aid in the selection of the most suitable technique for reliable and reproducible results.

The analysis of this compound, a branched-chain ketone, is essential in various fields, from flavor and fragrance analysis in food science to its potential role as a biomarker in biological samples. The inherent volatility of this compound, coupled with the often-complex nature of the sample matrix, necessitates robust analytical methods to ensure both accuracy and precision. This guide focuses on the prevalent gas chromatography-mass spectrometry (GC-MS) based techniques, particularly Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS, and discusses the key performance indicators that should be considered.

Method Comparison: Performance at a Glance

While specific, comprehensive validation data for the quantification of this compound across various complex matrices remains limited in publicly available literature, we can extrapolate performance characteristics from validated methods for similar ketones and volatile compounds. The following table summarizes the expected performance of a well-validated HS-SPME-GC-MS method for the quantification of this compound.

Performance ParameterHS-SPME-GC-MSLiquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) Typically 80-120%Typically 85-115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) Low ng/L to µg/L rangeµg/L to mg/L range (without derivatization)
Limit of Quantification (LOQ) Low ng/L to µg/L rangeµg/L to mg/L range (without derivatization)
Throughput Moderate to HighHigh
Sample Preparation Minimal (headspace extraction)More extensive (e.g., derivatization, liquid-liquid extraction)

Note: The values presented are typical ranges and can vary significantly depending on the specific matrix, instrumentation, and method optimization.

In-Depth Look: HS-SPME-GC-MS as a Primary Method

HS-SPME-GC-MS has emerged as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex matrices due to its simplicity, sensitivity, and solvent-free nature.

Experimental Protocol: A Standard HS-SPME-GC-MS Workflow

A typical experimental protocol for the quantification of this compound in a complex matrix, such as a food or biological sample, would involve the following steps:

  • Sample Preparation: A known amount of the homogenized sample is placed in a headspace vial. An internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties) is added to correct for matrix effects and variations in extraction efficiency. For solid samples, the addition of a salt solution may be required to enhance the release of volatile compounds.

  • Headspace-Solid Phase Microextraction (HS-SPME): The vial is sealed and incubated at a specific temperature for a set period to allow the volatile compounds, including this compound, to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph, releasing the analytes onto the analytical column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample add_is Add Internal Standard sample->add_is vial Transfer to Headspace Vial add_is->vial incubation Incubation & Equilibration vial->incubation extraction SPME Fiber Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: A generalized experimental workflow for the quantification of this compound using HS-SPME-GC-MS.

Alternative Methodologies: A Brief Overview

While HS-SPME-GC-MS is a robust choice, other techniques can be employed for the analysis of ketones in complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for non-volatile or thermally labile compounds. For the analysis of ketones like this compound, derivatization is often required to improve chromatographic retention and ionization efficiency. While potentially offering high throughput, the additional sample preparation steps can introduce variability.

Logical Relationship of Method Selection

The choice of analytical method is often guided by the specific requirements of the study. The following diagram illustrates a simplified decision-making process.

method_selection start Start: Quantify this compound volatile Is the primary focus on volatile compounds? start->volatile high_throughput Is high throughput a critical requirement? volatile->high_throughput Yes lc_ms LC-MS (with derivatization) volatile->lc_ms No (and non-volatile analytes are also of interest) hs_spme_gc_ms HS-SPME-GC-MS high_throughput->hs_spme_gc_ms No high_throughput->lc_ms Yes

Confirming the Absolute Configuration of Chiral 7-Methyl-4-octanone: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For a chiral ketone such as 7-Methyl-4-octanone, several powerful spectroscopic techniques can be employed. This guide provides a detailed comparison of the primary chiroptical methods: Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), supported by experimental considerations and data presentation formats.

Comparison of Chiroptical Methods

The selection of a method for determining the absolute configuration of this compound will depend on factors such as sample availability, the presence of chromophores, and access to computational resources. The following table summarizes the key aspects of VCD, ORD, and ECD spectroscopy.

FeatureVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)Electronic Circular Dichroism (ECD)
Principle Measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions.[1][2]Measures the variation of optical rotation with the wavelength of plane-polarized light.[3][4]Measures the differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[5]
Sample Requirements Requires 5-10 mg of sample, typically in solution (e.g., CDCl₃, DMSO-d₆).[6]Requires a pure sample in solution; concentration affects the magnitude of rotation.[7]Requires a chromophore that absorbs in the UV-Vis range; typically requires 1 mg or less of the sample.[8]
Instrumentation FT-IR spectrometer equipped with a VCD module (photoelastic modulator).[2]Spectropolarimeter.[3]Circular dichroism spectrophotometer.
Data Interpretation Comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a known enantiomer.[9][10]Analysis of the Cotton effect curve, particularly its sign and shape, often interpreted using the Octant Rule for ketones.[7][11]Analysis of the Cotton effect in the ECD spectrum. The exciton (B1674681) chirality method can be applied if multiple chromophores are present.[12]
Key Advantages Applicable to a wide range of molecules, including those without UV chromophores. Provides rich structural information.[6]Can be used to determine the absolute configuration of compounds that exhibit a plain curve (lacking a chromophore).[11]Highly sensitive and requires a small amount of sample. Well-established empirical rules for certain classes of compounds.[8]
Limitations Requires quantum chemical calculations for reliable interpretation.[9][10]The "Octant Rule" has exceptions and can be complex to apply. Strong absorption can interfere with measurements.[13]Limited to molecules with suitable chromophores. The presence of multiple conformations can complicate spectral interpretation.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.1 M.[6] The use of a deuterated solvent is recommended to minimize interference from solvent absorption bands.[6]

  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD sampling module, including a photoelastic modulator (PEM).

  • Data Acquisition: Record the VCD spectrum in the mid-IR region (typically 4000-800 cm⁻¹) at a resolution of 4-8 cm⁻¹.[6] Collect a sufficient number of scans (e.g., for several hours) to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing: Subtract the VCD spectrum of the pure solvent from the sample spectrum.

  • Computational Analysis:

    • Perform a conformational search for the R (or S) enantiomer of this compound using a suitable molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation: Prepare a solution of the purified enantiomer of this compound in a transparent solvent (e.g., methanol, hexane) at a known concentration.

  • Instrumentation: Use a spectropolarimeter.

  • Data Acquisition: Measure the optical rotation of the sample over a range of wavelengths, typically from the visible region down to the UV cutoff of the solvent.

  • Data Analysis:

    • Plot the specific rotation [α] versus wavelength (λ).

    • Identify the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band. For a ketone like this compound, this would be the n→π* transition of the carbonyl group.

    • Determine the sign of the Cotton effect (positive or negative).

    • Apply the Octant Rule to predict the sign of the Cotton effect for a given enantiomer of this compound. The rule divides the space around the carbonyl group into eight octants, with each substituent contributing to the sign of the Cotton effect based on its position.[8][11] A match between the predicted and observed sign confirms the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified enantiomer of this compound in a UV-transparent solvent.

  • Instrumentation: Use a circular dichroism spectrophotometer.

  • Data Acquisition: Record the ECD spectrum over the UV-Vis range where the carbonyl chromophore absorbs (n→π* transition, typically around 280-300 nm for ketones).

  • Data Analysis:

    • The ECD spectrum will show a positive or negative Cotton effect at the wavelength of the electronic transition.

    • Similar to ORD, the Octant Rule can be applied to predict the sign of the Cotton effect for a specific enantiomer.

    • Alternatively, time-dependent DFT (TD-DFT) calculations can be performed to simulate the ECD spectrum for a known configuration and compare it with the experimental spectrum for assignment.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and analytical steps involved in determining the absolute configuration of this compound using VCD and chiroptical methods with empirical rules.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis prep Sample Preparation acq VCD Data Acquisition prep->acq proc Data Processing acq->proc compare Compare Spectra proc->compare conf Conformational Search opt DFT Optimization conf->opt calc VCD Calculation opt->calc avg Boltzmann Averaging calc->avg avg->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

Chiroptical_Rule_Workflow cluster_exp Experimental Measurement cluster_theory Theoretical Prediction cluster_comp Comparison and Assignment sample Prepare Solution of Enantiomer measure Measure ORD or ECD Spectrum sample->measure cotton Determine Sign of Cotton Effect measure->cotton compare Compare Experimental and Predicted Signs cotton->compare model Build 3D Model of Enantiomer octant Apply Octant Rule model->octant predict Predict Sign of Cotton Effect octant->predict predict->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for applying empirical rules to ORD/ECD data.

References

Safety Operating Guide

Proper Disposal of 7-Methyl-4-octanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Methyl-4-octanone, a flammable liquid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guidance is based on general principles for handling flammable organic compounds and available physical property data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service for specific guidance.

Immediate Safety and Disposal Protocol

The proper disposal of this compound is governed by regulations for hazardous waste. It must not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Treat this compound as a flammable hazardous waste.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, leak-proof cap.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area.

    • This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Documentation:

    • Maintain a log of the accumulated waste, noting the quantity and date of addition.

    • Complete any hazardous waste tags or forms required by your institution.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.

    • Provide them with all necessary documentation.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Boiling Point 178.00 °C @ 760.00 mm Hg
Flash Point 136.00 °F (57.60 °C) (estimated)[1]
Vapor Pressure 0.913000 mmHg @ 25.00 °C (estimated)[1]
Water Solubility 457.7 mg/L @ 25 °C (estimated)[1]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material spent or contaminated? start->is_contaminated treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste Yes is_contaminated->treat_as_waste No (Unused/Expired) select_container Select a compatible, properly labeled waste container. treat_as_waste->select_container store_safely Store in a designated satellite accumulation area. select_container->store_safely contact_ehs Contact EHS/Licensed Waste Disposal for pickup. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific protocols and the relevant Safety Data Sheet. The responsibility for safe and compliant chemical waste disposal lies with the generator.

References

Personal protective equipment for handling 7-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Methyl-4-octanone. Given the limited specific toxicological data for this compound, this guidance incorporates safety protocols for structurally similar flammable ketones, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 20809-46-5
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 178.0 °C @ 760.00 mm Hg
Flash Point 57.60 °C (136.0 °F) (Tag Closed Cup)
Vapor Pressure 0.913 mmHg @ 25.0 °C (estimated)
Water Solubility 457.7 mg/L @ 25 °C (estimated)

Table 2: Hazard Profile of 2-Octanone (Structural Analog)

Hazard ClassificationGHS Category
Flammable Liquids Category 3
Acute Toxicity, Dermal Category 4
Serious Eye Irritation Category 2A[1]
Hazardous to the Aquatic Environment, Long-term Hazard Category 3

Table 3: Toxicological Data of 2-Octanone (Structural Analog)

EndpointValueSpecies
LD50, Oral 3,089 mg/kgRat[2]
LD50, Dermal 1,337 mg/kgRabbit[2]
LC50, Inhalation > 2,132 ppm / 6hrRat[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes and vapors.
Skin and Body Laboratory coat. Flame-retardant and antistatic protective clothing should be considered for larger quantities.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for spill response.To prevent inhalation of vapors.

Operational and Handling Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

Engineering Controls
  • Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge during transfers.

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1] Use only non-sparking tools.[1]

Safe Handling Practices
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Emergency Procedures

A clear and concise emergency plan is mandatory for any laboratory working with flammable liquids.

Spill Response
  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact the institution's emergency response team.

    • If safe to do so, contain the spill to prevent it from spreading.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the chemical name "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and cool area away from ignition sources and incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.

Workflow Diagrams

The following diagrams illustrate the standard workflows for handling and disposal of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Obtain this compound from Storage C->D Begin Work E Perform Experiment D->E F Transfer to a Labeled Container E->F G Clean Work Area F->G Experiment Complete H Return Chemical to Proper Storage G->H I Doff PPE H->I

Caption: Standard Operating Procedure for Handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Waste This compound C Place in a Labeled, Sealed Waste Container A->C B Collect Contaminated Materials (e.g., pipette tips) B->C D Store Waste Container in a Designated Area C->D Ready for Storage E Ensure Proper Segregation from Incompatible Wastes D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F Scheduled Pickup G Complete Waste Manifest Documentation F->G

Caption: Chemical Waste Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.